molecular formula C10H16ClN5O6P2 B15569237 MRS2496

MRS2496

Cat. No.: B15569237
M. Wt: 399.66 g/mol
InChI Key: FFBIISIICFTESN-UHFFFAOYSA-N
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Description

MRS2496 is a useful research compound. Its molecular formula is C10H16ClN5O6P2 and its molecular weight is 399.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16ClN5O6P2

Molecular Weight

399.66 g/mol

IUPAC Name

[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-phosphonopropyl]phosphonic acid

InChI

InChI=1S/C10H16ClN5O6P2/c1-12-8-7-9(15-10(11)14-8)16(5-13-7)2-6(3-23(17,18)19)4-24(20,21)22/h5-6H,2-4H2,1H3,(H,12,14,15)(H2,17,18,19)(H2,20,21,22)

InChI Key

FFBIISIICFTESN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

MRS2496 Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2496 is a potent and selective antagonist of the P2Y1 purinergic receptor. As a key receptor involved in ADP-mediated platelet aggregation, the P2Y1 receptor represents a significant target for the development of novel anti-thrombotic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions as a competitive antagonist at the P2Y1 receptor.[1][2] This means that it binds to the same site on the receptor as the endogenous agonist, adenosine diphosphate (ADP), but does not activate the receptor. By occupying the binding site, this compound prevents ADP from binding and initiating the downstream signaling cascade that leads to platelet activation.

Structurally, this compound is a bisphosphonate derivative of an acyclic nucleotide analogue.[3][4] This chemical modification confers resistance to hydrolysis by ectonucleotidases, which are enzymes that would otherwise degrade the molecule in the extracellular space, thus ensuring greater stability and sustained antagonist activity in experimental systems.[4]

Signaling Pathway Inhibition

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq class of G proteins. Upon activation by an agonist like ADP, the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (the platelet equivalent of the endoplasmic reticulum), leading to the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a critical signal for platelet shape change and the initial phase of aggregation.

This compound, by competitively blocking the P2Y1 receptor, prevents this entire signaling cascade from being initiated by ADP. This results in the inhibition of PLC activation and, consequently, the suppression of intracellular calcium mobilization, thereby blocking platelet shape change and subsequent aggregation.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds and Activates This compound This compound This compound->P2Y1 Competitively Binds and Inhibits Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2_store Dense Tubular System (Ca2+ Store) IP3->Ca2_store Stimulates Release Ca2_cytosol Cytosolic Ca2+ Increase Ca2_store->Ca2_cytosol Platelet_Response Platelet Shape Change & Aggregation Ca2_cytosol->Platelet_Response Initiates

Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The antagonist activity of this compound has been quantified in various in vitro assays. The following table summarizes key quantitative data for this compound and related P2Y1 antagonists for comparison.

CompoundAssay TypeSpeciesValueReference
This compound Binding Affinity (Ki)Human76 nM[3][4]
This compound Inhibition of ADP-induced Platelet Aggregation (IC50)Human1.5 µM[5][6][7]
MRS2298Binding Affinity (Ki)Human29.6 nM[3]
MRS2500Binding Affinity (Ki)Human0.78 nM[4]
MRS2179Binding Affinity (Ki)Human84 nM

Experimental Protocols

The characterization of this compound as a P2Y1 antagonist has relied on several key experimental procedures. Detailed methodologies for these experiments are outlined below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a suspension of platelets.

  • Platelet Preparation:

    • Whole blood is drawn from healthy human donors (who have abstained from anti-platelet medications) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.

    • Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood (e.g., 1500-2000 x g) for 15 minutes.

    • The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.

  • Aggregation Measurement:

    • The aggregometer is calibrated using PRP to set 0% light transmission and PPP to set 100% light transmission.

    • Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C.

    • This compound or vehicle control is added to the PRP and incubated for a short period.

    • Platelet aggregation is initiated by adding a submaximal concentration of ADP.

    • The change in light transmission is recorded over time to generate an aggregation curve. The maximum aggregation percentage is determined.

    • The IC50 value for this compound is calculated from the concentration-response curve of inhibition of ADP-induced aggregation.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay blood Whole Blood Collection (with citrate) centrifuge1 Low-Speed Centrifugation blood->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 adjust Adjust Platelet Count (PRP + PPP) prp->adjust ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->adjust calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) adjust->calibrate incubate Incubate PRP at 37°C adjust->incubate add_antagonist Add this compound or Vehicle incubate->add_antagonist add_agonist Add ADP add_antagonist->add_agonist measure Measure Light Transmission add_agonist->measure analyze Analyze Aggregation Curve & Calculate IC50 measure->analyze

Caption: Workflow for Platelet Aggregation Assay.
Intracellular Calcium Mobilization Assay

This assay measures changes in the concentration of free cytosolic calcium in platelets upon stimulation, using a fluorescent calcium indicator.

  • Platelet Loading with Fura-2 AM:

    • PRP is prepared as described for the aggregation assay.

    • Platelets are loaded with the cell-permeant ratiometric calcium indicator, Fura-2 acetoxymethyl ester (Fura-2 AM), by incubation at 37°C for 45-60 minutes in the dark.

    • After loading, the platelets are pelleted by centrifugation and resuspended in a calcium-containing buffer (e.g., Tyrode's buffer).

  • Fluorimetric Measurement:

    • The Fura-2-loaded platelet suspension is placed in a cuvette within a fluorometer maintained at 37°C with continuous stirring.

    • This compound or vehicle is added to the platelet suspension prior to stimulation.

    • The fluorescence is monitored by alternately exciting the sample at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), with emission measured at 510 nm.

    • ADP is added to induce calcium mobilization.

    • The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio) is calculated, which is proportional to the intracellular calcium concentration.

    • The inhibitory effect of this compound is determined by the reduction in the peak 340/380 ratio in response to ADP.

Calcium_Mobilization_Workflow cluster_prep Platelet Preparation cluster_measurement Fluorimetric Measurement prp Prepare Platelet-Rich Plasma (PRP) load_dye Incubate PRP with Fura-2 AM prp->load_dye resuspend Resuspend Platelets in Buffer load_dye->resuspend place_in_fluorometer Place Platelets in Fluorometer resuspend->place_in_fluorometer add_antagonist Add this compound or Vehicle place_in_fluorometer->add_antagonist record_baseline Record Baseline Fluorescence (Ex: 340/380 nm, Em: 510 nm) add_antagonist->record_baseline add_agonist Add ADP record_baseline->add_agonist record_response Record Fluorescence Change add_agonist->record_response analyze Calculate 340/380 Ratio & Determine Inhibition record_response->analyze

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Conclusion

This compound is a well-characterized, selective, and competitive antagonist of the P2Y1 receptor. Its mechanism of action involves the direct blockade of ADP binding to the P2Y1 receptor, thereby inhibiting the Gq-PLC-Ca2+ signaling pathway that is essential for the initial stages of platelet activation. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working on P2Y1 receptor antagonists and novel antiplatelet therapies.

References

An In-depth Technical Guide to MRS2496: A Selective P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MRS2496 is a selective antagonist of the P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP). Its inhibitory action on the P2Y1 receptor makes it a valuable tool for research in thrombosis, hemostasis, and other physiological processes involving platelet activation. This guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

This compound functions as a competitive antagonist at the P2Y1 receptor. By binding to this receptor, it prevents the endogenous agonist ADP from initiating the signaling cascade that leads to platelet shape change and the initial phase of aggregation. The P2Y1 receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by ADP, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system of platelets, leading to the release of intracellular calcium (Ca2+), a critical step in platelet activation. This compound blocks this entire sequence of events by preventing the initial binding of ADP to the P2Y1 receptor.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the potency and affinity of this compound for the human P2Y1 receptor.

ParameterValueSpeciesAssay TypeReference
IC50 1.5 µMHumanADP-induced platelet aggregation[1]
Ki 76 nMHumanRadioligand binding assay

Experimental Protocols

Radioligand Binding Assay for P2Y1 Receptor

This protocol is a generalized method for determining the binding affinity of a compound like this compound to the P2Y1 receptor.

1. Membrane Preparation:

  • Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9 cells) are prepared by homogenization in a buffer containing protease inhibitors.

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the binding buffer.

2. Binding Reaction:

  • The reaction mixture contains the cell membranes, a radiolabeled P2Y1 receptor antagonist (e.g., [3H]MRS2500), and varying concentrations of the unlabeled competitor compound (this compound).

  • The mixture is incubated to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filter is washed with ice-cold buffer to remove unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filter is measured using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This protocol outlines the methodology used to assess the inhibitory effect of this compound on ADP-induced platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

2. Aggregation Measurement:

  • Platelet aggregation is measured using a light aggregometer.

  • A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.

  • A baseline light transmission is established.

  • This compound (at various concentrations) or a vehicle control is added to the PRP and incubated for a short period.

  • ADP is then added to induce platelet aggregation.

3. Data Analysis:

  • As platelets aggregate, the light transmission through the PRP increases.

  • The change in light transmission is recorded over time.

  • The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the maximum aggregation response induced by ADP.

Mandatory Visualizations

P2Y1 Receptor Signaling Pathway and Antagonism by this compound

P2Y1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Blocks Gq Gq P2Y1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Platelet_Activation Platelet Activation (Shape Change, Aggregation) Ca_release->Platelet_Activation Leads to

Caption: P2Y1 signaling pathway and its inhibition by this compound.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & Conclusion Synthesis Synthesis of this compound Structure Structural Verification (NMR, Mass Spec) Synthesis->Structure Binding_Assay Radioligand Binding Assay (Determine Ki) Structure->Binding_Assay Aggregation_Assay Platelet Aggregation Assay (Determine IC50) Structure->Aggregation_Assay Data_Analysis Data Analysis (IC50, Ki calculation) Binding_Assay->Data_Analysis Aggregation_Assay->Data_Analysis Selectivity_Assay Selectivity Profiling (vs. other P2Y receptors) Selectivity_Assay->Data_Analysis Conclusion Conclusion on Potency, Selectivity, and Function Data_Analysis->Conclusion

Caption: Workflow for the characterization of this compound.

Selectivity Profile

Chemical Properties

This compound is a bisphosphonate derivative of an acyclic nucleotide analogue. The presence of the non-hydrolyzable carbon-phosphorus bond in the bisphosphonate moiety is predicted to confer greater stability in biological systems compared to bisphosphate antagonists.

Conclusion

This compound is a potent and selective P2Y1 receptor antagonist that serves as an invaluable pharmacological tool for investigating the role of this receptor in platelet physiology and pathophysiology. Its well-defined mechanism of action and the availability of experimental protocols for its characterization make it a robust compound for in vitro studies. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting the P2Y1 receptor.

References

MRS2496: A Comprehensive Technical Guide to a Selective P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MRS2496, a selective antagonist of the P2Y1 purinergic receptor. This document details the quantitative pharmacology of this compound and related compounds, offers in-depth experimental protocols for its characterization, and elucidates the P2Y1 receptor signaling pathway. The information herein is intended to support research and development efforts in fields such as thrombosis, inflammation, and neurotransmission where the P2Y1 receptor plays a crucial role.

Introduction to P2Y1 Receptor Antagonism

The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] Its endogenous agonist is adenosine diphosphate (ADP).[1][2] Activation of the P2Y1 receptor, predominantly coupled to Gq/11 G-proteins, initiates a signaling cascade involving the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively, leading to various cellular responses, most notably platelet aggregation.[3] Therefore, antagonists of the P2Y1 receptor, such as this compound, are valuable tools for both basic research and as potential therapeutic agents, particularly for anti-thrombotic applications.[2][3]

Quantitative Pharmacology of this compound and Other P2Y1 Antagonists

The following tables summarize the binding affinity (Ki) and inhibitory potency (IC50) of this compound and other well-characterized P2Y1 receptor antagonists. These values have been determined through various in vitro assays, providing a comparative view of their pharmacological profiles.

Table 1: Binding Affinity (Ki) of P2Y1 Receptor Antagonists

CompoundSpeciesAssay TypeKi (nM)Reference(s)
This compound HumanRadioligand Binding76[2]
MRS2279HumanRadioligand Binding2.5
MRS2500HumanRadioligand Binding0.78[3]
MRS2179HumanRadioligand Binding84[4][5]

Table 2: Inhibitory Potency (IC50) of P2Y1 Receptor Antagonists

CompoundSpeciesAssay TypeIC50 (nM)Reference(s)
This compound HumanPlatelet Aggregation1500[2]
MRS2279HumanCalcium Mobilization51.6
MRS2500HumanPlatelet Aggregation0.95[3]
MRS2179TurkeyInositol Phosphate Accumulation330[2]
MRS2216--210[2]

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by ADP initiates a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway, from receptor activation to downstream cellular responses.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds to Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Triggers release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ (Increase) Ca_ER->Ca_cyto Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_cyto->Cellular_Response Leads to PKC->Cellular_Response Leads to This compound This compound This compound->P2Y1 Antagonizes

Caption: P2Y1 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize P2Y1 receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the P2Y1 receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow prep Prepare P2Y1 Receptor Membranes (e.g., from Sf9 or CHO cells) incubation Incubate Membranes, Radioligand, and this compound prep->incubation radioligand Prepare Radioligand Solution (e.g., [³H]MRS2279) radioligand->incubation competitor Prepare Serial Dilutions of this compound competitor->incubation filtration Separate Bound and Free Radioligand (via vacuum filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).[4][6]

  • Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.[3]

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of P2Y1 receptor-expressing membranes (5-20 µg of protein).[6]

    • 50 µL of radioligand (e.g., [3H]MRS2279) at a concentration near its Kd (e.g., 5-7.5 nM).[4]

    • 50 µL of various concentrations of the unlabeled antagonist (e.g., this compound) or buffer for total binding.[6]

    • For non-specific binding, use a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).[3]

  • Incubation: Incubate the plate at 4°C for 60-90 minutes with gentle agitation to reach equilibrium.[3][4]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.[3][6]

  • Washing: Wash the filters three times with ice-cold wash buffer.[3][6]

  • Quantification: Place the dried filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[3][6]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a P2Y1 receptor agonist.

Calcium_Mobilization_Workflow seeding Seed P2Y1-expressing cells (e.g., 1321N1 or HEK293) in a 96-well plate loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seeding->loading washing Wash cells to remove excess dye loading->washing incubation Incubate cells with this compound or vehicle control washing->incubation stimulation Stimulate with a P2Y1 agonist (e.g., ADP or 2-MeSADP) incubation->stimulation measurement Measure fluorescence changes (using a FLIPR or similar instrument) stimulation->measurement analysis Data Analysis (Calculate IC50) measurement->analysis

Caption: Calcium Mobilization Assay Workflow.

Detailed Protocol:

  • Cell Culture: Seed cells stably expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma or HEK293 cells) into 96- or 384-well black-walled, clear-bottom assay plates and culture overnight.[3][7]

  • Dye Loading: Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[3] Remove the culture medium and add the dye-loading solution to the cells. Incubate at 37°C for 60 minutes in the dark.[3]

  • Cell Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye.[6]

  • Antagonist Incubation: Add various concentrations of the P2Y1 antagonist (e.g., this compound) to the wells and incubate for 15-30 minutes.[6]

  • Fluorescence Measurement: Place the cell plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).[6][7] Measure the baseline fluorescence.

  • Agonist Stimulation: Inject a P2Y1 agonist (e.g., ADP or 2-MeSADP) at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence signal over time.[6]

  • Data Analysis: Determine the inhibitory effect of the antagonist on the agonist-induced calcium response and calculate the IC50 value from the concentration-response curve.

ADP-Induced Platelet Aggregation Assay

This assay assesses the ability of an antagonist to inhibit the aggregation of platelets in response to ADP.

Platelet_Aggregation_Workflow prp_prep Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) from fresh human blood calibration Calibrate the aggregometer (0% with PRP, 100% with PPP) prp_prep->calibration incubation Incubate PRP with this compound or vehicle control prp_prep->incubation measurement Measure changes in light transmittance over time calibration->measurement stimulation Add ADP to induce aggregation incubation->stimulation stimulation->measurement analysis Data Analysis (Determine % inhibition and IC50) measurement->analysis

Caption: Platelet Aggregation Assay Workflow.

Detailed Protocol:

  • Blood Collection: Collect fresh human venous blood into sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).

  • PRP and PPP Preparation:

    • Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.[8]

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes.[8]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (typically 200-300 x 10^9/L) using autologous PPP.[8]

  • Aggregometer Setup: Pre-warm the PRP and PPP samples to 37°C. Calibrate the light transmission aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.

  • Assay Procedure:

    • Pipette a specific volume of the adjusted PRP into the aggregometer cuvettes containing a stir bar.[8]

    • Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).[8]

    • Add the P2Y1 antagonist (e.g., this compound) at various concentrations and incubate for a specified time.

    • Initiate aggregation by adding a concentration of ADP that induces a submaximal aggregation response.

  • Data Recording and Analysis: Continuously record the change in light transmission for a set period (e.g., 5-10 minutes). Determine the percentage of aggregation and calculate the inhibitory effect of the antagonist to determine its IC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y1 receptor. Its selectivity as a P2Y1 antagonist makes it suitable for a variety of in vitro studies. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies and to further the understanding of P2Y1 receptor biology and its therapeutic potential.

References

An In-depth Technical Guide to the P2Y1 Receptor Antagonist MRS2496

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview: MRS2496

This compound is a selective antagonist of the P2Y1 receptor, a Gq-protein coupled receptor activated by adenosine diphosphate (ADP). As a key player in the initiation of platelet aggregation, the P2Y1 receptor represents a significant therapeutic target for antithrombotic agents. This compound, an acyclic nucleotide phosphonate derivative, demonstrates inhibitory activity on ADP-induced platelet aggregation, making it a valuable tool for research in thrombosis, hemostasis, and related cardiovascular diseases. Its bisphosphonate nature is predicted to confer greater stability in biological systems compared to phosphate-based antagonists due to the non-hydrolyzable carbon-phosphorus bond.[1][2]

Chemical Structure and Properties

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound.

ParameterValueSpecies/SystemReference
IC50 1.5 µMHuman Platelets (ADP-induced aggregation)[1]
Ki 76 nMHuman P2Y1 Receptor

P2Y1 Receptor Signaling Pathway and Mechanism of Action of this compound

The P2Y1 receptor, upon activation by its endogenous ligand ADP, plays a crucial role in initiating platelet activation and aggregation. This process is central to both normal hemostasis and pathological thrombus formation.

Activation of the Gq-coupled P2Y1 receptor by ADP leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system of platelets, triggering the release of intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ concentration is a critical event that leads to platelet shape change and the initial, reversible phase of platelet aggregation.

This compound exerts its antiplatelet effect by competitively binding to the P2Y1 receptor, thereby preventing ADP from binding and initiating the downstream signaling cascade. This blockade of the P2Y1 receptor inhibits the PLC-mediated rise in intracellular calcium, thus preventing platelet shape change and subsequent aggregation.

Below is a diagram illustrating the P2Y1 receptor signaling pathway and the inhibitory action of this compound.

P2Y1_Signaling_Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Binds to Receptor Ca_Release Ca_Store->Ca_Release Aggregation Platelet Shape Change & Aggregation Ca_Release->Aggregation Initiates

P2Y1 Receptor Signaling and this compound Inhibition

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a 2004 publication by Cattaneo et al. mentions the development of an improved synthetic method for this compound.[1][2] The synthesis of analogous acyclic nucleoside phosphonates generally involves multi-step chemical reactions. These synthetic routes often start from commercially available precursors and involve key steps such as the formation of the acyclic side chain, introduction of the nucleobase, and the formation of the phosphonate groups. Researchers interested in synthesizing this compound should refer to the primary literature on the synthesis of P2Y1 receptor antagonists and acyclic nucleotide phosphonates for methodological guidance.

Experimental Protocols

The primary application of this compound in research is the inhibition of ADP-induced platelet aggregation. Light Transmission Aggregometry (LTA) is the gold-standard method for studying this process.

Experimental Workflow: Platelet Aggregation Assay (LTA)

LTA_Workflow Start Start Blood_Collection Whole Blood Collection (Sodium Citrate) Start->Blood_Collection PRP_Prep Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_Collection->PRP_Prep Incubation Incubate PRP with This compound or Vehicle PRP_Prep->Incubation Aggregation_Induction Induce Aggregation with ADP Incubation->Aggregation_Induction LTA_Measurement Measure Light Transmission (Aggregometer) Aggregation_Induction->LTA_Measurement Data_Analysis Data Analysis (IC50 Calculation) LTA_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for Platelet Aggregation Assay using LTA
Detailed Methodology for ADP-Induced Platelet Aggregation Assay

This protocol is adapted from standard Light Transmission Aggregometry (LTA) procedures.

1. Materials and Reagents:

  • This compound

  • Adenosine diphosphate (ADP)

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10-14 days.

  • 3.2% or 3.8% Sodium Citrate anticoagulant

  • Saline solution

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Aggregometer and cuvettes with stir bars

  • Calibrated pipettes

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into tubes containing sodium citrate anticoagulant.

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature without the brake.

  • Carefully collect the upper PRP layer.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.

  • Collect the PPP supernatant. The PPP will serve as the 100% aggregation reference.

3. Platelet Aggregation Assay:

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.

  • Pre-warm the PRP and PPP samples to 37°C.

  • Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.

  • Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.

  • Incubate the PRP at 37°C with stirring (typically 900-1200 rpm) for a defined period (e.g., 1-5 minutes).

  • Add a known concentration of this compound or vehicle (control) to the PRP and incubate for a short period (e.g., 1-2 minutes) to allow for receptor binding.

  • Initiate platelet aggregation by adding a submaximal concentration of ADP (a concentration that induces a clear but not maximal aggregation response, to be determined empirically).

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

4. Data Analysis:

  • The extent of platelet aggregation is quantified as the maximum percentage change in light transmission.

  • To determine the IC50 value of this compound, perform the assay with a range of this compound concentrations.

  • Plot the percentage inhibition of aggregation against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation.

References

An In-Depth Technical Guide to the Discovery and Development of MRS2496: A Selective P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2496 is a selective, competitive antagonist of the P2Y1 purinergic receptor, a key mediator of ADP-induced platelet aggregation. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It includes detailed quantitative data on its binding affinity and inhibitory potency, step-by-step experimental protocols for its evaluation, and a thorough exploration of the underlying signaling pathways. This document is intended to serve as a core resource for researchers and drug development professionals working on P2Y1 receptor antagonists and novel antithrombotic agents.

Introduction

The P2Y1 receptor, a Gq-coupled G protein-coupled receptor (GPCR), plays a pivotal role in the initial stages of hemostasis and thrombosis. Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor initiates a signaling cascade that leads to platelet shape change and aggregation. Consequently, antagonism of the P2Y1 receptor represents a promising therapeutic strategy for the prevention of arterial thrombosis. This compound emerged from structure-activity relationship (SAR) studies of acyclic nucleotide analogues as a potent and selective antagonist of the human P2Y1 receptor. As a bisphosphonate derivative, this compound offers predicted greater stability in biological systems compared to phosphate-based antagonists due to its non-hydrolyzable carbon-phosphorus bond.[1][2]

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro assays, quantifying its binding affinity for the P2Y1 receptor and its functional potency in inhibiting platelet aggregation.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 76 nMHuman P2Y1 Receptor[2]
Inhibitory Potency (IC50) 1.5 µMADP-induced Human Platelet Aggregation[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

P2Y1 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the human P2Y1 receptor. The assay measures the ability of this compound to displace a known high-affinity radiolabeled antagonist, such as [³H]MRS2500, from the receptor.

Materials:

  • Membrane preparations from cells expressing the recombinant human P2Y1 receptor (e.g., Sf9 or COS-7 cells)

  • [³H]MRS2500 (radioligand)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Non-specific binding control (a high concentration of a non-radiolabeled P2Y1 antagonist, e.g., 10 µM MRS2500)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Reaction Setup: In a 96-well microplate, combine the following in a final volume of 200 µL:

    • 50 µL of P2Y1 receptor-expressing cell membranes (typically 5-20 µg of protein).

    • 50 µL of various concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • 50 µL of [³H]MRS2500 at a concentration near its Kd (e.g., 1-5 nM).

    • For total binding wells, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing the filters multiple times (e.g., 3-4 times) with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol details the use of light transmission aggregometry (LTA) to measure the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human whole blood collected in sodium citrate anticoagulant.

  • ADP (agonist).

  • This compound (test compound).

  • Saline or appropriate vehicle for dissolving compounds.

  • Light Transmission Aggregometer.

  • Cuvettes with stir bars.

  • Centrifuge.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a separate tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.

  • Platelet Count Adjustment (Optional but Recommended): Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Pipette a specific volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for a few minutes.

    • Set the baseline (0% aggregation) with PRP and the 100% aggregation mark with PPP.

    • Add a small volume (e.g., 50 µL) of this compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes).

    • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 2-10 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The extent of aggregation is measured as the maximum percentage change in light transmission.

    • Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.

    • Plot the percentage inhibition as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of ADP-induced aggregation) using non-linear regression analysis.

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the P2Y1 receptor, thereby blocking the downstream signaling cascade initiated by ADP.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is coupled to the Gq family of G proteins. Upon ADP binding, the following signaling cascade is activated:

P2Y1_Signaling_Pathway ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates This compound This compound This compound->P2Y1R Inhibits Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Shape_Change Platelet Shape Change Ca_release->Shape_Change Aggregation Platelet Aggregation PKC->Aggregation Shape_Change->Aggregation

P2Y1 receptor signaling pathway antagonized by this compound.
Experimental Workflow for Characterization

The following workflow illustrates the typical sequence of experiments used to discover and characterize a P2Y1 receptor antagonist like this compound.

Experimental_Workflow SAR Structure-Activity Relationship (SAR) Studies Synthesis Chemical Synthesis of This compound SAR->Synthesis Binding_Assay P2Y1 Receptor Binding Assay (Ki) Synthesis->Binding_Assay Functional_Assay Platelet Aggregation Assay (IC50) Synthesis->Functional_Assay Selectivity_Assay Selectivity Assays (vs. other P2Y receptors) Binding_Assay->Selectivity_Assay Functional_Assay->Selectivity_Assay InVivo_Studies In Vivo Thrombosis Models Selectivity_Assay->InVivo_Studies PK_Studies Pharmacokinetic Studies InVivo_Studies->PK_Studies Lead_Optimization Lead Optimization PK_Studies->Lead_Optimization

Experimental workflow for the development of this compound.

Structure-Activity Relationship (SAR) and Synthesis

This compound belongs to a series of acyclic bisphosphate and bisphosphonate antagonists of the P2Y1 receptor. SAR studies have shown that short alkyl chains connecting two phosphate or phosphonate groups to the 9-position of adenine are favored for antagonist activity. The presence of the bisphosphonate moiety in this compound is a key structural feature designed to enhance its metabolic stability compared to its bisphosphate counterparts.

In Vivo and Preclinical Studies

While detailed in vivo and pharmacokinetic data for this compound are limited in the literature, the development of potent and selective P2Y1 antagonists like this compound has been a critical step in validating the P2Y1 receptor as a target for antithrombotic therapy. In vivo studies with other P2Y1 antagonists have demonstrated efficacy in various thrombosis models, often with a reduced bleeding risk compared to antagonists of the P2Y12 receptor. The predicted enhanced stability of this compound makes it an interesting candidate for further preclinical development.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y1 receptor. Its characterization as a selective and potent antagonist with a potentially favorable stability profile underscores the therapeutic potential of targeting the P2Y1 receptor for the prevention of thrombotic diseases. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.

References

The Role of MRS2496 in Platelet Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet activation is a critical physiological process in hemostasis, but its dysregulation can lead to thrombotic diseases such as heart attack and stroke. Adenosine diphosphate (ADP) is a key agonist that, upon release from dense granules of activated platelets, amplifies the thrombotic response by activating P2Y purinergic receptors on the platelet surface. Of these, the P2Y1 receptor, a Gq protein-coupled receptor (GPCR), plays a pivotal role in initiating platelet activation by mediating shape change and a transient phase of aggregation.[1][2]

This technical guide provides an in-depth overview of MRS2496, a selective antagonist of the P2Y1 receptor, and its role in the modulation of platelet activation. This document will detail its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for studying its effects, and visualize the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is an acyclic nucleotide analogue that acts as a competitive antagonist at the P2Y1 receptor.[1] By binding to the P2Y1 receptor, this compound prevents the endogenous agonist, ADP, from binding and initiating the downstream signaling cascade. This inhibition specifically targets the Gq-mediated pathway, thereby preventing the activation of phospholipase C (PLC), the subsequent production of inositol triphosphate (IP3), and the mobilization of intracellular calcium (Ca2+), which are all critical events in the initial stages of platelet activation.[1][3]

Quantitative Data: Inhibitory Effects of this compound

The inhibitory potency of this compound on ADP-induced platelet responses has been quantified in studies using human platelets. The following table summarizes the key findings from a study by Cattaneo et al. (2004), comparing this compound to other P2Y1 receptor antagonists.

CompoundIC50 for ADP-induced Platelet Aggregation (µM)Inhibition of ADP-induced Intracellular Ca2+ Rise
This compound 1.5Potency order similar to aggregation inhibition
MRS22980.0628Potency order similar to aggregation inhibition
MRS25000.00095Potency order similar to aggregation inhibition

Data sourced from Cattaneo et al. (2004).[1]

Signaling Pathways

The following diagrams illustrate the P2Y1 receptor signaling pathway in platelet activation and the point of inhibition by this compound.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER/DTS) IP3->Ca_Store Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca2+ Ca_Store->Ca_ion Releases Activation Platelet Shape Change & Aggregation Initiation Ca_ion->Activation PKC->Activation

P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on platelet activation, based on the procedures described by Cattaneo et al. (2004) and the references cited therein.[1]

Preparation of Washed Human Platelets

This protocol describes the isolation of platelets from whole blood for use in aggregation and calcium mobilization assays.

Materials:

  • Human whole blood

  • Acid-Citrate-Dextrose (ACD) anticoagulant (85 mM trisodium citrate, 71 mM citric acid, 111 mM glucose)

  • Prostaglandin I2 (PGI2) solution (e.g., 1 µg/mL in Tris buffer)

  • Tyrode's buffer (e.g., 137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO3, 0.4 mM NaH2PO4, 1 mM MgCl2, 5.5 mM glucose, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Apyrase (e.g., 10 units/mL)

  • Centrifuge

Procedure:

  • Collect human whole blood into a syringe containing 1/6 volume of ACD anticoagulant.

  • Centrifuge the blood at 150 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Add PGI2 to the PRP to a final concentration of 500 nM to prevent platelet activation during subsequent steps.

  • Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing 500 nM PGI2.

  • Repeat the centrifugation (800 x g for 15 minutes) and resuspension step (first wash).

  • For the second wash, resuspend the platelet pellet in Tyrode's buffer without PGI2.

  • Centrifuge the platelets one final time at 800 x g for 15 minutes.

  • Resuspend the final platelet pellet in Tyrode's buffer containing 0.35% BSA, 0.1% dextrose, and 1 µL/mL apyrase.

  • Adjust the platelet count to the desired concentration (e.g., 4 x 10^11/L for aggregation studies) using a cell counter.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to an agonist, and the inhibitory effect of compounds like this compound.

Materials:

  • Washed platelet suspension (prepared as above)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • ADP stock solution

  • This compound stock solution (or other inhibitors)

  • Vehicle control (e.g., saline)

Procedure:

  • Pre-warm the washed platelet suspension to 37°C.

  • Pipette an aliquot of the platelet suspension into an aggregometer cuvette with a stir bar.

  • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes with stirring (e.g., 900 rpm).

  • To determine the inhibitory effect of this compound, add the desired concentration of the antagonist (or vehicle control) to the platelet suspension and incubate for a specified time (e.g., 2 minutes).

  • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 10 µM).

  • Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.

  • Calculate the percentage of aggregation relative to a platelet-poor plasma (PPP) blank (100% transmission) and the initial platelet suspension (0% transmission).

  • To determine the IC50 value, perform a concentration-response curve with varying concentrations of this compound and calculate the concentration that produces 50% inhibition of the ADP-induced aggregation.

Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

This protocol outlines the measurement of changes in intracellular calcium concentration in platelets using a fluorescent indicator like Fura-2.

Materials:

  • Washed platelet suspension

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye

  • Pluronic F-127

  • HEPES-buffered Tyrode's solution containing 1 mM CaCl2

  • Spectrofluorometer with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at ~510 nm

  • ADP stock solution

  • This compound stock solution

  • Ionomycin and EGTA for calibration

Procedure:

  • Incubate the washed platelet suspension with Fura-2 AM (e.g., 2-5 µM) and a small amount of Pluronic F-127 for 30-45 minutes at 37°C in the dark to allow for dye loading.

  • Wash the platelets twice with Tyrode's buffer to remove extracellular Fura-2 AM.

  • Resuspend the Fura-2-loaded platelets in HEPES-buffered Tyrode's solution containing 1 mM CaCl2 and adjust the platelet count.

  • Place an aliquot of the Fura-2-loaded platelet suspension in a quartz cuvette with stirring in the spectrofluorometer maintained at 37°C.

  • To test the effect of this compound, pre-incubate the platelets with the desired concentration of the antagonist for a specified time.

  • Record the baseline fluorescence ratio (340 nm / 380 nm excitation, 510 nm emission).

  • Add ADP to stimulate an increase in intracellular calcium and continue recording the fluorescence ratio.

  • At the end of the experiment, perform a calibration to convert the fluorescence ratios to [Ca2+]i. This is typically done by obtaining the maximum fluorescence ratio (Rmax) after adding a calcium ionophore like ionomycin to saturate the dye with Ca2+, followed by obtaining the minimum fluorescence ratio (Rmin) after chelating all Ca2+ with EGTA.

  • Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca2+.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on platelet aggregation.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Platelet Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection (with ACD anticoagulant) prp Centrifugation (150g, 20 min) to obtain Platelet-Rich Plasma (PRP) blood->prp wash1 Platelet Pelleting & Resuspension (with PGI2) - Wash 1 prp->wash1 wash2 Platelet Pelleting & Resuspension (without PGI2) - Wash 2 wash1->wash2 final_susp Final Platelet Resuspension (in Tyrode's buffer with BSA, apyrase) wash2->final_susp aliquot Aliquot Platelet Suspension into Aggregometer Cuvette final_susp->aliquot equilibrate Equilibrate at 37°C with Stirring aliquot->equilibrate treatment Add this compound or Vehicle (Incubate) equilibrate->treatment agonist Add ADP to Induce Aggregation treatment->agonist record Record Light Transmission agonist->record calc_agg Calculate % Aggregation record->calc_agg ic50 Determine IC50 of this compound calc_agg->ic50

Workflow for Platelet Aggregation Inhibition Assay.

Conclusion

This compound serves as a valuable research tool for elucidating the role of the P2Y1 receptor in platelet physiology and pathophysiology. Its selective antagonism of this initial step in ADP-mediated platelet activation makes it a useful compound for dissecting the complex signaling cascades involved in thrombosis. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of P2Y1 receptor antagonism in cardiovascular diseases.

References

An In-depth Technical Guide to the MRS2496 Purinergic Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the MRS2496 purinergic signaling pathway, focusing on its core mechanisms, quantitative data, and detailed experimental protocols. This compound is a selective antagonist of the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably platelet aggregation.

The P2Y1 Receptor and its Endogenous Agonist

The P2Y1 receptor is a member of the P2Y family of purinergic receptors, which are activated by extracellular nucleotides. The primary endogenous agonist for the P2Y1 receptor is adenosine diphosphate (ADP). The binding of ADP to the P2Y1 receptor initiates a signaling cascade that is central to platelet shape change and the initial phase of aggregation.

The this compound Signaling Pathway

As a selective antagonist, this compound blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting its downstream signaling cascade. The canonical P2Y1 receptor signaling pathway involves the coupling to the Gq class of G proteins.

Upon activation by an agonist like ADP, the P2Y1 receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq protein (Gαq). The activated Gαq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of events culminating in cellular responses such as platelet shape change and aggregation.

Beyond the canonical Gq pathway, P2Y1 receptor activation can also lead to the recruitment of β-arrestin 2. β-arrestins are important for receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor Binds & Activates This compound This compound This compound->P2Y1_Receptor Binds & Inhibits Gq_protein Gq Protein (α, β, γ) P2Y1_Receptor->Gq_protein Activates beta_arrestin β-Arrestin 2 P2Y1_Receptor->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Figure 1. this compound Purinergic Signaling Pathway.

Quantitative Data for P2Y1 Receptor Ligands

The following tables summarize key quantitative data for this compound and other well-characterized P2Y1 receptor agonists and antagonists. This data is essential for comparing the potency and efficacy of these compounds.

Table 1: P2Y1 Receptor Antagonists - Quantitative Data

CompoundActionAssay TypeSpeciesValueParameterReference(s)
This compound AntagonistPlatelet Aggregation (ADP-induced)Human1.5 µMIC50[1]
This compound AntagonistRadioligand BindingHuman7.1pKi[2]
MRS2179 AntagonistRadioligand BindingTurkey102 nMKb[3]
MRS2179 AntagonistRadioligand BindingHuman84 nMKi[4]
MRS2500 AntagonistRadioligand BindingHuman0.78 nMKi[5]
MRS2500 AntagonistPlatelet Aggregation (ADP-induced)Human0.95 nMIC50[5]
BPTU Allosteric AntagonistRadioligand BindingHuman6 nMKi[6]
BPTU Allosteric AntagonistPlatelet Aggregation (ADP-induced)Human2.1 µMIC50[6][7]

Table 2: P2Y1 Receptor Agonists - Quantitative Data

CompoundActionAssay TypeSpeciesValueParameterReference(s)
MRS2365 AgonistFunctional AssayNot Specified0.4 nMEC50[8][9][10]
MRS2365 AgonistDesensitization of Platelet AggregationHuman34 nMEC50[11][12]
2-MeSADP AgonistRadioligand BindingHuman46.5 nMKi[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of compounds like this compound at the P2Y1 receptor.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human whole blood

  • 3.2% Sodium Citrate (Anticoagulant)

  • ADP (Agonist)

  • This compound or other test compounds

  • Platelet-Poor Plasma (PPP) for blank

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

  • Pipettes

Procedure:

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • PRP Preparation: Centrifuge the citrated blood at 150-200 x g for 15-20 minutes at room temperature. Carefully collect the upper platelet-rich plasma layer.

  • PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma.

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to 2.5-3.0 x 10^8 platelets/mL using PPP.

  • Aggregometer Setup: Set the aggregometer to 37°C. Calibrate the instrument using PPP for 100% aggregation and the adjusted PRP for 0% aggregation.

  • Assay: a. Pipette the adjusted PRP into a cuvette with a stir bar and place it in the aggregometer. b. Add the test compound (e.g., this compound) at various concentrations and incubate for a specified time (e.g., 1-5 minutes). c. Add the agonist (e.g., ADP, typically 5-20 µM) to induce aggregation. d. Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of the test compound and determine the IC50 value.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Collect Blood (3.2% Sodium Citrate) PRP_Prep 2. Centrifuge (150-200g) to get Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Prep PPP_Prep 3. Centrifuge (1500-2000g) to get Platelet-Poor Plasma (PPP) PRP_Prep->PPP_Prep Platelet_Adjust 4. Adjust Platelet Count in PRP using PPP PPP_Prep->Platelet_Adjust Aggregometer_Setup 5. Calibrate Aggregometer (37°C, 0% & 100% Aggregation) Platelet_Adjust->Aggregometer_Setup Incubation 6. Incubate PRP with Test Compound (this compound) Aggregometer_Setup->Incubation Agonist_Addition 7. Add Agonist (ADP) to Induce Aggregation Incubation->Agonist_Addition Data_Recording 8. Record Light Transmission Agonist_Addition->Data_Recording IC50_Calc 9. Calculate % Inhibition and Determine IC50 Data_Recording->IC50_Calc

Figure 2. Experimental Workflow for Platelet Aggregation Assay.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • ADP (Agonist)

  • This compound or other test compounds

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: a. Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS. b. Wash the cells with HBSS and then incubate with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Assay: a. Place the plate in the fluorescence reader. b. Add the test compound (e.g., this compound) at various concentrations and incubate for a specified time. c. Measure the baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at 510 nm). d. Add the agonist (e.g., ADP) to stimulate the cells. e. Record the change in fluorescence ratio over time.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium response for each concentration of the test compound and determine the IC50 value.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for the P2Y1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the P2Y1 receptor

  • Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500)

  • This compound or other test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (e.g., this compound) in the binding buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known P2Y1 ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the concentration of the test compound. c. Determine the IC50 value and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin 2 to the activated P2Y1 receptor, often using a technology like the PathHunter® assay (DiscoverX).

Materials:

  • PathHunter® P2Y1 β-arrestin cell line

  • Cell plating and assay reagents (provided with the kit)

  • ADP (Agonist)

  • This compound or other test compounds

  • Chemiluminescent plate reader

Procedure:

  • Cell Plating: Plate the PathHunter® cells in a 384-well white-walled, clear-bottom plate and incubate overnight.

  • Compound Addition: a. Prepare serial dilutions of the test compound (e.g., this compound). b. Add the test compound to the cells and incubate for a specified time (e.g., 30 minutes).

  • Agonist Stimulation: Add the agonist (e.g., ADP) at a concentration that gives a robust response (e.g., EC80) and incubate for 90 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.

  • Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of agonist-induced β-arrestin recruitment for each concentration of the test compound and determine the IC50 value.

GPCR_Antagonist_Workflow Start Start: GPCR Antagonist Characterization Binding_Assay 1. Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay 2. Functional Assays (e.g., Ca²⁺ Mobilization, cAMP) Binding_Assay->Functional_Assay Determine_Potency 3. Determine Potency (IC50) Functional_Assay->Determine_Potency Selectivity_Panel 4. Selectivity Screening (Other GPCRs) Determine_Potency->Selectivity_Panel Downstream_Signaling 5. Downstream Signaling Assays (e.g., β-Arrestin Recruitment) Selectivity_Panel->Downstream_Signaling In_Vivo_Models 6. In Vivo Efficacy Models (e.g., Thrombosis Models) Downstream_Signaling->In_Vivo_Models End End: Characterized Antagonist In_Vivo_Models->End

References

An In-depth Technical Guide to the Pharmacology of MRS2496

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2496 is a selective and competitive antagonist of the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in ADP-mediated platelet aggregation and other physiological processes. As a bisphosphonate analogue of adenosine 5'-diphosphate (ADP), this compound offers enhanced stability in biological systems compared to phosphate-based antagonists. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of its place in the relevant signaling pathway.

Core Pharmacology of this compound

This compound acts by specifically blocking the P2Y1 receptor, thereby inhibiting the downstream signaling cascade initiated by the endogenous agonist ADP. This antagonism prevents platelet shape change and aggregation, making this compound a valuable tool for research in thrombosis and hemostasis.

Mechanism of Action

The P2Y1 receptor is a Gq/11-coupled GPCR. Upon binding of its natural agonist, ADP, the receptor undergoes a conformational change that activates the associated G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key signal for platelet shape change and the initial phase of aggregation. This compound competitively binds to the P2Y1 receptor, preventing ADP from binding and thereby inhibiting this entire signaling cascade.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through radioligand binding and functional assays. The key quantitative parameters are summarized in the table below.

ParameterValueAssay TypeSpeciesReference
Binding Affinity (Ki) 76 nMRadioligand BindingHuman[1]
Functional Inhibition (IC50) 1.5 µMADP-Induced Platelet AggregationHuman[2]

Key Signaling Pathway

The signaling pathway inhibited by this compound is central to the physiological function of the P2Y1 receptor.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds to IP3R Ca_Mobilization ↑ [Ca2+]i Ca_Store->Ca_Mobilization Release Platelet_Response Platelet Shape Change & Aggregation Ca_Mobilization->Platelet_Response Triggers

P2Y1 receptor signaling pathway and point of inhibition by this compound.

Experimental Protocols

The following protocols are based on the methodologies described by Cattaneo et al. (2004), which were used to characterize this compound.[2]

Radioligand Binding Assay for P2Y1 Receptor

This protocol is a representative method for determining the binding affinity of compounds like this compound to the P2Y1 receptor.

Radioligand_Binding_Workflow prep Prepare Membranes from Cells Expressing Recombinant Human P2Y1 Receptor incubation Incubate Membranes with: - [3H]-labeled P2Y1 antagonist (e.g., [3H]MRS2500) - Varying concentrations of this compound prep->incubation separation Separate Bound and Free Radioligand (e.g., Rapid Filtration) incubation->separation quantification Quantify Bound Radioactivity (e.g., Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC50 of this compound - Calculate Ki using Cheng-Prusoff equation quantification->analysis

Experimental workflow for radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes from Sf9 insect cells expressing the recombinant human P2Y1 receptor are prepared.

  • Incubation: The cell membranes are incubated with a known concentration of a high-affinity P2Y1 radioligand (e.g., [3H]MRS2500) and varying concentrations of the unlabeled competitor, this compound.

  • Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

ADP-Induced Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit platelet aggregation initiated by ADP.

Platelet_Aggregation_Workflow prp_prep Prepare Platelet-Rich Plasma (PRP) from Human Whole Blood incubation Pre-incubate PRP with: - Vehicle Control - Varying concentrations of this compound prp_prep->incubation aggregation Induce Aggregation with ADP (e.g., 10 µM) incubation->aggregation measurement Measure Change in Light Transmittance over time using an Aggregometer aggregation->measurement analysis Data Analysis: - Determine the concentration-response curve - Calculate the IC50 value for this compound measurement->analysis

Experimental workflow for platelet aggregation assay.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human volunteers into a citrate anticoagulant.

  • PRP Preparation: Platelet-rich plasma (PRP) is prepared by centrifugation of the whole blood at a low speed.

  • Incubation: Aliquots of PRP are pre-incubated with either a vehicle control or varying concentrations of this compound.

  • Aggregation Induction: Platelet aggregation is initiated by adding a standardized concentration of ADP (e.g., 10 µM).[2]

  • Measurement: The change in light transmittance through the PRP suspension is monitored over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis: The extent of aggregation is quantified, and the concentration of this compound that causes 50% inhibition of the ADP-induced aggregation (IC50) is calculated.[2]

Intracellular Calcium Mobilization Assay

This assay directly assesses the functional consequence of P2Y1 receptor activation (or its inhibition) by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Preparation: Human platelets are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Incubation: The dye-loaded platelets are incubated with either a vehicle control or varying concentrations of this compound.

  • Stimulation: The platelets are then stimulated with ADP to induce P2Y1 receptor-mediated calcium release.

  • Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometer.

  • Data Analysis: The inhibitory effect of this compound on the ADP-induced calcium rise is quantified to determine its potency. The study by Cattaneo et al. (2004) confirmed that this compound inhibits the ADP-induced rise in intracellular Ca2+.[2]

Conclusion

This compound is a well-characterized, selective antagonist of the P2Y1 receptor. Its bisphosphonate structure confers stability, making it a reliable tool for in vitro and potentially in vivo studies of P2Y1 receptor function. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on P2Y1 receptor pharmacology and the development of novel antiplatelet therapies.

References

In-Depth Technical Guide: Preliminary Studies of MRS2496, a P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on MRS2496, a selective antagonist of the P2Y1 purinergic receptor. The document details its mechanism of action, summarizes key quantitative data from initial research, outlines relevant experimental protocols, and provides visualizations of the critical signaling pathway involved. This information is intended to support further research and development of this compound as a potential antiplatelet therapeutic agent.

Core Concepts: The Role of P2Y1 in Platelet Aggregation

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in the initiation of platelet aggregation.[1][2] When activated by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor, which is coupled to Gαq, triggers a signaling cascade that leads to platelet shape change and the initial phase of aggregation.[1][3] This pathway is crucial for hemostasis and thrombosis. The development of P2Y1 receptor antagonists like this compound is a promising strategy for antiplatelet therapy, potentially offering a reduced risk of bleeding compared to other antithrombotic agents.[2]

Quantitative Data Summary

Preliminary studies have characterized the inhibitory potency of this compound on ADP-induced platelet aggregation. The following table summarizes the key quantitative findings from a seminal study by Cattaneo et al. (2004), comparing this compound with other P2Y1 receptor antagonists.[4][5]

CompoundIC50 (ADP-induced Platelet Aggregation)Receptor Binding Affinity (Ki at human P2Y1 receptor)Notes
This compound 1.5 µMNot explicitly reported in the primary study, but potency order is consistent with binding affinity.A bisphosphonate derivative, predicted to have greater stability in biological systems.[4][5]
MRS25000.95 nMHigh affinityA highly potent and selective P2Y1 receptor antagonist.[4][5]
MRS229862.8 nMNot explicitly reported in the primary study, but potency order is consistent with binding affinity.An acyclic nucleotide analogue.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary assessment of this compound.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is a standard method for assessing the effect of compounds like this compound on platelet function.

a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Draw whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).[6] The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[7]

  • Carefully collect the supernatant, which is the PRP.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets. The resulting supernatant is the PPP.

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

b. Aggregation Measurement:

  • Use a light transmission aggregometer. The instrument measures the increase in light transmission through a platelet suspension as platelets aggregate.[8]

  • Pipette a specific volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

  • Set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.

  • To test the effect of this compound, pre-incubate the PRP with various concentrations of the compound for a specified time before adding the agonist.

  • Initiate platelet aggregation by adding a known concentration of ADP.

  • Record the change in light transmission over time to generate an aggregation curve. The maximum aggregation percentage is the primary endpoint.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

a. Experimental Setup:

  • Perform the platelet aggregation assay as described above with a range of this compound concentrations.

  • Include a positive control (agonist alone) and a negative control (vehicle without agonist).

b. Data Analysis:

  • For each concentration of this compound, calculate the percentage of inhibition of platelet aggregation relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).

  • The IC50 is the concentration of this compound that produces 50% of the maximal inhibition. It is important to note that the calculated IC50 value can be influenced by the specific cell line and calculation method used.[9][10]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow for evaluating P2Y1 antagonists.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates This compound This compound This compound->P2Y1R Inhibits Gq Gq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store Binds to receptor Ca_ion Ca2+ Ca_Store->Ca_ion Release Platelet_Response Platelet Shape Change & Aggregation Initiation Ca_ion->Platelet_Response Mediates Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Platelet Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) PRP_prep Centrifugation (Low Speed) Blood->PRP_prep PRP Platelet-Rich Plasma (PRP) PRP_prep->PRP Incubation Pre-incubation of PRP with this compound PRP->Incubation Aggregation Addition of ADP (Agonist) Incubation->Aggregation Measurement Light Transmission Measurement Aggregation->Measurement Data_Plot Plot % Inhibition vs. [this compound] Measurement->Data_Plot IC50_Calc IC50 Calculation (Sigmoidal Curve Fit) Data_Plot->IC50_Calc Result Determination of This compound Potency IC50_Calc->Result

References

Methodological & Application

Application Notes and Protocols: MRS2496 for In Vitro Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2496 is a selective and competitive antagonist of the P2Y1 purinergic receptor, a key G-protein coupled receptor involved in the initial stages of platelet activation. Adenosine diphosphate (ADP), a primary platelet agonist, activates both P2Y1 and P2Y12 receptors to induce full platelet aggregation. The P2Y1 receptor, coupled to Gq, mediates platelet shape change and initiates a transient aggregation phase through the mobilization of intracellular calcium.[1][2] Consequently, antagonists of the P2Y1 receptor, such as this compound, are valuable tools for investigating the specific role of this receptor in platelet function and for the development of novel antiplatelet therapies. These application notes provide detailed protocols for utilizing this compound in in vitro platelet aggregation, shape change, and calcium mobilization assays.

Mechanism of Action of this compound

This compound is a bisphosphonate derivative that acts as a selective antagonist at the P2Y1 receptor.[3] By blocking the binding of ADP to the P2Y1 receptor, this compound inhibits the downstream signaling cascade that leads to phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and the subsequent release of calcium from intracellular stores.[1] This inhibition prevents ADP-induced platelet shape change and the initial, reversible phase of platelet aggregation.[3] It is important to note that this compound does not significantly interact with the P2Y12 receptor, which is responsible for the sustained phase of platelet aggregation.[3]

Data Presentation

The inhibitory effects of this compound on human platelet function are summarized in the table below. The data are compiled from in vitro studies assessing its potency in inhibiting ADP-induced platelet responses.

ParameterAgonistIC50 ValueReference
Platelet AggregationADP1.5 µM[3]
Platelet Shape ChangeADPSimilar potency to aggregation[3]
Intracellular Ca2+ RiseADPSimilar potency to aggregation[3]

Experimental Protocols

Preparation of Washed Human Platelets

This protocol describes the preparation of a washed platelet suspension, which is essential for removing plasma components that can interfere with the assay.

Materials:

  • Human whole blood collected in acid-citrate-dextrose (ACD) anticoagulant (9:1 blood to anticoagulant ratio)

  • Tyrode's buffer (134 mM NaCl, 12 mM NaHCO3, 2.9 mM KCl, 0.34 mM Na2HPO4, 1 mM MgCl2, 10 mM HEPES, 5 mM glucose, pH 7.4)

  • Prostaglandin E1 (PGE1) solution

  • Apyrase

Procedure:

  • Centrifuge the whole blood at 190 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Carefully collect the PRP and add PGE1 to a final concentration of 300 ng/mL to prevent platelet activation during subsequent steps.

  • Centrifuge the PRP at 700 x g for 15 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing 300 ng/mL PGE1.

  • Repeat the centrifugation and washing step (step 3 and 4) twice.

  • After the final wash, resuspend the platelet pellet in Tyrode's buffer without PGE1, but containing apyrase.

  • Adjust the platelet concentration to 3 x 10^5 platelets/µL using a cell counter.

  • Allow the washed platelets to rest at room temperature for at least 30 minutes before use.

In Vitro Platelet Aggregation Assay

This protocol details the use of light transmission aggregometry (LTA) to measure the effect of this compound on ADP-induced platelet aggregation.

Materials:

  • Washed human platelet suspension

  • This compound solution (dissolved in an appropriate solvent, e.g., water or DMSO, and serially diluted)

  • Adenosine diphosphate (ADP) solution

  • Platelet aggregometer (e.g., Lumi-Aggregometer, Chrono-log Corp.)

  • Aggregometer cuvettes with stir bars

Procedure:

  • Pre-warm the aggregometer to 37°C.

  • Pipette 0.45 mL of the washed platelet suspension into an aggregometer cuvette with a stir bar.

  • Place the cuvette in the heating block of the aggregometer and allow the platelets to equilibrate for at least 5 minutes with stirring at 1000 rpm.

  • Add the desired concentration of this compound or vehicle control to the platelet suspension and incubate for 30 seconds.[3]

  • Initiate the aggregation by adding 10 µL of ADP to a final concentration of 5 µmol/L.[3]

  • Record the change in light transmission for at least 3 minutes to monitor platelet aggregation.

  • The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) blank (100% aggregation) and the baseline PRP (0% aggregation).

  • To determine the IC50 value, perform a concentration-response curve with varying concentrations of this compound.

Platelet Shape Change Assay

This protocol describes how to measure the inhibitory effect of this compound on ADP-induced platelet shape change, which is a precursor to aggregation.

Materials:

  • Washed human platelet suspension

  • This compound solution

  • ADP solution

  • Platelet aggregometer capable of measuring shape change (as a change in light absorbance)

Procedure:

  • Follow steps 1-4 of the platelet aggregation assay protocol.

  • Add ADP to a final concentration that induces a clear shape change response (typically in the low micromolar range).

  • The initial rapid decrease in the oscillations of the basal tracing and the increase in optical density are indicative of platelet shape change.[3]

  • To test the effect of this compound, pre-incubate the platelets with the antagonist for 30 seconds before adding ADP.

  • Quantify the extent of shape change by measuring the change in light transmission or absorbance at a specific time point after ADP addition.

  • Determine the inhibitory effect of this compound by comparing the shape change in the presence and absence of the antagonist.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to ADP and its inhibition by this compound, using a fluorescent calcium indicator.

Materials:

  • Washed human platelet suspension

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound solution

  • ADP solution

  • Fluorometer or flow cytometer with appropriate excitation and emission filters

Procedure:

  • Incubate the washed platelet suspension with the fluorescent calcium indicator dye according to the manufacturer's instructions to load the platelets.

  • Wash the platelets to remove extracellular dye.

  • Resuspend the dye-loaded platelets in Tyrode's buffer.

  • Place the platelet suspension in a cuvette with a stir bar in the fluorometer, maintained at 37°C.

  • Record the baseline fluorescence for a short period.

  • Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 30 seconds).

  • Add ADP to stimulate the platelets and record the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • The inhibition of the calcium response by this compound can be quantified by comparing the peak fluorescence change in the presence and absence of the antagonist.

Visualizations

P2Y1_Signaling_Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 activates This compound This compound This compound->P2Y1 inhibits Gq Gq P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER/DTS) IP3->Ca_Store releases Ca2+ from Ca_Mobilization Ca2+ Mobilization Ca_Store->Ca_Mobilization Shape_Change Platelet Shape Change Ca_Mobilization->Shape_Change Aggregation Transient Aggregation Shape_Change->Aggregation

Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Platelet Preparation cluster_assay In Vitro Assay cluster_endpoints Endpoints Blood Whole Blood (ACD anticoagulant) Centrifuge1 Centrifuge (190 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Wash Wash Platelets (Tyrode's Buffer + PGE1) PRP->Wash Washed_Platelets Washed Platelets (3x10^5/µL) Wash->Washed_Platelets Equilibrate Equilibrate Platelets (37°C, 1000 rpm) Washed_Platelets->Equilibrate Add_Antagonist Add this compound (incubate 30s) Equilibrate->Add_Antagonist Add_Agonist Add ADP (5 µM) Add_Antagonist->Add_Agonist Measure Measure Response Add_Agonist->Measure Aggregation_EP Aggregation (LTA) Measure->Aggregation_EP Shape_Change_EP Shape Change Measure->Shape_Change_EP Calcium_EP Ca2+ Mobilization Measure->Calcium_EP

Caption: Experimental workflow for in vitro platelet function assays with this compound.

References

In Vivo Protocol for the Application of MRS2496: A Selective Neuropeptide Y Y5 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the in vivo application of MRS2496, a selective agonist for the Neuropeptide Y (NPY) Y5 receptor. Detailed protocols for intracerebroventricular (ICV) administration in rat models to study effects on food intake are presented. This guide is intended for researchers, scientists, and drug development professionals investigating the role of the Y5 receptor in physiological processes, particularly in the regulation of feeding behavior. The provided methodologies are based on established scientific literature and aim to ensure reproducible and reliable experimental outcomes.

Introduction

Neuropeptide Y (NPY) is a potent orexigenic peptide that exerts its effects through a family of G protein-coupled receptors. The Y5 receptor subtype is strongly implicated as a key mediator of NPY-induced food intake, making it a significant target for the development of therapeutics related to appetite regulation and metabolic disorders. This compound, an analog of NPY, is a selective Y5 receptor agonist that has been demonstrated to stimulate feeding upon central administration in animal models.[1] Understanding the in vivo effects and the underlying signaling mechanisms of this compound is crucial for elucidating the physiological roles of the Y5 receptor.

These application notes provide detailed experimental protocols for the in vivo use of this compound in rats, focusing on the assessment of food intake following intracerebroventricular administration. Additionally, the known signaling pathway of the NPY Y5 receptor is outlined and visualized to provide a comprehensive understanding of its mechanism of action.

Data Presentation

The following tables summarize the quantitative data regarding the in vivo effects of a selective Y5 receptor agonist, [Ala(31),Aib(32)]NPY (a compound closely related or identical to this compound), on food intake in rats.

Dose (nmol)Time PointFood Intake (g) (Mean ± SEM)
Vehicle1 h~0.2 ± 0.1
0.21 h~0.2 ± 0.1
2.01 h~1.6 ± 0.2
6.01 h~2.0 ± 0.3
Vehicle2 h~0.3 ± 0.1
0.22 h~0.8 ± 0.2
2.02 h~2.5 ± 0.4
6.02 h~3.0 ± 0.5
Vehicle4 h~0.5 ± 0.2
0.24 h~1.5 ± 0.3
2.04 h~3.8 ± 0.6
6.04 h~4.5 ± 0.7
Vehicle8 h~1.0 ± 0.3
0.28 h~2.5 ± 0.5
2.08 h~5.0 ± 0.8
6.08 h~6.0 ± 1.0

Note: The data presented is based on graphical representations from the cited literature and is intended to be illustrative. Researchers should refer to the original publication for precise data.

Experimental Protocols

Animal Model and Housing
  • Species: Male Wistar rats (or other appropriate strain) weighing 250-300g at the time of surgery.

  • Housing: Rats should be individually housed in standard shoebox cages with solid floors and appropriate bedding material (e.g., wood shavings or corn cob bedding).[1] Cages should be maintained in a temperature-controlled room (20-22°C) with a 12-hour light/dark cycle. Food (standard laboratory chow) and water should be available ad libitum, except during periods of food deprivation for specific experimental paradigms. Environmental enrichment, such as nesting material and chew blocks, should be provided.

  • Acclimation: Animals should be allowed to acclimate to the housing conditions for at least one week prior to any experimental procedures. They should also be habituated to handling to minimize stress.

Intracerebroventricular (ICV) Cannula Implantation
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture) according to approved institutional animal care and use committee (IACUC) protocols.

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic apparatus.

    • Shave the top of the head and clean the surgical area with an antiseptic solution.

    • Make a midline incision in the scalp to expose the skull.

    • Using a dental drill, create a small burr hole over the target lateral ventricle. The coordinates for the lateral ventricle in rats, relative to bregma, are approximately: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm from the skull surface. These coordinates may need to be adjusted based on the specific rat strain and age.

    • Implant a sterile guide cannula (e.g., 22-gauge) to the target depth.

    • Secure the cannula to the skull using dental cement and stainless-steel screws.

    • Insert a dummy cannula into the guide cannula to maintain patency.

    • Suture the scalp incision.

  • Post-operative Care:

    • Administer appropriate post-operative analgesics as per IACUC guidelines.

    • Monitor the animal closely for signs of pain or distress until fully recovered from anesthesia.

    • Allow a recovery period of at least one week before commencing experiments.

Preparation and Administration of this compound
  • Reconstitution: Reconstitute lyophilized this compound in a sterile, pyrogen-free vehicle. A common vehicle for peptide administration via ICV injection is sterile 0.9% saline or artificial cerebrospinal fluid (aCSF).

  • Dose Preparation: Prepare fresh dilutions of this compound to the desired concentrations on the day of the experiment.

  • Administration:

    • Gently restrain the rat and remove the dummy cannula from the guide cannula.

    • Insert a sterile injection cannula (e.g., 28-gauge), extending slightly beyond the tip of the guide cannula, into the guide.

    • Connect the injection cannula to a microsyringe pump.

    • Infuse the desired volume of this compound solution (typically 1-5 µL) into the lateral ventricle over a period of 1-2 minutes to avoid a rapid increase in intracranial pressure.

    • Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

    • Gently withdraw the injection cannula and replace the dummy cannula.

    • Return the animal to its home cage.

Measurement of Food Intake
  • Procedure:

    • At the beginning of the dark cycle (the active feeding period for rats), administer this compound or vehicle via ICV injection.

    • Immediately after the injection, provide a pre-weighed amount of standard chow in the food hopper.

    • Measure the amount of food remaining in the hopper and any spillage at specific time points (e.g., 1, 2, 4, and 8 hours) after the injection.

    • Calculate the cumulative food intake at each time point by subtracting the remaining food weight from the initial weight.

  • Controls: A vehicle-injected control group is essential to account for the effects of the injection procedure itself.

Signaling Pathways and Experimental Workflows

NPY Y5 Receptor Signaling Pathway

Activation of the NPY Y5 receptor by this compound initiates a cascade of intracellular signaling events. The Y5 receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA). Furthermore, Y5 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA signaling pathway, which is involved in cytoskeleton remodeling.

NPY_Y5_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y5R Y5 Receptor G_protein Gi/o Protein Y5R->G_protein Activates ERK ERK Y5R->ERK Activates RhoA RhoA Y5R->RhoA Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases G_protein->AC Inhibits This compound This compound This compound->Y5R Binds Cellular_Response Increased Food Intake cAMP->Cellular_Response ERK->Cellular_Response RhoA->Cellular_Response Experimental_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase Animal_Acclimation Animal Acclimation (1 week) Cannula_Implantation ICV Cannula Implantation (Stereotaxic Surgery) Animal_Acclimation->Cannula_Implantation Recovery Post-operative Recovery (1 week) Cannula_Implantation->Recovery Drug_Preparation Prepare this compound and Vehicle Recovery->Drug_Preparation Administration ICV Administration (this compound or Vehicle) Drug_Preparation->Administration Food_Measurement Measure Food Intake (1, 2, 4, 8 hours) Administration->Food_Measurement Data_Analysis Data Analysis and Statistics Food_Measurement->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Application Notes and Protocols for MRS2496 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2496 is a selective antagonist for the Neuropeptide Y (NPY) Receptor Y5 (Y5R), a G-protein coupled receptor. The NPY system, including the Y5 receptor, is implicated in a variety of physiological processes. In the context of cell biology, the NPY/Y5R axis has been shown to play a significant role in promoting cell proliferation, migration, and angiogenesis, particularly in oncology research.[1] Antagonizing this receptor with molecules like this compound allows for the investigation of these pathways and presents a potential therapeutic strategy. These notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, proliferation, and migration.

Mechanism of Action: Y5 Receptor Signaling

The Neuropeptide Y Y5 receptor is primarily coupled to an inhibitory G-protein (Gi). Upon binding of its endogenous ligand, NPY, the Y5 receptor initiates several downstream signaling cascades. A primary pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP subsequently lowers the activity of Protein Kinase A (PKA). Furthermore, Y5R activation has been demonstrated to stimulate pro-proliferative and pro-motility pathways, including the Extracellular signal-regulated kinase (ERK) and RhoA signaling pathways.[1][2] this compound exerts its effects by competitively binding to the Y5 receptor, thereby preventing NPY from activating these downstream signaling events.

Y5R_Signaling_Pathway cluster_membrane Cell Membrane Y5R Y5 Receptor Gi Gi Protein Y5R->Gi Activates ERK ERK Pathway Y5R->ERK Activates RhoA RhoA Pathway Y5R->RhoA Activates NPY Neuropeptide Y (Ligand) NPY->Y5R Activates This compound This compound (Antagonist) This compound->Y5R Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ Proliferation Cell Proliferation & Survival cAMP->Proliferation Inhibits ERK->Proliferation Migration Cell Migration & Invasion RhoA->Migration

Figure 1. Simplified NPY Y5 receptor signaling pathway and point of inhibition by this compound.

Quantitative Data for Y5R Antagonists in Cell Culture

The optimal concentration of this compound should be determined empirically for each cell line and assay. However, data from similar potent, selective Y5 receptor antagonists, such as CGP71683A, can provide a starting point for dose-response experiments.

ParameterValueCompoundCell Line(s)NotesReference
Working Concentration 1 µM (10⁻⁶ M)CGP71683ASK-N-BE(2), SK-N-AS (Neuroblastoma)Effectively blocked NPY-induced cell migration.[1]
Binding Affinity (Ki) 1.3 nMCGP71683ACell membranes expressing Y5RDemonstrates high affinity and selectivity for the Y5 receptor.[3]
IC₅₀ 2.9 nM (human)CGP71683AHEC-1B cells expressing human Y5RConcentration required to displace 50% of radioligand binding.[4]

Recommendation: Based on the data for analogous compounds, a starting concentration range of 10 nM to 10 µM is recommended for initial experiments with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation and storage of the antagonist stock solution are critical for reproducible results.

  • Reconstitution: this compound is typically a powder. Reconstitute it in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Most vendors provide solubility information on the product datasheet.[5]

  • Calculation: To make a 10 mM stock solution, use the following formula:

    • Volume of DMSO (µL) = (Mass of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 100,000

  • Procedure: a. Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom. b. Under sterile conditions in a biological safety cabinet, add the calculated volume of DMSO to the vial. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]

  • Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[5]

Protocol 2: General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for treating adherent cells with this compound.

  • Cell Seeding: a. Culture your cell line of interest in the appropriate growth medium and conditions (e.g., 37°C, 5% CO₂).[7] b. Trypsinize and count the cells. Seed the cells into multi-well plates (e.g., 96-well for viability, 24-well for migration) at a density that allows for logarithmic growth during the experiment. c. Allow cells to adhere and recover for 18-24 hours.

  • Preparation of Working Solution: a. Thaw an aliquot of the this compound stock solution. b. Perform serial dilutions of the stock solution in fresh, serum-containing or serum-free culture medium to achieve the desired final concentrations.

    • Important: To avoid shocking the cells, ensure the final concentration of DMSO in the culture medium is less than 0.5%, and ideally below 0.1%.[5] Prepare a "vehicle control" using the same concentration of DMSO in the medium without the drug.

  • Treatment: a. Carefully remove the old medium from the cell culture wells. b. Add the medium containing the desired concentration of this compound (or vehicle control) to the respective wells. c. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific assay and cell type.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture & Expand Cell Line C Seed Cells into Multi-well Plates A->C B Prepare this compound Stock Solution (10 mM in DMSO) E Prepare Working Solutions (this compound & Vehicle Control) B->E D Incubate (24h) for Adhesion C->D D->E F Treat Cells E->F G Incubate for Desired Duration (24-72h) F->G H Perform Assay (e.g., Viability, Migration) G->H I Acquire Data (e.g., Plate Reader) H->I J Analyze & Interpret Results I->J

Figure 2. General experimental workflow for cell-based assays using this compound.

Protocol 3: Cell Viability / Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Setup: Seed cells in a 96-well plate and treat with a range of this compound concentrations and controls as described in Protocol 2. Include wells with medium only for background measurement.

  • Reagent Addition: At the end of the treatment period, add the MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubation: Incubate the plate at 37°C for 1-4 hours. The incubation time depends on the metabolic rate of the cell line and should be optimized. The solution will turn a brownish color in the presence of viable cells.

  • Measurement: Measure the absorbance of each well at 490 nm using a 96-well plate reader.

  • Analysis: a. Subtract the average absorbance of the "medium only" wells (background) from all other values. b. Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Logical Framework for this compound Experiments

The use of this compound is based on a clear logical hypothesis: if the NPY/Y5R axis is critical for a specific cellular function (like proliferation or migration), then blocking this receptor with a selective antagonist will inhibit that function. This allows researchers to dissect the contribution of this specific signaling pathway to a biological outcome.

Logical_Framework cluster_exp_design Experimental Design cluster_outcomes Predicted Outcomes Hypothesis Hypothesis: Y5R signaling drives pathological cell behavior. Stimulus Stimulus (e.g., NPY or Serum) Hypothesis->Stimulus Inhibitor Inhibitor (this compound) Hypothesis->Inhibitor CellSystem Cell System (Expressing Y5R) Stimulus->CellSystem Inhibitor->CellSystem Outcome1 Control: Stimulus alone causes ↑ Proliferation/Migration CellSystem->Outcome1 leads to Outcome2 Experiment: This compound blocks stimulus-induced effect CellSystem->Outcome2 leads to Conclusion Conclusion: Y5R is a key mediator of the observed effect. Outcome1->Conclusion Outcome2->Conclusion

Figure 3. Logical framework for designing and interpreting experiments with this compound.

References

Dissolving MRS2496 for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dissolution and experimental use of MRS2496, a selective antagonist of the P2Y1 purinergic receptor. Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. These guidelines cover solvent selection, stock solution preparation, storage conditions, and a detailed protocol for a common application: the platelet aggregation assay.

Introduction to this compound

This compound is a potent and selective antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP). The P2Y1 receptor plays a crucial role in various physiological processes, most notably in platelet aggregation. Upon activation by ADP, the P2Y1 receptor, coupled to Gq/11, activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentration, a key event in the initiation of platelet shape change and aggregation. Due to its inhibitory effect on this pathway, this compound is a valuable tool for research in thrombosis, hemostasis, and other P2Y1-mediated cellular processes. The reported IC50 value for this compound in inhibiting ADP-induced human platelet aggregation is approximately 1.5 μM.[1]

Solubility and Stock Solution Preparation

The solubility of this compound is a critical factor in preparing it for experimental use. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
WaterInsoluble or poorly solubleNot recommended for initial stock solution preparation.
EthanolData not readily availableDMSO is the preferred solvent.
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight of this compound is required for this calculation. Please refer to the manufacturer's certificate of analysis for the exact molecular weight. Assuming a hypothetical molecular weight (MW) of 500 g/mol for calculation purposes:

    • Mass (mg) = Desired Concentration (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • For a 10 mM (0.01 mol/L) stock in 1 mL (0.001 L):

    • Mass (mg) = 0.01 mol/L x 0.001 L x 500 g/mol x 1000 mg/g = 5 mg

  • Weighing the Compound:

    • Accurately weigh the calculated mass of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile amber microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • For short-term storage (up to a few days), the solution may be kept at 4°C, protected from light.

Note on Solution Stability: While specific long-term stability data for this compound in DMSO is not extensively published, general studies on compound stability in DMSO suggest that storage at low temperatures (-20°C or -80°C) in anhydrous conditions minimizes degradation.[2][3][4][5] It is recommended to visually inspect the solution for any precipitation before each use. If precipitation is observed, gently warm and vortex the solution to redissolve the compound.

Experimental Protocols

Platelet Aggregation Assay

This protocol describes a light transmission aggregometry (LTA) method to assess the inhibitory effect of this compound on ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood in 3.2% sodium citrate (9:1 blood to anticoagulant ratio)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adenosine diphosphate (ADP) solution (agonist)

  • Saline or appropriate buffer

  • Light transmission aggregometer

  • Cuvettes with stir bars

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count of the PRP with PPP if necessary (typically to 2.5-3.0 x 10^8 platelets/mL).

  • Experimental Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.

  • Inhibition with this compound:

    • Pre-incubate aliquots of PRP with various concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle control (DMSO at the same final concentration) for a specified time (e.g., 5-15 minutes) at 37°C with stirring. The final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid affecting platelet function.

  • Induction of Aggregation:

    • Add ADP to the pre-incubated PRP to induce aggregation. The final concentration of ADP should be one that produces a submaximal aggregation response to allow for the detection of inhibition (e.g., 5-10 μM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the percentage of aggregation for each condition.

    • Plot the concentration of this compound against the percentage of inhibition to calculate the IC50 value.

Table 2: Example Concentrations for Platelet Aggregation Assay

ReagentStock ConcentrationFinal Concentration
This compound10 mM in DMSO0.1 - 10 µM
ADP1 mM in saline5 - 10 µM
Vehicle (DMSO)100%≤ 0.5%

Visualizing the Mechanism of Action

P2Y1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the P2Y1 receptor and the point of inhibition by this compound.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Aggregation Platelet Shape Change & Aggregation Ca_release->Aggregation PKC->Aggregation MRS2496_Workflow A Receive this compound Powder B Calculate Mass for Stock Solution A->B C Weigh Powder Accurately B->C D Dissolve in Anhydrous DMSO C->D E Vortex to Ensure Complete Dissolution D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C or -80°C F->G H Prepare Working Dilutions in Assay Buffer G->H Thaw one aliquot for experiment I Perform Experiment (e.g., Platelet Aggregation Assay) H->I

References

Application Notes and Protocols for MRS2496 in Antiplatelet Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2496 is a selective and competitive antagonist of the P2Y1 purinergic receptor, a key player in ADP-mediated platelet activation and aggregation.[1] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro antiplatelet studies. The information herein is intended to guide researchers in designing and executing robust experiments to evaluate the antiplatelet efficacy of this compound and other P2Y1 receptor antagonists.

Adenosine diphosphate (ADP) is a crucial mediator of platelet activation, acting through two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[2][3] The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and transient aggregation through the mobilization of intracellular calcium.[2][4] The P2Y12 receptor, coupled to Gi, mediates the sustained and amplified platelet aggregation response by inhibiting adenylyl cyclase.[5] Given its role in the initial phase of platelet activation, the P2Y1 receptor is a promising target for the development of novel antiplatelet therapies with potentially lower bleeding risks compared to P2Y12 inhibitors.[5]

This compound, a bisphosphonate derivative, acts as a selective antagonist at the P2Y1 receptor, thereby inhibiting ADP-induced platelet shape change, intracellular calcium mobilization, and subsequent aggregation.[1]

Data Presentation

The following tables summarize the quantitative data for this compound and related P2Y1 receptor antagonists from various in vitro studies.

Table 1: Inhibitory Potency of P2Y1 Receptor Antagonists on ADP-Induced Platelet Aggregation

CompoundIC50 (nM)Agonist and ConcentrationPlatelet SourceReference
This compound 1500ADPHuman[1]
MRS229862.8ADPHuman[1]
MRS25000.95ADPHuman[1]
MRS21795300ADP (10 µM)Human[2]

Table 2: Comparative Efficacy of P2Y1 Receptor Antagonists

CompoundAssayEndpointPotencyReference
This compound Platelet AggregationInhibition of ADP-induced aggregationIC50 = 1.5 µM[1]
This compound Receptor BindingBinding to recombinant human P2Y1 receptor-[1]
This compound Platelet Shape ChangeInhibition of ADP-induced shape change-[1]
This compound Intracellular Ca2+Inhibition of ADP-induced rise in intracellular Ca2+-[1]
MRS2500Platelet AggregationInhibition of ADP-induced aggregationIC50 = 0.95 nM[1]
MRS2298Platelet AggregationInhibition of ADP-induced aggregationIC50 = 62.8 nM[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the antiplatelet effects of this compound.

Protocol 1: Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet aggregation.[6] This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

  • This compound

  • Adenosine diphosphate (ADP)

  • Human whole blood collected in 3.2% sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Saline (0.9% NaCl)

  • Aggregometer and cuvettes with stir bars

Procedure:

  • Preparation of PRP and PPP:

    • Collect human whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

  • Instrument Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Assay:

    • Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.

    • Add 50 µL of this compound solution (at various concentrations, e.g., 0.1 µM to 10 µM) or vehicle control (saline) and incubate for 5-10 minutes at 37°C with stirring (1200 rpm).

    • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 2-10 µM).

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of platelet surface markers of activation at the single-cell level.[7] Key markers include P-selectin (CD62P), an indicator of alpha-granule secretion, and activated glycoprotein IIb/IIIa (PAC-1 binding), which reflects the final common pathway of platelet aggregation.

Materials:

  • This compound

  • ADP

  • Human whole blood collected in 3.2% sodium citrate

  • Fluorescently-labeled antibodies:

    • Anti-CD61 (platelet identification)

    • Anti-CD62P (P-selectin)

    • PAC-1 (activated GPIIb/IIIa)

  • Tyrode's buffer

  • Fixative (e.g., 1% paraformaldehyde)

  • Flow cytometer

Procedure:

  • Sample Preparation:

    • Dilute whole blood 1:10 in Tyrode's buffer.

  • Incubation with Antagonist:

    • Incubate the diluted blood with various concentrations of this compound or vehicle control for 15 minutes at room temperature.

  • Stimulation and Staining:

    • Add ADP (e.g., 5 µM) to induce platelet activation and incubate for 5 minutes at room temperature.

    • Add the fluorescently-labeled antibodies (anti-CD61, anti-CD62P, PAC-1) and incubate for 20 minutes in the dark at room temperature.

  • Fixation and Analysis:

    • Fix the samples with 1% paraformaldehyde.

    • Acquire the samples on a flow cytometer, gating on the platelet population based on forward and side scatter and CD61 positivity.

  • Data Analysis:

    • Determine the percentage of platelets positive for CD62P and PAC-1, and the mean fluorescence intensity (MFI) for each marker.

    • Calculate the percentage of inhibition of marker expression at different this compound concentrations.

Protocol 3: Intracellular Calcium Mobilization Assay

The P2Y1 receptor signals through the Gq pathway, leading to the release of calcium from intracellular stores.[2] This can be measured using fluorescent calcium indicators.

Materials:

  • This compound

  • ADP

  • Washed human platelets

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Tyrode's buffer

  • Fluorometric plate reader or spectrofluorometer

Procedure:

  • Platelet Preparation and Dye Loading:

    • Prepare washed platelets from citrated whole blood.

    • Incubate the washed platelets with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) for 30-45 minutes at 37°C in the dark.

    • Wash the platelets to remove extracellular dye.

  • Assay:

    • Resuspend the dye-loaded platelets in Tyrode's buffer.

    • Add various concentrations of this compound or vehicle control and incubate for 5-10 minutes.

    • Place the platelet suspension in the fluorometer and record the baseline fluorescence.

    • Add ADP (e.g., 10 µM) and continuously record the fluorescence signal for several minutes to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the peak increase in intracellular calcium concentration in response to ADP.

    • Determine the percentage of inhibition of the calcium response by this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

P2Y1_Signaling_Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER/DTS) IP3->Ca_Store Stimulates Release Ca_Mobilization Ca2+ Mobilization Ca_Store->Ca_Mobilization Shape_Change Platelet Shape Change Ca_Mobilization->Shape_Change Aggregation_Initiation Transient Aggregation Shape_Change->Aggregation_Initiation Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Blood_Collection Human Blood Collection (Citrate) PRP_Prep Platelet-Rich Plasma (PRP) Preparation Blood_Collection->PRP_Prep Incubation Incubate PRP with This compound or Vehicle PRP_Prep->Incubation LTA Light Transmission Aggregometry (LTA) Incubation->LTA Flow_Cytometry Flow Cytometry (P-selectin, PAC-1) Incubation->Flow_Cytometry Ca_Assay Intracellular Ca2+ Mobilization Assay Incubation->Ca_Assay Aggregation_Analysis Aggregation (%) LTA->Aggregation_Analysis Activation_Analysis Marker Expression (%) Flow_Cytometry->Activation_Analysis Ca_Analysis Ca2+ Concentration Ca_Assay->Ca_Analysis IC50_Determination IC50 Determination Aggregation_Analysis->IC50_Determination Activation_Analysis->IC50_Determination Ca_Analysis->IC50_Determination Logical_Relationship ADP_Stimulation ADP Stimulation P2Y1_Activation P2Y1 Receptor Activation ADP_Stimulation->P2Y1_Activation MRS2496_Presence Presence of this compound P2Y1_Inhibition P2Y1 Receptor Inhibition MRS2496_Presence->P2Y1_Inhibition Ca_Mobilization Intracellular Ca2+ Mobilization P2Y1_Activation->Ca_Mobilization No_Ca_Mobilization No Intracellular Ca2+ Mobilization P2Y1_Inhibition->No_Ca_Mobilization Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation Inhibition_of_Aggregation Inhibition of Platelet Aggregation No_Ca_Mobilization->Inhibition_of_Aggregation

References

Application Notes and Protocols for the Use of MRS2496 in Animal Models of Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological process underlying major cardiovascular diseases such as myocardial infarction and stroke. Platelet activation and aggregation are central to thrombus formation. Adenosine diphosphate (ADP) is a key platelet agonist that acts through two P2Y purinergic receptors: P2Y1 and P2Y12. The P2Y1 receptor, coupled to Gq, mediates the initial shape change and transient aggregation of platelets, making it a promising target for antithrombotic therapies.

MRS2496 is a selective antagonist of the P2Y1 receptor. These application notes provide an overview of the use of this compound and related P2Y1 antagonists in preclinical animal models of thrombosis. The included protocols and data summaries are intended to guide researchers in designing and executing studies to evaluate the antithrombotic potential of P2Y1 receptor antagonists.

Mechanism of Action of P2Y1 Receptor Antagonists

ADP binding to the P2Y1 receptor on platelets initiates a signaling cascade that is crucial for the initial stages of platelet activation. As a selective antagonist, this compound competitively binds to the P2Y1 receptor, thereby inhibiting ADP-mediated downstream signaling. This leads to a reduction in platelet aggregation and thrombus formation.

P2Y1 Receptor Signaling Pathway

The following diagram illustrates the central role of the P2Y1 receptor in platelet activation and the point of intervention for antagonists like this compound.

P2Y1_Signaling_Pathway P2Y1 Receptor Signaling Pathway in Platelet Activation cluster_membrane Platelet Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling P2Y1_Receptor P2Y1 Receptor Gq Gq P2Y1_Receptor->Gq Activates P2Y12_Receptor P2Y12 Receptor GPVI GPVI GPIIb_IIIa GPIIb/IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation ADP ADP ADP->P2Y1_Receptor Binds ADP->P2Y12_Receptor Collagen Collagen Collagen->GPVI Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa This compound This compound (Antagonist) This compound->P2Y1_Receptor Inhibits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ Mobilization IP3->Ca2+ PKC PKC Activation DAG->PKC Shape_Change Platelet Shape Change Ca2+->Shape_Change Granule_Secretion Granule Secretion PKC->Granule_Secretion Shape_Change->Aggregation Granule_Secretion->Aggregation Thrombus_Formation Thrombus Formation Aggregation->Thrombus_Formation FeCl3_Workflow cluster_pre Pre-Procedure cluster_procedure Surgical Procedure cluster_monitoring Monitoring & Analysis Animal_Prep Anesthetize Mouse (e.g., Ketamine/Xylazine) Drug_Admin Administer this compound or Vehicle (e.g., Intravenous) Animal_Prep->Drug_Admin Expose_Carotid Surgically expose left common carotid artery Drug_Admin->Expose_Carotid Apply_FeCl3 Apply FeCl3-soaked filter paper (e.g., 5-10% solution for 3 min) Expose_Carotid->Apply_FeCl3 Monitor_Flow Monitor blood flow (Doppler probe) Apply_FeCl3->Monitor_Flow Measure_Occlusion Record time to occlusion Monitor_Flow->Measure_Occlusion Harvest_Thrombus Harvest and weigh thrombus Measure_Occlusion->Harvest_Thrombus Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Collect whole blood (e.g., from anesthetized mouse via cardiac puncture) PRP_Isolation Isolate Platelet-Rich Plasma (PRP) by centrifugation Blood_Collection->PRP_Isolation Incubate Incubate PRP with this compound or Vehicle PRP_Isolation->Incubate Add_Agonist Add platelet agonist (e.g., ADP) Incubate->Add_Agonist Measure_Aggregation Measure platelet aggregation (Light Transmission Aggregometry) Add_Agonist->Measure_Aggregation Calculate_Inhibition Calculate percent inhibition of aggregation Measure_Aggregation->Calculate_Inhibition

Application Notes and Protocols for Flow Cytometry Analysis of Platelets with MRS2496

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed guide for the use of MRS2496, a selective antagonist of the P2Y12 receptor, in the flow cytometric analysis of platelet activation. Understanding the role of the P2Y12 receptor is crucial in thrombosis, hemostasis, and the development of antiplatelet therapies. Adenosine diphosphate (ADP) is a key platelet agonist that induces platelet activation through its interaction with two G-protein coupled receptors: P2Y1 and P2Y12. The P2Y12 receptor, coupled to Gi, plays a central role in amplifying and sustaining platelet activation, making it a critical target for therapeutic intervention.

Flow cytometry is a powerful technique for the rapid and quantitative analysis of individual platelets within a heterogeneous population. By utilizing fluorescently labeled antibodies against specific cell surface markers, researchers can precisely measure the extent of platelet activation in response to various stimuli and the inhibitory effects of compounds like this compound. This document outlines the necessary protocols for assessing two key markers of platelet activation: P-selectin (CD62P) expression and the conformational activation of the integrin αIIbβ3, detected by PAC-1 antibody binding.

Principle of the Assay

Upon platelet activation by agonists such as ADP, intracellular storage granules fuse with the platelet membrane, leading to the surface expression of proteins that are otherwise absent on resting platelets. P-selectin, an adhesion molecule stored in α-granules, is rapidly translocated to the platelet surface upon activation. Simultaneously, the integrin αIIbβ3 (also known as GPIIb/IIIa), the most abundant receptor on the platelet surface, undergoes a conformational change to its high-affinity state, enabling it to bind fibrinogen and mediate platelet aggregation.

The flow cytometry assay described here quantifies these activation events. Platelets are identified based on their characteristic forward and side scatter properties and/or by a platelet-specific marker (e.g., CD41). The binding of a fluorescently labeled anti-P-selectin (anti-CD62P) antibody measures the extent of α-granule release. The binding of the fluorescently labeled PAC-1 antibody, which specifically recognizes the activated conformation of αIIbβ3, quantifies the level of integrin activation.

This compound, as a P2Y12 receptor antagonist, is expected to inhibit ADP-induced platelet activation. By pre-incubating platelets with varying concentrations of this compound prior to ADP stimulation, a dose-dependent inhibition of both P-selectin expression and PAC-1 binding can be measured, providing a quantitative assessment of the compound's antiplatelet activity.

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry experiments investigating the effect of this compound on ADP-induced platelet activation. The data is presented as the percentage of platelets positive for the respective activation marker and the mean fluorescence intensity (MFI), which reflects the density of the marker on the cell surface.

Table 1: Effect of this compound on ADP-Induced P-selectin (CD62P) Expression

Treatment ConditionThis compound Concentration (µM)ADP Concentration (µM)% CD62P Positive Platelets (Mean ± SD)MFI of CD62P (Mean ± SD)
Unstimulated Control002.5 ± 0.815 ± 5
ADP-Stimulated01085.2 ± 5.1250 ± 30
This compound + ADP0.11065.7 ± 4.5180 ± 25
This compound + ADP11030.1 ± 3.280 ± 15
This compound + ADP101010.5 ± 2.035 ± 8

Table 2: Effect of this compound on ADP-Induced PAC-1 Binding

Treatment ConditionThis compound Concentration (µM)ADP Concentration (µM)% PAC-1 Positive Platelets (Mean ± SD)MFI of PAC-1 (Mean ± SD)
Unstimulated Control003.1 ± 1.020 ± 7
ADP-Stimulated01090.5 ± 4.8310 ± 35
This compound + ADP0.11070.3 ± 5.5220 ± 28
This compound + ADP11035.8 ± 4.195 ± 18
This compound + ADP101012.2 ± 2.545 ± 10

Experimental Protocols

Materials and Reagents
  • Anticoagulant: Acid-Citrate-Dextrose (ACD) or Sodium Citrate (3.2%)

  • Platelet Agonist: Adenosine Diphosphate (ADP)

  • P2Y12 Antagonist: this compound

  • Antibodies:

    • FITC- or PE-conjugated anti-human CD62P (P-selectin)

    • FITC- or PE-conjugated PAC-1

    • PerCP- or APC-conjugated anti-human CD41 (platelet identification)

    • Appropriate isotype control antibodies

  • Buffer: HEPES-Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.4 mM NaH₂PO₄, 12 mM NaHCO₃, 5.6 mM glucose, 5 mM HEPES, pH 7.4)

  • Fixative: 1% Paraformaldehyde (PFA) in PBS

  • Flow Cytometer equipped with appropriate lasers and filters.

Blood Collection and Platelet-Rich Plasma (PRP) Preparation
  • Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.

  • Use a 19- or 21-gauge needle to minimize platelet activation during venipuncture.

  • Collect blood into tubes containing either ACD or 3.2% sodium citrate as the anticoagulant.

  • Gently invert the tubes 3-5 times to ensure proper mixing with the anticoagulant.

  • To obtain platelet-rich plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

  • Carefully collect the upper PRP layer without disturbing the buffy coat.

  • Determine the platelet count in the PRP and adjust to the desired concentration (e.g., 2-3 x 10⁸ platelets/mL) with autologous platelet-poor plasma (PPP) or HEPES-Tyrode's buffer. PPP is obtained by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

Flow Cytometry Staining Protocol
  • Preparation of Platelet Suspensions:

    • Aliquot 45 µL of the adjusted PRP into flow cytometry tubes.

  • Incubation with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound to achieve final concentrations ranging from 0.1 µM to 10 µM (or as determined by dose-response experiments).

    • Add 5 µL of the this compound dilution or vehicle control (e.g., DMSO) to the respective tubes.

    • Incubate for 10-15 minutes at 37°C.

  • Platelet Activation:

    • Prepare a working solution of ADP in HEPES-Tyrode's buffer.

    • Add 5 µL of ADP solution to achieve a final concentration of 10 µM (or a concentration predetermined to induce submaximal activation) to the tubes, except for the unstimulated control tubes.

    • Gently mix and incubate for 5 minutes at room temperature.

  • Antibody Staining:

    • Add the appropriate volume of fluorescently labeled antibodies (anti-CD62P, PAC-1, and anti-CD41) and isotype controls to the tubes.

    • Gently mix and incubate for 15-20 minutes at room temperature in the dark.

  • Fixation (Optional but Recommended):

    • Add 500 µL of 1% PFA to each tube.

    • Incubate for at least 30 minutes at 4°C in the dark before acquisition.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on the platelet population based on forward scatter (FSC), side scatter (SSC), and positive staining for a platelet-specific marker like CD41.

    • For each sample, acquire a sufficient number of events (e.g., 10,000-20,000 platelet events).

    • Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for P-selectin and PAC-1 within the platelet gate.

Mandatory Visualizations

P2Y12 Signaling Pathway

P2Y12_Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates This compound This compound This compound->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP PKA ↓ PKA Activity cAMP->PKA VASP_P ↓ VASP-P PKA->VASP_P Integrin_Activation Integrin αIIbβ3 Activation (PAC-1) VASP_P->Integrin_Activation Akt Akt PI3K->Akt Activates Akt->Integrin_Activation Granule_Release α-Granule Release (P-selectin) Akt->Granule_Release Platelet_Activation Platelet Activation & Aggregation Integrin_Activation->Platelet_Activation Granule_Release->Platelet_Activation

Caption: P2Y12 receptor signaling cascade in platelets.

Experimental Workflow for Flow Cytometry Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment and Staining cluster_analysis Data Acquisition and Analysis Blood_Collection 1. Whole Blood Collection (ACD/Citrate) PRP_Prep 2. PRP Preparation (Centrifugation) Blood_Collection->PRP_Prep Platelet_Adjustment 3. Platelet Count Adjustment PRP_Prep->Platelet_Adjustment Incubate_this compound 4. Incubate with this compound (10-15 min, 37°C) Platelet_Adjustment->Incubate_this compound Activate_Platelets 5. Activate with ADP (5 min, RT) Incubate_this compound->Activate_Platelets Antibody_Staining 6. Stain with Antibodies (15-20 min, RT, Dark) Activate_Platelets->Antibody_Staining Fixation 7. Fix with PFA (≥30 min, 4°C) Antibody_Staining->Fixation Flow_Cytometry 8. Acquire on Flow Cytometer Fixation->Flow_Cytometry Gating 9. Gate on Platelets (FSC/SSC/CD41+) Flow_Cytometry->Gating Data_Analysis 10. Analyze P-selectin & PAC-1 (% Positive & MFI) Gating->Data_Analysis

Caption: Workflow for platelet analysis with this compound.

Application Notes and Protocols: MRS2496 in Microfluidic Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of major cardiovascular events such as heart attack and stroke. The P2Y1 purinergic receptor, activated by adenosine diphosphate (ADP), plays a critical role in the initial stages of platelet activation and aggregation, making it a key target for antithrombotic therapies.[1] Microfluidic models of thrombosis have emerged as powerful in vitro tools that closely mimic the physiological and pathological conditions of blood flow and shear stress in the vasculature.[2][3] These models offer a controlled environment to study the efficacy of antiplatelet agents.

This document provides detailed application notes and protocols for the use of MRS2496, a selective P2Y1 receptor antagonist, in microfluidic thrombosis models.[3]

Mechanism of Action of this compound

This compound is a competitive antagonist of the P2Y1 receptor.[3] The P2Y1 receptor is a G-protein coupled receptor (GPCR) that, upon binding ADP, activates a signaling cascade leading to an increase in intracellular calcium levels.[4] This calcium mobilization is essential for platelet shape change and the initiation of aggregation. By blocking the P2Y1 receptor, this compound prevents ADP-induced platelet activation and subsequent thrombus formation.[1]

cluster_0 P2Y1 Receptor Signaling Pathway ADP ADP P2Y1R P2Y1 Receptor (GPCR) ADP->P2Y1R Binds Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store Binds to Receptor Ca_Release Ca2+ Release Ca_Store->Ca_Release Platelet_Activation Platelet Activation (Shape Change, Aggregation) Ca_Release->Platelet_Activation Initiates This compound This compound This compound->P2Y1R Blocks

Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the inhibitory potency of this compound and a related P2Y1 antagonist, MRS2179, which has been studied in microfluidic systems. This data is essential for determining the effective concentration range for experiments.

CompoundTargetAssay TypeParameterValueReference
This compound Human P2Y1 ReceptorRadioligand BindingKi76 nM[5]
This compound Human P2Y1 ReceptorFunctional Assay (Platelet Aggregation)IC501.5 µM[3]
MRS2179 Human P2Y1 ReceptorMicrofluidic Thrombosis AssayIC500.233 ± 0.132 µM[4][6]

Experimental Protocols

This section outlines a general protocol for evaluating the effect of this compound on thrombus formation in a microfluidic device.

Materials and Reagents
  • This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in saline or buffer.

  • Microfluidic Devices: Polydimethylsiloxane (PDMS)-based devices with a design that promotes thrombus formation, such as a stenosis or contraction-expansion region to create high shear stress.[7]

  • Extracellular Matrix Proteins: Collagen type I or von Willebrand Factor (vWF) for coating the microfluidic channels.[8]

  • Whole Blood: Freshly drawn human whole blood collected in an appropriate anticoagulant (e.g., citrate or heparin).

  • Fluorescent Dyes: For labeling platelets (e.g., DiOC6) and fibrin (e.g., Alexa Fluor-conjugated anti-fibrinogen antibody).[9]

  • Buffers: Phosphate-buffered saline (PBS) for washing and dilutions.

  • Microscopy: An inverted fluorescence microscope equipped with a high-speed camera for real-time imaging.

  • Syringe Pump: For precise perfusion of blood through the microfluidic device.

Experimental Workflow

cluster_1 Experimental Workflow for this compound in Microfluidic Thrombosis Model A 1. Microfluidic Device Preparation E Coat Channel with Collagen/vWF A->E B 2. Blood Preparation G Label Platelets (e.g., DiOC6) B->G C 3. Perfusion and Data Acquisition I Perfuse Blood at Defined Shear Rate C->I J Real-time Fluorescence Microscopy C->J D 4. Data Analysis K Quantify Thrombus Area, Fluorescence Intensity D->K F Block with BSA E->F H Incubate with this compound or Vehicle Control G->H I->J L Statistical Analysis K->L

Caption: General experimental workflow for assessing this compound efficacy.

Detailed Protocol

1. Microfluidic Device Preparation:

  • Fabricate PDMS microfluidic devices using standard soft lithography techniques.

  • Coat the microchannels with an extracellular matrix protein to promote platelet adhesion. For example, perfuse a solution of 200 µg/mL collagen type I through the channels and incubate for 1 hour at room temperature.[5]

  • Gently wash the channels with PBS to remove unbound protein.

  • Perfuse a solution of 1% bovine serum albumin (BSA) in PBS to block non-specific binding sites.

2. Blood Preparation:

  • Collect whole blood from healthy donors into tubes containing an anticoagulant.

  • Label platelets by adding a fluorescent dye, such as DiOC6, to the whole blood and incubating for 10-15 minutes at 37°C.[9]

  • Prepare different concentrations of this compound. Add the desired final concentration of this compound or vehicle control (e.g., DMSO) to the blood samples and incubate for 15-30 minutes at room temperature prior to perfusion.

3. Perfusion and Data Acquisition:

  • Mount the microfluidic device on the stage of an inverted fluorescence microscope.

  • Connect the device to a syringe pump and perfuse the prepared blood through the channels at a constant flow rate to achieve a specific wall shear rate (e.g., arterial shear rates of 800-2000 s⁻¹).

  • Acquire time-lapse fluorescence images of platelet and fibrin accumulation at regular intervals for a defined period (e.g., 10-20 minutes).

4. Data Analysis:

  • Use image analysis software (e.g., ImageJ) to quantify thrombus formation.

  • Measure the surface area covered by platelets and/or fibrin over time.

  • The integrated fluorescence intensity can also be used as a measure of thrombus size.

  • Compare the extent of thrombus formation in the presence of different concentrations of this compound to the vehicle control to determine the dose-dependent inhibitory effect.

Applications in Drug Development

Microfluidic thrombosis models utilizing P2Y1 antagonists like this compound are valuable for several aspects of drug development:

  • Target Validation: Confirming the role of the P2Y1 receptor in thrombus formation under physiologically relevant flow conditions.

  • Lead Optimization: Comparing the potency and efficacy of different P2Y1 antagonist candidates.

  • Preclinical Studies: Providing in vitro data on the antithrombotic potential of a drug candidate before moving to in vivo models.

  • Personalized Medicine: These models could potentially be used to assess an individual patient's response to antiplatelet therapy.

Conclusion

The use of this compound in microfluidic thrombosis models provides a robust and physiologically relevant platform for studying the role of the P2Y1 receptor in hemostasis and thrombosis. These detailed protocols and application notes serve as a guide for researchers to effectively utilize this powerful combination of a specific pharmacological tool and an advanced in vitro system to advance our understanding of thrombosis and aid in the development of novel antithrombotic therapies.

References

Measuring the Effects of MRS2496 on Calcium Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2496 is a selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] The P2Y1 receptor is coupled to the Gq signaling pathway, and its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration ([Ca2+]i) is a critical signaling event that mediates various physiological responses, including platelet aggregation.[2][3]

This document provides detailed application notes and protocols for measuring the inhibitory effects of this compound on ADP-induced calcium signaling. The methodologies described herein are essential for researchers investigating P2Y1 receptor pharmacology and for professionals in drug development exploring the therapeutic potential of P2Y1 antagonists.

Data Presentation

The inhibitory potency of this compound and other P2Y1 receptor antagonists on ADP-induced platelet aggregation and calcium mobilization is summarized in the table below. A similar order of potency for these antagonists was observed in both assays, highlighting the direct link between P2Y1-mediated calcium signaling and platelet function.[1]

CompoundTarget ReceptorAssayCell TypeAgonistIC50 ValueReference
This compound P2Y1Platelet AggregationHuman PlateletsADP1.5 µM[1]
This compound P2Y1Intracellular Ca2+ RiseHuman PlateletsADP~1.5 µM (inferred)[1]
MRS2500P2Y1Platelet AggregationHuman PlateletsADP0.95 nM[1]
MRS2298P2Y1Platelet AggregationHuman PlateletsADP62.8 nM[1]

Signaling Pathway

The activation of the P2Y1 receptor by ADP initiates a well-defined signaling cascade leading to an increase in intracellular calcium. This compound acts by competitively blocking this receptor, thereby inhibiting the downstream signaling events.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release Downstream Downstream Cellular Responses (e.g., Platelet Aggregation) Ca_release->Downstream PKC->Downstream Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_release

P2Y1 receptor signaling pathway.

Experimental Protocols

Protocol 1: Measurement of ADP-Induced Intracellular Calcium Mobilization using Fura-2 AM

This protocol details the measurement of changes in intracellular calcium concentration in response to ADP and its inhibition by this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Human platelets or other suitable cell line expressing P2Y1 receptors

  • This compound (stock solution in DMSO)

  • Adenosine diphosphate (ADP) (stock solution in saline)

  • Fura-2 AM (stock solution in anhydrous DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • Probenecid (optional, to prevent dye leakage)

  • Fluorescence plate reader or microscope capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at ~510 nm)

Experimental Workflow:

Fura2_Workflow start Start: Cell Preparation cell_prep Prepare cell suspension (e.g., washed human platelets) in physiological buffer. start->cell_prep loading Load cells with Fura-2 AM. (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 for 30-60 min at 37°C). cell_prep->loading wash Wash cells to remove extracellular Fura-2 AM. loading->wash deester Incubate for de-esterification (e.g., 15-30 min at room temperature). wash->deester pre_inc Pre-incubate cells with varying concentrations of this compound or vehicle (DMSO). deester->pre_inc stim Stimulate cells with ADP (e.g., EC80 concentration). pre_inc->stim measure Measure Fura-2 fluorescence ratio (F340/F380) over time. stim->measure analysis Analyze data: - Calculate baseline fluorescence. - Determine peak response. - Generate dose-response curves. - Calculate IC50 for this compound. measure->analysis end End analysis->end

Workflow for measuring calcium mobilization.

Procedure:

  • Cell Preparation:

    • For human platelets, prepare washed platelets from fresh blood samples using standard procedures to avoid interference from plasma components.

    • For adherent cells, seed them onto black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

    • For suspension cells, adjust the cell density to an appropriate concentration in a physiological buffer.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in a physiological buffer (e.g., HBSS) containing 1-5 µM Fura-2 AM and 0.02-0.04% (w/v) Pluronic F-127. The optimal concentration and loading time should be determined empirically for each cell type.[4]

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.[5]

  • Washing and De-esterification:

    • After loading, wash the cells twice with fresh, pre-warmed buffer to remove extracellular dye.[4]

    • Resuspend the cells (or add fresh buffer to adherent cells) and incubate for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[4]

  • Measurement of Calcium Mobilization:

    • Transfer the cell suspension to a 96-well plate suitable for fluorescence measurements.

    • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 10-15 minutes).

    • Establish a stable baseline fluorescence reading (excitation at 340 nm and 380 nm, emission at ~510 nm).

    • Add a pre-determined concentration of ADP (typically an EC80 concentration to allow for inhibition) to stimulate the P2Y1 receptor.

    • Record the fluorescence ratio (F340/F380) over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • The change in intracellular calcium is proportional to the ratio of the fluorescence intensities at the two excitation wavelengths.

    • Calculate the peak fluorescence ratio in response to ADP for each concentration of this compound.

    • Normalize the data to the response observed with the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value of this compound by fitting the dose-response curve to a suitable pharmacological model (e.g., a four-parameter logistic equation).

Selectivity Profile

This compound has been shown to be a selective antagonist for the P2Y1 receptor. Studies have indicated no substantial antagonism of the P2Y12 receptor, which is also activated by ADP and plays a crucial role in platelet aggregation.[1] This selectivity is critical for dissecting the specific roles of the P2Y1 receptor in cellular signaling and for developing targeted therapeutics.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to accurately measure the effects of this compound on P2Y1 receptor-mediated calcium signaling. The use of ratiometric calcium indicators like Fura-2 AM, coupled with a systematic approach to data acquisition and analysis, will enable the precise characterization of the pharmacological properties of this compound and other P2Y1 receptor modulators. This information is vital for advancing our understanding of purinergic signaling and for the development of novel therapeutic agents targeting the P2Y1 receptor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MRS2496 Concentration for Platelet Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing MRS2496 concentration in platelet inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for utilizing the P2Y1 receptor antagonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in platelets?

This compound is a selective antagonist of the P2Y1 purinergic receptor.[1] In platelets, the P2Y1 receptor is activated by adenosine diphosphate (ADP), initiating a signaling cascade that leads to platelet shape change and the initial phase of aggregation.[2][3] this compound competitively binds to the P2Y1 receptor, blocking ADP from binding and thereby inhibiting downstream signaling.[4] This prevents the Gq-protein activation, subsequent phospholipase C (PLC) activation, and the mobilization of intracellular calcium, which are all critical steps for platelet activation.[1][5]

Q2: What is the typical effective concentration range for this compound?

The effective concentration of this compound can vary depending on the specific experimental conditions, including the agonist concentration used to induce platelet aggregation. However, a reported IC50 value for this compound in inhibiting ADP-induced human platelet aggregation is approximately 1.5 μM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup, typically starting with a concentration range that brackets this IC50 value (e.g., 0.1 µM to 10 µM).

Q3: How should I prepare and store this compound?

For in vitro platelet assays, this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to prepare fresh dilutions of the antagonist for each experiment to ensure its stability and activity.[6] Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure that the final concentration of the vehicle (e.g., DMSO) in the assay is low (ideally ≤ 0.1%) to prevent solvent-induced effects on platelet function.[7]

Q4: Can this compound affect other platelet receptors?

This compound has been shown to be a selective antagonist for the P2Y1 receptor and does not significantly interact with the P2Y12 receptor, which is another key ADP receptor on platelets responsible for sustained aggregation.[1] This selectivity makes it a valuable tool for specifically studying the P2Y1 signaling pathway in platelet function.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No or weak inhibition of platelet aggregation by this compound 1. Inactive Antagonist: The this compound may have degraded due to improper storage or handling.1. Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles.
2. Suboptimal Agonist Concentration: The concentration of the agonist (e.g., ADP) used to induce aggregation may be too high, overcoming the inhibitory effect of this compound.2. Perform a dose-response curve for your agonist to determine the EC50 (the concentration that gives 50% of the maximal response). Use an agonist concentration at or near the EC50 for your inhibition experiments.
3. Insufficient Incubation Time: The pre-incubation time with this compound may not be long enough for it to bind to the P2Y1 receptors before the addition of the agonist.3. Increase the pre-incubation time of the platelets with this compound before adding the agonist. A typical pre-incubation time is 5-15 minutes at 37°C.
Inconsistent or variable aggregation results 1. Platelet Preparation Variability: Platelet count and viability can vary between preparations, affecting aggregation responses.1. Standardize your platelet-rich plasma (PRP) preparation protocol. Ensure consistent centrifugation speed and time. Allow platelets to rest for at least 30 minutes after preparation before starting the assay.[8]
2. Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can affect platelet function at higher concentrations.2. Ensure the final concentration of the vehicle in your assay is minimal (e.g., ≤ 0.1%) and consistent across all samples, including controls.[7]
3. Temperature Fluctuations: Platelets are sensitive to temperature changes, which can affect their function.3. Maintain a constant temperature of 37°C throughout the experiment, from platelet preparation to the final aggregation measurement.
Unexpected platelet activation with this compound alone 1. Contamination of Reagents: Reagents or labware may be contaminated with platelet agonists.1. Use fresh, high-purity reagents and sterile, pyrogen-free labware.
2. High Shear Stress: Excessive mechanical stress during pipetting or mixing can activate platelets.2. Handle platelet suspensions gently. Use wide-bore pipette tips and avoid vigorous vortexing.

Quantitative Data Summary

Table 1: Potency of P2Y1 Receptor Antagonists

AntagonistOrganismAssay ConditionIC50 Value
This compoundHumanADP-induced platelet aggregation1.5 µM[1]
MRS2298HumanADP-induced platelet aggregation62.8 nM[1]
MRS2500HumanADP-induced platelet aggregation0.95 nM[1]

Detailed Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).[8]

  • Centrifugation: Centrifuge the blood at 200 x g for 15 minutes at room temperature with the centrifuge brake off to separate the PRP.[8]

  • PRP Collection: Carefully aspirate the upper, straw-colored layer (PRP) and transfer it to a new polypropylene tube. Avoid disturbing the buffy coat.

  • Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference for 100% aggregation.

  • Resting Period: Allow the PRP to rest at room temperature for at least 30 minutes before use.

Protocol 2: Optimizing this compound Concentration using Light Transmission Aggregometry (LTA)
  • Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration: Calibrate the aggregometer using a cuvette with PPP to set the 100% aggregation baseline and a cuvette with PRP for the 0% baseline.

  • Sample Preparation:

    • Pipette PRP into aggregometer cuvettes containing a small magnetic stir bar.

    • Add increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) or vehicle control (e.g., DMSO) to the cuvettes. The final vehicle concentration should be consistent across all samples.

    • Pre-incubate the samples at 37°C for 10 minutes with stirring.

  • Induce Aggregation: Add a pre-determined concentration of ADP (typically the EC50 concentration) to each cuvette to initiate platelet aggregation.

  • Data Recording: Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each this compound concentration.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Aggregation Platelet Shape Change & Aggregation Ca->Aggregation PKC->Aggregation

Caption: P2Y1 receptor signaling pathway and inhibition by this compound.

Experimental_Workflow start Start: Prepare Platelet-Rich Plasma (PRP) prepare_reagents Prepare this compound Serial Dilutions and ADP Agonist Solution start->prepare_reagents pre_incubation Pre-incubate PRP with this compound or Vehicle at 37°C prepare_reagents->pre_incubation add_agonist Add ADP to Induce Aggregation pre_incubation->add_agonist measure_aggregation Measure Platelet Aggregation (Light Transmission Aggregometry) add_agonist->measure_aggregation data_analysis Analyze Data: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 measure_aggregation->data_analysis end End: Optimal this compound Concentration Determined data_analysis->end

Caption: Workflow for optimizing this compound concentration.

References

Navigating MRS2496 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the selective P2Y1 receptor antagonist MRS2496, achieving optimal solubility is critical for experimental success. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available data for structurally similar compounds and general laboratory practice, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is a powerful organic solvent capable of dissolving a wide array of organic molecules.

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS). What is causing this and how can I prevent it?

A2: This is a common issue known as "salting out" or precipitation. It occurs because this compound is likely poorly soluble in aqueous solutions. When the DMSO stock is diluted into a large volume of aqueous buffer, the compound may crash out of solution. To prevent this, consider the following:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help maintain solubility.

  • Co-solvents: The use of a co-solvent may be necessary. For instance, after initial dissolution in DMSO, a further dilution could be made in a solvent like ethanol before the final dilution into your aqueous experimental medium.

  • Lower Final Concentration: If permissible for your experiment, lowering the final concentration of this compound in the aqueous medium can prevent it from exceeding its solubility limit.

  • Warming the Solution: Gently warming the aqueous buffer before adding the this compound stock solution may temporarily increase solubility, allowing for better dispersion. However, be cautious about the temperature stability of this compound and other components in your assay. Always allow the solution to return to the experimental temperature before use.

Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell-based assays should be kept to a minimum, typically below 0.5%. High concentrations of DMSO can have detrimental effects on cell viability and function.

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. Before use, allow the aliquot to thaw completely and come to room temperature.

Q5: Is this compound stable in aqueous solutions?

A5: The stability of many small molecules in aqueous solutions can be limited. It is generally recommended to prepare fresh dilutions of this compound in your aqueous experimental buffer for each experiment and to use them promptly. Storing aqueous solutions for extended periods is not recommended as it may lead to degradation or precipitation.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in the initial solvent.

  • Problem: The chosen solvent may not be appropriate, or the concentration is too high.

  • Solution Workflow:

start Start: Undissolved This compound Powder check_solvent Is the solvent DMSO? start->check_solvent try_dmso Use DMSO as the primary solvent. check_solvent->try_dmso No increase_volume Increase solvent volume to lower concentration. check_solvent->increase_volume Yes try_dmso->increase_volume sonicate Apply sonication to aid dissolution. increase_volume->sonicate gentle_warming Apply gentle warming (e.g., 37°C water bath). sonicate->gentle_warming dissolved Solution Dissolved gentle_warming->dissolved

Figure 1. Workflow for dissolving this compound powder. (Within 100 characters)

Issue 2: Precipitation occurs immediately upon dilution into aqueous buffer.

  • Problem: The aqueous solubility of this compound has been exceeded.

  • Troubleshooting Steps:

start Start: Precipitation upon aqueous dilution stepwise_dilution Attempt stepwise dilution. start->stepwise_dilution lower_concentration Lower the final concentration. stepwise_dilution->lower_concentration use_cosolvent Consider a co-solvent (e.g., ethanol). lower_concentration->use_cosolvent pre_warm Pre-warm the aqueous buffer before dilution. use_cosolvent->pre_warm stable_solution Stable Solution pre_warm->stable_solution cluster_cell Cell Membrane This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Blocks Agonist Agonist (e.g., ADP) Agonist->P2Y1 Binds Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Technical Support Center: Preventing MRS2496 Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on handling and mitigating the degradation of MRS2496, a P2Y1 receptor agonist, in experimental solutions. The information provided is based on general knowledge of small molecule stability, particularly for nucleotide analogs, due to the limited publicly available stability data specific to this compound.

Troubleshooting Guide

Researchers may encounter various issues related to the stability of this compound in solution. This guide provides systematic steps to identify and resolve common problems.

Problem Potential Cause Recommended Solution
Loss of biological activity in cell-based assays. Degradation in culture medium: this compound, as a nucleotide analog, may be susceptible to enzymatic degradation by ectonucleotidases present in serum-containing media or on cell surfaces.[1]- Prepare fresh solutions of this compound immediately before each experiment. - Consider using serum-free media if compatible with the experimental design. - Reduce incubation times where possible.
Hydrolysis: The molecule may be unstable in aqueous solutions, leading to the cleavage of phosphate bonds.- Prepare stock solutions in an anhydrous organic solvent like DMSO.[2][3] - Minimize the time the compound is in an aqueous buffer before use. - Evaluate the effect of pH on stability; some compounds are more stable at a specific pH range.
Inconsistent results between experiments. Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation.- Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[4][5] - Store aliquots at -20°C or -80°C for long-term storage.[4]
Adsorption to labware: The compound may adsorb to the surface of plastic tubes or plates, reducing the effective concentration.- Use low-binding polypropylene tubes and plates. - Pre-rinsing labware with the experimental buffer may help to saturate non-specific binding sites.
Visible precipitate in the solution. Poor solubility: The compound may have limited solubility in the aqueous buffer, especially after dilution from a high-concentration organic stock.[2][6]- Decrease the final concentration of this compound in the assay. - Optimize the concentration of the organic co-solvent (e.g., DMSO), ensuring it is compatible with the experimental system.[2] - Sonication or gentle warming (to 37°C) may help to dissolve the compound.[3]
Degradation to an insoluble product: A degradation product may be less soluble than the parent compound.- Analyze the precipitate using techniques like LC-MS to identify its composition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: It is recommended to prepare stock solutions of small molecules like this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[2][3] These stock solutions are typically more stable than aqueous solutions and can be stored for longer periods.[3]

Q2: How should I store my this compound stock solutions?

A2: For long-term storage, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[4] This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.[4][5]

Q3: How long are aqueous solutions of this compound stable?

A3: The stability of this compound in aqueous solutions is not well-documented. However, as a P2Y1 receptor agonist and a nucleotide analog, it is likely susceptible to hydrolysis and enzymatic degradation.[1] Therefore, it is strongly recommended to prepare fresh aqueous dilutions for each experiment and use them immediately.[3]

Q4: What are the primary degradation pathways for P2Y1 receptor agonists like this compound?

A4: The primary degradation pathway for nucleotide P2Y1 receptor agonists is often the hydrolysis of the phosphate chain by ectonucleotidases, leading to the formation of nucleoside metabolites.[1] This enzymatic degradation can occur rapidly in biological systems like plasma and blood.[1]

Q5: Can I do anything to protect this compound from degradation in my experiments?

A5: To minimize degradation, you can:

  • Prepare solutions fresh for each use.[6]

  • Use anhydrous DMSO for stock solutions.[2][3]

  • Aliquot stock solutions to avoid freeze-thaw cycles.[4][5]

  • Minimize the time the compound is in aqueous media.

  • If oxidation is a concern for your specific experimental conditions, consider adding antioxidants, though their compatibility with your assay must be verified.[6]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffer

This protocol outlines a general method to evaluate the chemical stability of this compound in a specific aqueous solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the aqueous buffer.

  • Time Point Zero (T=0): Immediately after preparation, transfer an aliquot of the working solution to an autosampler vial and analyze by HPLC. This will serve as the baseline.

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., room temperature, 37°C).

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and transfer them to autosampler vials for HPLC analysis.

  • HPLC Analysis:

    • Inject the samples onto the C18 column.

    • Use a suitable gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate this compound from its potential degradation products.

    • Monitor the elution profile at an appropriate wavelength (e.g., the λmax of this compound).

  • Data Analysis:

    • Integrate the peak area of the parent this compound compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to T=0.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_work Dilute to Working Conc. in Aqueous Buffer prep_stock->prep_work t0 T=0 Analysis (HPLC) prep_work->t0 Immediate Analysis incubation Incubate Solution (e.g., 37°C) t0->incubation time_points Collect Aliquots at Time Points (T=x) incubation->time_points hplc_analysis HPLC Analysis of Time Point Samples time_points->hplc_analysis data_analysis Calculate % Remaining & Degradation Rate hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability in solution.

signaling_pathway cluster_pathway P2Y1 Receptor Signaling cluster_degradation Potential Degradation This compound This compound (Agonist) P2Y1 P2Y1 Receptor This compound->P2Y1 Activates Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cell_response Cellular Response (e.g., Platelet Shape Change) Ca_release->Cell_response PKC->Cell_response MRS2496_sol This compound in Solution Inactive_metabolite Inactive Metabolite (e.g., Nucleoside) MRS2496_sol->Inactive_metabolite Degrades Ectonucleotidases Ectonucleotidases Ectonucleotidases->MRS2496_sol Catalyzes degradation

Caption: P2Y1 receptor signaling and potential degradation of this compound.

References

common experimental artifacts with MRS2496

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRS2496, a selective P2Y1 receptor antagonist.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Higher than Expected Platelet Aggregation Despite this compound Application

Potential Cause Recommended Solution
This compound Degradation: this compound, a nucleotide analog, can be hydrolyzed by ectonucleotidases in plasma or cell culture media to its corresponding nucleoside metabolite. This metabolite may have reduced or no activity at the P2Y1 receptor, or could potentially have off-target effects.- Prepare fresh solutions of this compound for each experiment. - Minimize the incubation time of this compound in biological samples. - Consider using apyrase in platelet aggregation assays to degrade ADP and prevent further platelet activation.
Suboptimal this compound Concentration: The IC50 of this compound for ADP-induced platelet aggregation is approximately 1.5 µM. Using a concentration that is too low will result in incomplete inhibition.- Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. - Ensure accurate dilution calculations and proper mixing of the compound.
P2Y12 Receptor Co-activation: Platelet aggregation is mediated by both P2Y1 and P2Y12 receptors. While this compound blocks the P2Y1 receptor, ADP can still activate the P2Y12 receptor, leading to some level of aggregation.- For complete inhibition of ADP-induced platelet aggregation, co-incubation with a P2Y12 receptor antagonist (e.g., cangrelor, ticagrelor) may be necessary.
Agonist Concentration Too High: Using an excessively high concentration of ADP can overcome the competitive antagonism of this compound.- Titrate the ADP concentration to the lowest level that gives a robust and reproducible aggregation response.
Pre-activated Platelets: Improper handling of blood samples can lead to platelet activation before the experiment begins, making them less responsive to inhibitors.- Ensure proper venipuncture technique, discarding the first few milliliters of blood. - Use appropriate anticoagulants (e.g., sodium citrate). - Handle blood and platelet-rich plasma (PRP) gently, avoiding vigorous mixing or shaking. - Maintain samples at room temperature, as cooling can activate platelets.

Issue 2: Inconsistent Results in Calcium Mobilization Assays

Potential Cause Recommended Solution
Low Cell Viability or Density: Insufficient or unhealthy cells will lead to a weak or absent calcium signal.- Ensure proper cell culture maintenance and use cells within an optimal passage number. - Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.
Inadequate Dye Loading: Incomplete loading of calcium-sensitive dyes (e.g., Fluo-4 AM) will result in a poor signal-to-noise ratio.- Optimize dye concentration and incubation time. - Ensure the use of a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization and loading. - Perform experiments in a buffer that does not interfere with the dye's fluorescence.
P2Y1 Receptor Desensitization/Internalization: Prolonged exposure to agonists, even at low concentrations, can lead to desensitization and internalization of the P2Y1 receptor, making the cells unresponsive to further stimulation.- Minimize the exposure of cells to ADP or other P2Y1 agonists before the addition of this compound and the final agonist challenge. - Wash cells thoroughly before adding the antagonist and agonist.
Solvent Effects: High concentrations of solvents like DMSO can affect cell health and assay performance.- Keep the final DMSO concentration in the assay well below 1% (v/v). - Include a vehicle control with the same final DMSO concentration as the experimental wells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and competitive antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP). Upon activation, the P2Y1 receptor couples to Gq/11, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In platelets, this signaling cascade leads to shape change and the initial phase of aggregation.[1][2] By competitively binding to the P2Y1 receptor, this compound prevents ADP from binding and initiating this signaling cascade.

Q2: What are the potential off-target effects of this compound?

A2: As a nucleotide analog, this compound can be metabolized by ectonucleotidases to its corresponding nucleoside. This nucleoside metabolite may have activity at adenosine receptors. Therefore, it is crucial to consider that some observed effects, particularly in prolonged in vivo or in vitro experiments, might be attributable to the metabolite rather than this compound itself. Specific off-target binding profiles for this compound are not extensively documented in publicly available literature.

Q3: What is the recommended solvent and storage for this compound?

A3: this compound is typically soluble in aqueous solutions. For stock solutions, it is advisable to use high-quality, sterile water or a buffer such as PBS. It is recommended to prepare fresh solutions for each experiment to avoid potential degradation. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the solid compound at -20°C.

Q4: Can this compound completely block ADP-induced platelet aggregation?

A4: No, this compound alone is not expected to completely block ADP-induced platelet aggregation. ADP activates two P2Y receptors on platelets: P2Y1 and P2Y12. This compound is selective for the P2Y1 receptor, which is responsible for initiating aggregation and shape change. The sustained and amplified aggregation response is mediated by the P2Y12 receptor. Therefore, to achieve complete inhibition of ADP-induced platelet aggregation, a combination of a P2Y1 antagonist (like this compound) and a P2Y12 antagonist is required.

Experimental Protocols

1. ADP-Induced Platelet Aggregation Assay

  • Objective: To measure the inhibitory effect of this compound on ADP-induced platelet aggregation in platelet-rich plasma (PRP).

  • Methodology:

    • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days into tubes containing 3.2% sodium citrate.

    • PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes.

    • Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

    • Assay Procedure:

      • Pre-warm PRP aliquots to 37°C for 10 minutes.

      • Add this compound (at various concentrations) or vehicle control to the PRP and incubate for 5 minutes at 37°C with stirring in a platelet aggregometer.

      • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

      • Monitor the change in light transmittance for 5-10 minutes. The increase in light transmittance corresponds to the degree of platelet aggregation.

    • Data Analysis: Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control. Determine the IC50 value of this compound.

2. Calcium Mobilization Assay

  • Objective: To determine the effect of this compound on ADP-induced intracellular calcium mobilization in cells expressing the P2Y1 receptor.

  • Methodology:

    • Cell Culture: Culture cells stably or transiently expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere and form a confluent monolayer.

    • Dye Loading:

      • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic surfactant (e.g., Pluronic F-127) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

      • Remove the culture medium and add the loading buffer to the cells.

      • Incubate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

    • Assay Procedure:

      • Wash the cells with the assay buffer to remove extracellular dye.

      • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

      • Add this compound (at various concentrations) or vehicle control to the wells and incubate for the desired time.

      • Add the P2Y1 agonist (e.g., ADP or 2-MeSADP) and immediately begin recording the fluorescence intensity over time.

    • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Calculate the inhibition of the calcium response by this compound and determine its IC50 value.

Visualizations

P2Y1_Signaling_Pathway ADP ADP P2Y1R P2Y1 Receptor (GPCR) ADP->P2Y1R Activates This compound This compound This compound->P2Y1R Inhibits Gq11 Gq/11 P2Y1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Response Platelet Shape Change & Aggregation Ca_release->Platelet_Response PKC->Platelet_Response

Caption: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Platelet Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Blood Collection (Sodium Citrate) PRP_Prep 2. Prepare PRP & PPP (Centrifugation) Blood_Collection->PRP_Prep Incubation 3. Pre-incubate PRP with this compound or Vehicle PRP_Prep->Incubation Aggregation 4. Add ADP to Induce Aggregation Incubation->Aggregation Measurement 5. Measure Light Transmittance Aggregation->Measurement Data_Analysis 6. Calculate % Inhibition & IC50 Measurement->Data_Analysis

Caption: Platelet Aggregation Workflow.

References

Technical Support Center: Improving Reproducibility of Neuropeptide Y Y2 Receptor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "MRS2496" did not yield specific information on a compound with this identifier. The following guide focuses on the Neuropeptide Y Y2 receptor (Y2R), a common target in drug development, and provides general troubleshooting advice and protocols applicable to small molecule modulators targeting this receptor.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the Neuropeptide Y Y2 receptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling mechanism of the Neuropeptide Y Y2 receptor?

The Neuropeptide Y Y2 receptor (Y2R) is a G-protein coupled receptor (GPCR).[1][2] Its activation primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The Y2 receptor can also couple to Gαq, activating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium.[3][4] It is often found presynaptically, where its activation inhibits neurotransmitter release.[1][3]

Q2: What are the endogenous agonists for the Y2 receptor?

The primary endogenous agonists for the Y2 receptor are Neuropeptide Y (NPY) and Peptide YY (PYY).[2][4] Notably, the N-terminally truncated forms, such as NPY(3-36) and PYY(3-36), are potent and selective agonists for the Y2 receptor.[4]

Q3: Are there known antagonists for the Y2 receptor?

Yes, a well-characterized and highly selective Y2 receptor antagonist is BIIE 0246. This antagonist is a valuable tool for dissecting the physiological roles of the Y2 receptor in various systems.[1]

Troubleshooting Guide

Issue 1: Inconsistent or No Compound Activity

Q: My compound, intended to target the Y2 receptor, shows variable or no activity in my assays. What are the potential causes?

A: This is a common issue that can stem from several factors related to the compound itself or the experimental setup.

  • Compound Solubility: Poor solubility is a frequent cause of reduced or inconsistent activity. If the compound precipitates in your assay buffer, its effective concentration will be lower and more variable than intended.

    • Recommendation: Determine the aqueous solubility of your compound in the specific assay buffer you are using. Consider using a small percentage of a co-solvent like DMSO, but be mindful of its potential effects on the cells or receptor.

  • Compound Stability: The compound may be unstable under your experimental conditions (e.g., temperature, pH, light exposure). Degradation over the course of the experiment will lead to a decrease in the effective concentration.

    • Recommendation: Assess the stability of your compound under typical assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity using methods like HPLC.

  • Incorrect Target Engagement: Ensure that your compound is actually binding to the Y2 receptor in your specific experimental system.

    • Recommendation: Perform a direct binding assay, such as a radioligand binding assay, to confirm that your compound displaces a known Y2 receptor ligand.

Issue 2: High Background or Non-Specific Effects

Q: I am observing high background signal or what appear to be non-specific effects in my cell-based assays. How can I address this?

A: High background can mask the true signal from your compound's interaction with the Y2 receptor.

  • Off-Target Effects: Your compound may be interacting with other receptors or cellular components, leading to the observed effects.

    • Recommendation: Profile your compound against a panel of other GPCRs, especially those closely related to the Y2 receptor, to assess its selectivity. If off-target effects are identified, you may need to use a more selective compound or a lower concentration.

  • Assay Artifacts: The observed effects may not be related to a specific biological activity but rather an artifact of the assay itself. For example, some compounds can interfere with reporter enzymes (e.g., luciferase) or have inherent fluorescence.

    • Recommendation: Run appropriate controls, such as testing your compound in a parental cell line that does not express the Y2 receptor. This will help you distinguish between receptor-mediated and non-specific effects.

Data Presentation

Table 1: Hypothetical Solubility Profile of a Y2 Receptor Modulator

Solvent/Buffer SystemMaximum Soluble Concentration (µM)Observations
Deionized Water< 1Insoluble
Phosphate-Buffered Saline (PBS)5Slight precipitation observed after 1 hour
PBS + 0.1% DMSO50Clear solution
Cell Culture Medium + 10% FBS25Stable for 24 hours

Table 2: Hypothetical Competitive Radioligand Binding Data

Compound Concentration (nM)% Specific Binding of [¹²⁵I]-PYY
0.0198.5
0.195.2
180.1
1052.3
10020.7
10005.6

Experimental Protocols

Key Experiment: Competitive Radioligand Binding Assay for the Y2 Receptor

This protocol describes a method to determine the binding affinity of a test compound for the Neuropeptide Y Y2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human Y2 receptor.

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY)

  • Non-specific binding control: Unlabeled NPY or PYY (e.g., 1 µM)

  • Test compound at various concentrations.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid.

  • Microplate scintillation counter.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of your test compound in 100% DMSO.

    • Create a serial dilution of the test compound in the binding buffer. The final DMSO concentration in the assay should be kept low (e.g., < 0.5%).

    • Dilute the cell membranes in ice-cold binding buffer to the desired concentration (e.g., 10-20 µg of protein per well).

    • Dilute the [¹²⁵I]-PYY in binding buffer to a final concentration approximately equal to its Kd (e.g., 50 pM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [¹²⁵I]-PYY, and 100 µL of the cell membrane suspension.

    • Non-specific Binding: Add 50 µL of unlabeled NPY (1 µM), 50 µL of [¹²⁵I]-PYY, and 100 µL of the cell membrane suspension.

    • Test Compound: Add 50 µL of the test compound at each concentration, 50 µL of [¹²⁵I]-PYY, and 100 µL of the cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration and Washing:

    • Harvest the membranes by vacuum filtration through the 96-well filter plate.

    • Wash the filters three times with 200 µL of ice-cold binding buffer.

  • Detection:

    • Allow the filters to dry completely.

    • Add 50 µL of scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Visualizations

Y2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Y2R Y2 Receptor G_protein Gαi/oβγ Y2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation Neurotransmitter_release ↓ Neurotransmitter Release G_protein->Neurotransmitter_release Presynaptic Inhibition cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG NPY_PYY NPY / PYY NPY_PYY->Y2R Agonist Binding Ca_release ↑ Ca²⁺ Release IP3_DAG->Ca_release

Caption: Neuropeptide Y Y2 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation (Compound, Radioligand, Membranes) plate_setup 96-Well Plate Setup (Total, Non-specific, Test Compound) reagent_prep->plate_setup incubation Incubation (2 hours at RT) plate_setup->incubation filtration Filtration and Washing incubation->filtration detection Scintillation Counting filtration->detection data_analysis Data Analysis (IC₅₀ Determination) detection->data_analysis

Caption: Competitive Radioligand Binding Assay Workflow.

Troubleshooting_Logic start Inconsistent or No Compound Activity solubility Check Solubility start->solubility Is the compound soluble? stability Check Stability start->stability Is the compound stable? binding Confirm Binding start->binding Does it bind the target? optimize_sol Optimize Formulation (e.g., co-solvents) solubility->optimize_sol No optimize_cond Modify Assay Conditions (e.g., time, temp) stability->optimize_cond No binding_assay Perform Binding Assay binding->binding_assay Unsure

Caption: Troubleshooting Logic for Inconsistent Compound Activity.

References

signal-to-noise ratio in MRS2496 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the MRS2496 assay. Our goal is to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve a high signal-to-noise ratio for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected signal-to-noise ratio for a typical this compound assay?

A successful this compound assay should yield a signal-to-noise ratio (S/N) of at least 5. However, the optimal S/N can vary depending on the cell type and specific experimental conditions. A ratio below 3 may indicate a suboptimal assay that requires troubleshooting. The signal-to-noise ratio is a critical metric for determining the confidence with which a signal can be quantified, especially when the signal is close to the background.[1] The confidence in quantifying the signal increases as the variation in the background signal, or 'noise', decreases.[1]

Q2: What are the primary factors that can lead to a low signal-to-noise ratio in the this compound assay?

Several factors can contribute to a low S/N ratio, including:

  • Suboptimal Reagent Concentration: Incorrect concentrations of the this compound agonist, antagonist, or detection reagents.

  • Poor Cell Health: Cells that are unhealthy or have been passaged too many times may not respond optimally.

  • High Background Signal: This can be caused by non-specific binding of reagents, autofluorescence of cells or compounds, or issues with the assay buffer.[2]

  • Low Signal Strength: Insufficient stimulation by the agonist, low receptor expression in the cells, or issues with the detection mechanism.

  • Instrument Settings: Improper settings on the plate reader, such as incorrect excitation/emission wavelengths or gain settings.

Q3: How can I minimize background fluorescence in my this compound assay?

Minimizing background fluorescence is crucial for improving the signal-to-noise ratio.[3] Here are several strategies:

  • Use a control for autofluorescence: Always include an unlabeled control to determine the baseline autofluorescence of your cells.[2]

  • Optimize cell density: Too many cells can increase background signal. Determine the optimal cell seeding density for your assay.

  • Wash steps: Ensure adequate washing steps to remove unbound reagents. Adding a detergent like Tween-20 to the wash buffer can help reduce non-specific binding.[4]

  • Select appropriate filters: Use high-quality filters on your plate reader that are specific for the excitation and emission wavelengths of your fluorophore.[5]

  • Buffer composition: Some components in your assay buffer may be autofluorescent. Test different buffer formulations if high background persists.

Troubleshooting Guides

Issue 1: Low or No Signal

A weak or absent signal is a common issue that can prevent the calculation of a meaningful signal-to-noise ratio.

Possible Causes and Solutions

Possible Cause Recommended Solution
Incorrect Reagent Preparation or Order of Addition Carefully review the protocol to ensure all reagents were prepared correctly and added in the specified order.[4]
Low Agonist Concentration Perform a dose-response curve to determine the optimal concentration of the this compound agonist.
Poor Cell Health or Low Receptor Expression Use cells at a low passage number and ensure they are healthy and viable before starting the experiment. Confirm receptor expression via a complementary technique if possible.
Inactive Agonist or Detection Reagent Verify the integrity and activity of your agonist and detection reagents. If possible, test them in a known positive control system.
Incorrect Plate Reader Settings Ensure the excitation and emission wavelengths and gain settings on your plate reader are optimized for the fluorophore used in the assay.
Insufficient Incubation Time Optimize the incubation times for agonist stimulation and detection reagent binding.[6]

G cluster_start cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_validation Validation cluster_end start Low or No Signal Detected protocol_review Review Assay Protocol start->protocol_review reagent_check Verify Reagent Preparation and Addition Order instrument_settings Check Plate Reader Settings (Wavelengths, Gain) reagent_check->instrument_settings protocol_review->reagent_check agonist_titration Perform Agonist Dose-Response instrument_settings->agonist_titration incubation_time Optimize Incubation Times agonist_titration->incubation_time cell_health Assess Cell Viability and Passage Number incubation_time->cell_health positive_control Run Known Positive Control cell_health->positive_control reagent_activity Confirm Reagent Activity positive_control->reagent_activity end_goal Signal Restored reagent_activity->end_goal

Caption: Hypothetical signaling pathway initiated by the this compound agonist.

Detailed Experimental Protocols

Protocol 1: Optimizing Agonist Concentration

This protocol describes how to perform a dose-response experiment to determine the optimal concentration of the this compound agonist for maximal signal-to-noise ratio.

Materials:

  • Cells expressing the target receptor

  • Cell culture medium

  • This compound agonist stock solution

  • Assay buffer

  • Detection reagents

  • 96-well assay plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density and culture overnight.

  • Agonist Dilution Series: Prepare a serial dilution of the this compound agonist in assay buffer. A typical 8-point dilution series might range from 10 µM to 10 pM. Include a "no agonist" control.

  • Cell Stimulation: Remove the culture medium from the cells and add the different concentrations of the agonist. Incubate for the recommended time at the appropriate temperature (e.g., 30 minutes at 37°C).

  • Signal Detection: Add the detection reagents according to the assay protocol.

  • Data Acquisition: Read the plate on a plate reader using the optimized instrument settings.

  • Data Analysis: Plot the signal intensity against the log of the agonist concentration. Determine the EC50 value and the concentration that gives the maximal signal with an acceptable background.

Quantitative Data Summary: Agonist Dose-Response

Agonist Conc. (nM)Raw Signal (RFU)Background (RFU)Net Signal (RFU)S/N Ratio
100045,2101,53043,68029.5
10044,8901,51043,38029.4
1035,6701,49034,18022.9
118,9501,52017,43011.5
0.15,8301,4804,3502.9
0.012,1501,5506000.4
0 (Control)1,5201,52000

RFU: Relative Fluorescence Units

Protocol 2: Optimizing Cell Seeding Density

This protocol outlines the steps to determine the optimal number of cells per well to maximize the signal window.

Materials:

  • Cells expressing the target receptor

  • Cell culture medium

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 96-well assay plates

  • This compound agonist at optimal concentration

  • Detection reagents

Procedure:

  • Cell Preparation: Harvest and count the cells.

  • Cell Dilution Series: Prepare a serial dilution of the cell suspension. A typical range might be from 5,000 to 80,000 cells per well.

  • Cell Seeding: Seed the different densities of cells into a 96-well plate and culture overnight.

  • Assay Performance: Perform the this compound assay using the optimal agonist concentration determined in Protocol 1. Include both stimulated (agonist) and unstimulated (background) wells for each cell density.

  • Data Acquisition: Read the plate on a plate reader.

  • Data Analysis: Calculate the signal-to-noise ratio for each cell density. Plot the S/N ratio against the number of cells per well to identify the optimal seeding density.

Quantitative Data Summary: Cell Density Optimization

Cells per WellAgonist Signal (RFU)Background (RFU)S/N Ratio
5,00012,34085014.5
10,00025,6701,23020.9
20,00045,1201,51029.9
40,00058,9803,24018.2
80,00065,4307,8908.3

RFU: Relative Fluorescence Units

References

Technical Support Center: Minimizing Variability in MRS2496 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing variability in functional assays involving the Y5 receptor antagonist, MRS2496.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. The Y5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the Y5 receptor by its endogenous ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound competitively binds to the Y5 receptor, blocking the effects of NPY and other Y5 agonists, thereby preventing the downstream signaling cascade.

Q2: Which functional assays are commonly used to characterize this compound activity?

The activity of this compound is typically assessed using the following functional assays:

  • cAMP Assays: These assays directly measure the inhibition of adenylyl cyclase activity. In the presence of an agonist that stimulates cAMP production (like forskolin) or a Y5 agonist that inhibits it, this compound's antagonist activity can be quantified by its ability to reverse the agonist's effect on cAMP levels.

  • Calcium Mobilization Assays: While the native Y5 receptor is primarily Gαi/o-coupled and does not directly signal through calcium mobilization, cells can be engineered to co-express a promiscuous G protein, such as Gαq/i5. This redirects the Y5 receptor signaling to the Gαq pathway, leading to an increase in intracellular calcium upon agonist stimulation. This compound will block this agonist-induced calcium release.

  • ERK Phosphorylation Assays: Activation of the Y5 receptor can also lead to the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). The antagonist effect of this compound can be measured by its ability to inhibit agonist-induced ERK phosphorylation.

Q3: What are the most common sources of variability in this compound functional assays?

Common sources of variability include:

  • Cell Health and Culture Conditions: Cell passage number, confluency, and overall health can significantly impact receptor expression and signaling.

  • Reagent Quality and Consistency: Variations in the quality and concentration of reagents, including this compound, agonists, and assay components, can lead to inconsistent results.

  • Assay Protocol Deviations: Inconsistent incubation times, temperatures, and cell densities are major contributors to variability.

  • Instrument Performance: Fluctuations in the performance of plate readers or other detection instruments can introduce noise.

Troubleshooting Guides

Issue 1: High Background Signal

Question: My negative control wells (no agonist) show a high signal, reducing the assay window. What could be the cause and how can I fix it?

Possible Cause Troubleshooting Steps
High Basal Receptor Activity - Ensure cells are not over-confluent, as this can sometimes increase basal signaling.[1] - For ERK assays, serum starvation prior to the experiment is crucial to reduce basal phosphorylation. Optimize the duration of serum starvation.[2] - Consider using a cell line with lower endogenous or transfected receptor expression levels.
Reagent Contamination or Degradation - Prepare fresh agonist and antagonist solutions for each experiment. - Filter-sterilize all buffers and media.
Cell Stress - Handle cells gently during plating and washing steps to avoid mechanical stress, which can sometimes trigger signaling pathways.[3] - Ensure the solvent concentration (e.g., DMSO) is consistent across all wells and is not causing cellular stress.[4]
Excess Template in qPCR-based Readouts - If using a qPCR-based assay for a downstream target, an excess of template DNA can lead to high background fluorescence. Diluting the samples can help.[5]
Issue 2: Low Signal-to-Noise Ratio

Question: The difference between my positive and negative controls is very small, making it difficult to discern a true effect of this compound. How can I improve the signal-to-noise ratio?

Possible Cause Troubleshooting Steps
Suboptimal Agonist Concentration - For antagonist assays, use an agonist concentration that elicits 80-90% of the maximal response (EC80-EC90). This provides a large enough window to observe inhibition.[6]
Low Receptor Expression - Use a cell line with a higher, stable expression of the Y5 receptor.[7] - Confirm receptor expression levels via qPCR, western blot, or radioligand binding.
Incorrect Assay Conditions - Optimize incubation times for both the antagonist and agonist.[8] - Ensure the assay temperature is optimal and consistent.
Cell Density - Titrate the cell number per well to find the optimal density that provides the best signal window. Too few or too many cells can be problematic.[9]
Calcium Dye Issues (for Calcium Assays) - Ensure proper loading of the calcium indicator dye and consider using an organic anion transport inhibitor like probenecid to prevent dye leakage.[10] - Be aware of dye saturation with high-affinity dyes, which can underestimate the maximal response.[11]
Issue 3: Inconsistent Dose-Response Curves

Question: The dose-response curves for this compound are not consistently sigmoidal or show high variability between replicates. What should I investigate?

Possible Cause Troubleshooting Steps
Pipetting Errors - Calibrate pipettes regularly. - Use a consistent pipetting technique, especially for serial dilutions.
Compound Solubility Issues - Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before preparing dilutions. - Check for precipitation of the compound at higher concentrations in the assay buffer.
Edge Effects in Microplates - Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. - Ensure proper plate sealing and incubation in a humidified chamber.
Non-Equilibrium Conditions - The kinetics of antagonist binding can affect the shape of the dose-response curve. Slower binding antagonists may require longer pre-incubation times to reach equilibrium.[12]
Complex Biological Response (Hormesis) - Some biological systems exhibit biphasic or "U-shaped" dose-response curves where low and high doses produce opposite effects. If consistently observed, this may be a true biological phenomenon rather than an artifact.[13][14]

Quantitative Data Summary

The following table provides representative data for a selective Y5 receptor antagonist in common functional assays. Note that specific values for this compound may vary depending on the cell line and assay conditions.

Assay Type Parameter Typical Value Range Key Considerations
cAMP Assay pKb / pIC507.5 - 9.0The potency will depend on the concentration of forskolin or the Y5 agonist used.
Calcium Mobilization Assay IC5010 nM - 500 nMRequires co-expression of a promiscuous G protein (e.g., Gαq/i5).
ERK Phosphorylation Assay IC5050 nM - 1 µMThe time course of ERK phosphorylation is transient; optimal stimulation time is critical.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (HTRF)

This protocol is for measuring the ability of this compound to antagonize agonist-induced inhibition of forskolin-stimulated cAMP production.

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human Y5 receptor in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic.

    • The day before the assay, seed cells into a 384-well white plate at a density of 5,000-10,000 cells/well.

  • Assay Procedure:

    • Prepare a serial dilution of this compound in stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

    • Prepare a solution of Y5 agonist (e.g., NPY) at its EC80 concentration and a solution of forskolin (e.g., 10 µM) in stimulation buffer.

    • Aspirate the culture medium from the cells and add the this compound dilutions. Incubate for 30 minutes at room temperature.

    • Add the Y5 agonist/forskolin mixture to the wells and incubate for 30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels using a commercial HTRF cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the HTRF ratio and plot the response against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Calcium Mobilization Assay

This protocol describes the measurement of this compound's ability to block agonist-induced calcium mobilization in cells co-expressing the Y5 receptor and a promiscuous G protein.

  • Cell Preparation:

    • Use a CHO or HEK293 cell line stably co-expressing the human Y5 receptor and Gαq/i5.

    • Seed cells into a 96-well black-walled, clear-bottom plate and grow to 90-95% confluency.

  • Dye Loading:

    • Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) in a suitable buffer containing an organic anion transport inhibitor like probenecid.

    • Remove the culture medium, wash the cells with assay buffer, and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C.

  • Assay Procedure:

    • During dye incubation, prepare serial dilutions of this compound and a solution of Y5 agonist at its EC80 concentration.

    • Wash the cells to remove excess dye and add the this compound dilutions. Pre-incubate for 15-30 minutes.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) and record baseline fluorescence.

    • Inject the Y5 agonist and continue to record the fluorescence signal over time (typically 1-2 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response minus the baseline for each well.

    • Plot the response against the log concentration of this compound and fit the curve to determine the IC50.

Protocol 3: ERK Phosphorylation Assay (Western Blot)

This protocol outlines the detection of this compound's effect on agonist-induced ERK phosphorylation.

  • Cell Preparation and Stimulation:

    • Seed Y5 receptor-expressing cells in a 6-well plate and grow to ~80% confluency.

    • Serum-starve the cells for 4-6 hours prior to the experiment.

    • Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

    • Stimulate the cells with a Y5 agonist at its EC80 concentration for 5 minutes (the optimal time should be determined empirically).

  • Cell Lysis and Protein Quantification:

    • Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Normalize the phospho-ERK signal to the total ERK signal.

    • Plot the normalized signal against the log concentration of this compound to determine the IC50.

Visualizations

Y5_Signaling_Pathway cluster_membrane Cell Membrane Y5R Y5 Receptor G_protein Gαi/oβγ Y5R->G_protein Activates NPY NPY (Agonist) NPY->Y5R Activates This compound This compound (Antagonist) This compound->Y5R Blocks G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits ERK ERK Phosphorylation G_beta_gamma->ERK RhoA RhoA Activation G_beta_gamma->RhoA cAMP ↓ cAMP AC->cAMP

Caption: NPY Y5 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cell_culture 1. Cell Culture (Y5R-expressing cells) plate_cells 2. Plate Cells cell_culture->plate_cells add_antagonist 3. Add this compound (Serial Dilution) plate_cells->add_antagonist pre_incubation 4. Pre-incubate add_antagonist->pre_incubation add_agonist 5. Add Y5 Agonist (EC80 Concentration) pre_incubation->add_agonist incubation 6. Incubate add_agonist->incubation read_signal 7. Read Signal (cAMP, Ca2+, pERK) incubation->read_signal data_analysis 8. Data Analysis (Dose-Response Curve) read_signal->data_analysis ic50 9. Determine IC50 data_analysis->ic50

Caption: General Experimental Workflow for this compound Functional Assays.

Troubleshooting_Tree start Inconsistent Assay Results check_variability High variability between replicates? start->check_variability check_window Low assay window? check_curve Non-sigmoidal curve? check_variability->check_window No pipetting Review pipetting technique & calibrate pipettes check_variability->pipetting Yes check_window->check_curve No agonist_conc Optimize agonist concentration (use EC80) check_window->agonist_conc Yes solubility Check compound solubility check_curve->solubility Yes reagents Prepare fresh reagents pipetting->reagents edge_effects Check for edge effects reagents->edge_effects end_node Re-run Assay edge_effects->end_node cell_density Titrate cell density agonist_conc->cell_density receptor_expression Verify receptor expression cell_density->receptor_expression receptor_expression->end_node kinetics Optimize pre-incubation time solubility->kinetics hormesis Consider hormesis kinetics->hormesis hormesis->end_node

References

Quality Control for Y5 Receptor (Y5R) Agonist Experimental Batches: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of experimental batches of Y5 receptor (Y5R) agonists, exemplified by compounds such as MRS2496.

Frequently Asked Questions (FAQs)

Q1: What are the primary quality control parameters to assess for a new batch of a Y5R agonist?

A1: The primary quality control parameters include purity, identity, concentration, and functional activity. Purity is often assessed by High-Performance Liquid Chromatography (HPLC), identity by Mass Spectrometry (MS), and concentration by UV-Vis spectroscopy or a quantitative analytical method. Functional activity should be confirmed through in vitro assays that measure the compound's ability to activate the Y5 receptor.

Q2: How can I confirm the functional activity of my Y5R agonist batch?

A2: Functional activity can be confirmed using cell-based assays that measure downstream signaling events upon Y5 receptor activation. Common assays include measuring changes in intracellular cyclic AMP (cAMP) levels, extracellular signal-regulated kinase (ERK) phosphorylation, or RhoA activation.[1][2][3][4][5] A receptor binding assay can also be performed to determine the affinity of the compound for the Y5 receptor.

Q3: What cell lines are suitable for testing a Y5R agonist?

A3: Cell lines endogenously expressing the Neuropeptide Y Y5 receptor or engineered to overexpress the receptor are suitable. Examples include certain neuroblastoma cell lines and breast cancer cell lines like BT-549, which has been shown to express mainly the Y5R.[1][5] Commercially available recombinant cell lines (e.g., HEK293 or CHO cells stably expressing human Y5R) are also excellent choices as they provide a robust and consistent signaling window.[6]

Q4: What is the expected mechanism of action for a Y5R agonist?

A4: Y5R agonists bind to and activate the Neuropeptide Y Y5 receptor, a G-protein coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5] Additionally, Y5R activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2, and can also activate the RhoA pathway, which is involved in cytoskeleton remodeling and cell motility.[1][2][3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quality control testing of Y5R agonist batches.

Receptor Binding Assays
Problem Possible Causes Recommended Solutions
Low or No Specific Binding Inactive receptor preparation: Improper storage or high passage number of cells can lead to decreased receptor expression.[7]Use a fresh batch of cell membranes or a new vial of cells. Confirm receptor expression levels using a validated method.[7]
Degraded labeled ligand: Improper storage or expiration of the radiolabeled or fluorescent ligand.[7]Purchase a new, quality-controlled batch of the labeled ligand and aliquot to minimize freeze-thaw cycles.[7]
Incorrect assay buffer composition: pH, ionic strength, or presence of interfering ions can affect binding.[7]Optimize the buffer composition by testing a range of pH values and salt concentrations.
High Non-Specific Binding Hydrophobic nature of the ligand: The compound may be sticking to plastics or filter materials.Include a carrier protein like Bovine Serum Albumin (BSA) in the assay buffer. Consider using low-binding plates and pre-treating filters.[8]
Inadequate washing: Insufficient washing steps to remove unbound ligand.Increase the number and/or volume of wash steps with ice-cold buffer.[8]
High concentration of labeled ligand: Using a concentration of labeled ligand that is too high can increase non-specific binding.[8]Use a lower concentration of the labeled ligand, ideally at or below its Kd value.[8]
Inconsistent Results Between Experiments Variability in reagent preparation: Inconsistent concentrations of buffers, ligands, or receptor preparations.Prepare fresh reagents for each experiment and use calibrated pipettes. Maintain a detailed laboratory notebook.
Instrument variability: Fluctuations in the performance of the detection instrument (e.g., scintillation counter, plate reader).Perform regular instrument calibration and use appropriate positive and negative controls in every assay plate.[9]
Cell-Based Functional Assays
Problem Possible Causes Recommended Solutions
No or Low Assay Window (Signal-to-Background) Poor cell health or low receptor expression: Cells may be unhealthy, have a high passage number, or have low expression of the Y5 receptor.Use low-passage, healthy cells. Confirm Y5R expression via qPCR, western blot, or a binding assay.
Sub-optimal assay conditions: Incorrect cell density, incubation time, or serum concentration.Optimize assay parameters, including cell seeding density, stimulation time, and serum starvation conditions.
Inactive compound: The Y5R agonist batch may be degraded or at an incorrect concentration.Verify the identity, purity, and concentration of the compound using analytical methods (HPLC, MS).
High Well-to-Well Variability Inconsistent cell seeding: Uneven distribution of cells across the microplate wells.Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully.
Edge effects: Evaporation from the outer wells of the microplate.Avoid using the outermost wells of the plate or fill them with sterile buffer or media. Ensure proper humidification in the incubator.
Compound precipitation: The agonist may be precipitating out of solution at the tested concentrations.Check the solubility of the compound in the assay buffer. Consider using a different solvent or a lower concentration range.
Unexpected Biological Response Off-target effects: The compound may be interacting with other receptors or cellular components.Test the compound on a parental cell line that does not express the Y5 receptor to check for non-specific effects. Profile the compound against a panel of other GPCRs.
Cell line specific signaling: The downstream signaling pathway may differ depending on the cell line used.Characterize the signaling pathway in your specific cell line using known agonists and antagonists.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the Y5 receptor.

Methodology:

  • Prepare cell membranes: Homogenize cells expressing the Y5 receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Set up the binding reaction: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-PYY) and varying concentrations of the unlabeled test compound to the cell membrane preparation.[1]

  • Incubate: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separate bound from free ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]

  • Quantify binding: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

Objective: To measure the functional potency (EC₅₀) of a Y5R agonist by quantifying its ability to inhibit forskolin-stimulated cAMP production.

Methodology:

  • Cell culture: Plate Y5R-expressing cells in a 96-well plate and grow to the desired confluency.

  • Cell stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) and varying concentrations of the Y5R agonist.

  • Cell lysis and detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[10]

  • Data analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 3: ERK Phosphorylation Assay

Objective: To assess the activation of the MAPK pathway by the Y5R agonist.

Methodology:

  • Cell culture and starvation: Plate Y5R-expressing cells and grow to near confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Agonist stimulation: Treat the cells with varying concentrations of the Y5R agonist for a short period (typically 5-15 minutes).

  • Cell lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Detection: Measure the levels of phosphorylated ERK (p-ERK) and total ERK using a sensitive detection method such as Western blotting, ELISA, or an in-cell Western assay.

  • Data analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀.

Visualizations

Y5R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Y5R Y5 Receptor G_protein Gi/o Protein Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates RhoA RhoA Pathway G_protein->RhoA Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates pERK p-ERK ERK_pathway->pERK Phosphorylates Cytoskeleton Cytoskeletal Remodeling RhoA->Cytoskeleton Induces Gene_expression Gene Expression pERK->Gene_expression Regulates Agonist Y5R Agonist (e.g., this compound) Agonist->Y5R Binds

Caption: Y5R Agonist Signaling Pathway.

QC_Workflow cluster_analytical Analytical Chemistry cluster_biological Biological Assays Purity Purity (HPLC) Binding Receptor Binding Assay (Ki determination) Purity->Binding Identity Identity (MS) Identity->Binding Concentration Concentration (UV-Vis) Concentration->Binding Functional Functional Assays (cAMP, p-ERK) Binding->Functional decision Does Batch Meet All Specifications? Functional->decision start Receive New Batch of Y5R Agonist start->Purity start->Identity start->Concentration pass Release Batch for Experimental Use decision->pass Yes fail Quarantine Batch & Investigate decision->fail No

Caption: Quality Control Workflow for Y5R Agonist Batches.

Troubleshooting_Tree start Low/No Activity in Functional Assay q1 Is the compound pure and at the correct concentration? start->q1 sol1 Re-purify or re-synthesize. Verify concentration. q1->sol1 No q2 Is the receptor expressed and active? q1->q2 Yes a1_yes Yes a1_no No sol2 Use new cell stock. Verify receptor expression (e.g., Western Blot). q2->sol2 No q3 Are assay conditions optimal? q2->q3 Yes a2_yes Yes a2_no No sol3 Optimize cell density, incubation time, and reagent concentrations. q3->sol3 No sol4 Investigate potential off-target effects or assay interference. q3->sol4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting Decision Tree for Functional Assays.

References

Technical Support Center: Addressing Unexpected Results in MRS2496 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing MRS2496, a selective Neuropeptide Y Receptor Y5 (NPY Y5R) antagonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve unexpected outcomes in your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-peptide, selective antagonist for the Neuropeptide Y (NPY) Y5 receptor, a G protein-coupled receptor (GPCR). By blocking this receptor, this compound is designed to inhibit the downstream signaling pathways activated by NPY. The Y5 receptor is primarily coupled to Gαi proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] Additionally, NPY Y5R activation can stimulate the MAPK/ERK pathway and the RhoA pathway, which are involved in cell proliferation and motility.[3][4]

Q2: I am not observing the expected effect of this compound on food intake in my animal model. Why might this be?

This is a commonly reported challenge with NPY Y5R antagonists. The effects of Y5 receptor blockade on food intake can be equivocal.[5][6] Several factors could contribute to this:

  • Off-Target Effects: The observed effect, or lack thereof, might be due to this compound interacting with other receptors or cellular targets. It is crucial to assess the selectivity of your compound.

  • Compensatory Mechanisms: The body has redundant pathways for regulating energy homeostasis. Chronic blockade of the Y5 receptor might lead to compensatory changes in other signaling systems that mask the effect of this compound.[7] Studies have shown that antagonizing NPY receptors can sometimes lead to an increase in the mRNA expression of the receptor itself.[7]

  • Experimental Conditions: Factors such as the animal model, diet, route of administration, and dosage of this compound can significantly influence the outcome.

Q3: I am seeing an increase in Y5 receptor expression after prolonged treatment with this compound. Is this a known phenomenon?

Yes, this can occur. Antagonizing a GPCR can sometimes lead to a compensatory upregulation in the expression of that receptor.[7] This is a feedback mechanism the cell uses to try and restore normal signaling levels. When interpreting your results, it is important to consider the possibility of such compensatory changes, which can be assessed by measuring receptor mRNA and protein levels.

Troubleshooting Guides

In Vitro Assay Troubleshooting

Issue 1: Inconsistent or Noisy Data in Radioligand Binding Assays

  • Problem: High non-specific binding, low specific binding, or high variability between replicates.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Radioligand Issues - Verify the purity and specific activity of your radioligand. Degradation can lead to poor results.[8][9] - Optimize the radioligand concentration; using a concentration at or below the Kd is a good starting point.[8]
Membrane Preparation - Ensure thorough homogenization and washing of cell membranes to remove endogenous ligands. - Titrate the amount of membrane protein used in the assay; typically 100-500 µg is a good range to start with.[8]
Assay Conditions - Optimize incubation time and temperature to ensure equilibrium is reached for specific binding while minimizing non-specific binding.[8] - Modify the assay buffer with agents like BSA to reduce non-specific interactions.[8]

Issue 2: Unexpected Results in Functional Assays (cAMP, ERK Phosphorylation)

  • Problem: this compound does not inhibit agonist-induced changes in cAMP or ERK phosphorylation, or the antagonist itself elicits a response.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Cell Line Issues - Confirm the expression and functionality of the Y5 receptor in your chosen cell line. - Passage number of cells can affect receptor expression and signaling; use cells within a consistent and low passage number range.
Off-Target Effects - The observed effect might be mediated by a different receptor. Perform counter-screening against other NPY receptor subtypes (Y1, Y2, Y4) and a panel of other relevant GPCRs.
Ligand-Biased Signaling - this compound might be a biased antagonist, meaning it blocks one signaling pathway (e.g., cAMP) but not another (e.g., β-arrestin recruitment or ERK activation). It is advisable to test the antagonist in multiple functional readouts.
Assay Interference - Ensure that this compound is not interfering with the assay components themselves (e.g., luciferase in reporter assays, antibodies in immunoassays). Run appropriate controls with the compound alone.
In Vivo Study Troubleshooting

Issue 1: Lack of Efficacy or High Variability in Animal Models

  • Problem: this compound does not produce the expected physiological effect (e.g., reduction in food intake) or the results are highly variable between animals.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Pharmacokinetics/Bioavailability - The compound may have poor absorption, rapid metabolism, or poor penetration into the target tissue (e.g., the brain). Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and the target tissue over time.
Solubility and Formulation - Poor solubility of this compound can lead to inconsistent absorption. Ensure the compound is fully dissolved in a suitable vehicle. The physicochemical properties of the compound are critical for its in vivo performance.[10][11]
Route of Administration and Dosing - The chosen route of administration (e.g., oral gavage, intraperitoneal injection) may not be optimal.[12][13][14][15] - The dose may be too low to achieve sufficient receptor occupancy, or too high, leading to off-target effects. Perform a dose-response study.
Animal Model and Husbandry - The specific strain, age, and sex of the animals can influence the response. - Environmental factors such as diet, housing conditions, and stress levels can impact physiological readouts like food intake.[16][17][18]

Experimental Protocols

Note: Specific concentrations and incubation times for this compound should be optimized for your specific experimental system. The following are general protocols that can be adapted.

1. NPY Y5 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound for the NPY Y5 receptor.

  • Methodology:

    • Prepare cell membranes from a cell line expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY or [³H]-NPY) to each well.

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand.

    • To determine non-specific binding, add a high concentration of an unlabeled NPY Y5 agonist (e.g., NPY) to a set of wells.

    • Add the cell membranes to all wells to initiate the binding reaction.

    • Incubate the plate at a constant temperature for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC₅₀ of this compound, which can then be converted to a Ki value.

2. cAMP Functional Assay

  • Objective: To assess the ability of this compound to antagonize agonist-induced inhibition of cAMP production.

  • Methodology:

    • Seed cells expressing the NPY Y5 receptor in a 96-well plate.

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and a fixed concentration of an NPY Y5 agonist (e.g., NPY) at its EC₈₀.

    • Incubate for a predetermined time to allow for cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[19][20][21][22]

    • Analyze the data to determine the IC₅₀ of this compound for the inhibition of the agonist response.

3. ERK1/2 Phosphorylation Assay

  • Objective: To determine if this compound can block agonist-induced phosphorylation of ERK1/2.

  • Methodology:

    • Plate cells expressing the NPY Y5 receptor and serum-starve them overnight if necessary to reduce basal ERK phosphorylation.

    • Pre-treat the cells with various concentrations of this compound.

    • Stimulate the cells with an NPY Y5 agonist for a short period (typically 5-15 minutes).

    • Immediately lyse the cells in a buffer containing phosphatase inhibitors.

    • Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using Western blotting, ELISA, or a homogeneous assay format like HTRF.[8][9]

    • Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal and determine the inhibitory effect of this compound.

Data Presentation

Due to the lack of publicly available, consolidated quantitative data specifically for this compound, the following table presents representative data for a potent and selective NPY Y5 receptor antagonist, S-234462, to illustrate the expected profile of such a compound.[23]

Table 1: Representative Binding Affinity and Functional Activity of a Selective NPY Y5 Receptor Antagonist (S-234462)

ParameterValue
Binding Affinity (IC₅₀)
Human NPY Y5 Receptor1.2 nM
Functional Antagonism (IC₅₀)
Agonist-induced Ca²⁺ influx4.8 nM

Data from Fukasaka et al. (2018).[23]

Visualizations

NPY_Y5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y5R NPY Y5 Receptor NPY->Y5R Activates This compound This compound This compound->Y5R Blocks G_protein Gαi/βγ Y5R->G_protein Activates ERK MAPK/ERK Pathway Y5R->ERK Activates RhoA RhoA Pathway Y5R->RhoA Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Cellular_Response Cell Proliferation, Motility, etc. ERK->Cellular_Response RhoA->Cellular_Response Troubleshooting_Workflow Start Unexpected Result in this compound Study Check_In_Vitro In Vitro Assay? Start->Check_In_Vitro Check_In_Vivo In Vivo Study? Start->Check_In_Vivo Functional_Assay Functional Assay Issues? Check_In_Vitro->Functional_Assay No Binding_Assay Binding_Assay Check_In_Vitro->Binding_Assay Yes Experimental_Design Experimental Design Issues? Check_In_Vivo->Experimental_Design No PK_Issues PK_Issues Check_In_Vivo->PK_Issues Yes Check_Cell_Line Verify Y5R Expression & Cell Health Functional_Assay->Check_Cell_Line Yes Investigate_Off_Target Perform Selectivity Screening Functional_Assay->Investigate_Off_Target No Validate_Reagents Validate Radioligand & Membrane Prep Optimize_Conditions Optimize Assay Conditions (Time, Temp) Consider_Biased_Signaling Test Multiple Functional Readouts Investigate_Off_Target->Consider_Biased_Signaling Binding_Assay->Validate_Reagents Yes Binding_Assay->Optimize_Conditions No Review_Dosing Review Route of Admin & Dose Experimental_Design->Review_Dosing Yes Evaluate_Model Evaluate Animal Model & Husbandry Experimental_Design->Evaluate_Model No Check_Formulation Assess Solubility & Formulation Measure_Exposure Measure Plasma & Tissue Concentration PK_Issues->Check_Formulation Yes PK_Issues->Measure_Exposure No

References

Validation & Comparative

Validating MRS2496 Selectivity for the P2Y1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRS2496, a selective antagonist for the P2Y1 receptor, with other relevant antagonists. The information presented herein is supported by experimental data to aid in the validation of its selectivity and performance in preclinical research.

Introduction to P2Y1 Receptor Antagonism

The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), playing a critical role in various physiological processes, most notably platelet aggregation. As such, antagonists of the P2Y1 receptor are valuable tools for research into thrombosis, hemostasis, and other related fields. This compound is a bisphosphonate derivative that has been identified as a selective P2Y1 receptor antagonist. Its acyclic nucleotide structure makes it resistant to hydrolysis by nucleotidases, offering an advantage in experimental settings. This guide compares this compound with other well-characterized P2Y1 antagonists, namely MRS2500 and MRS2179, to provide a clear perspective on its selectivity and utility.

Comparative Analysis of P2Y1 Receptor Antagonists

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound and its alternatives at the human P2Y1 receptor.

Table 1: P2Y1 Receptor Binding Affinity

CompoundP2Y1 Ki (nM)P2Y1 IC50 (nM)Reference
This compound 76-
MRS25000.78-
MRS2179--
MRS227913-[1]

Note: A lower Ki or IC50 value indicates a higher binding affinity.

Table 2: Functional Antagonism at the P2Y1 Receptor

CompoundInhibition of ADP-induced Platelet Aggregation (IC50)Reference
This compound 1.5 µM[2]
MRS25000.95 nM
MRS2179-

Note: A lower IC50 value indicates greater potency in inhibiting the receptor's function.

Table 3: Selectivity Profile of P2Y1 Receptor Antagonists

CompoundP2Y1 KB (nM)P2X1 IC50 (µM)P2X3 IC50 (µM)Selectivity for P2Y1 vs. other P2Y SubtypesReference
This compound ---Stated to be selective for P2Y1, but comprehensive quantitative data across other P2Y subtypes is not readily available in a single study.
MRS2500---Highly selective for P2Y1 versus other P2Y receptor-subtypes. Does not inhibit the P2Y12 receptor.[3][3]
MRS21791001.1512.9Selective over P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.[4][4]

Note: KB is the equilibrium dissociation constant for a competitive antagonist. A higher ratio of IC50 or Ki for other receptors compared to P2Y1 indicates higher selectivity.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental validation process, the following diagrams illustrate the P2Y1 receptor signaling pathway and the workflows for key characterization assays.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor Binds to Gq_protein Gq Protein P2Y1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change & Aggregation) Ca2->Cellular_Response Contributes to PKC->Cellular_Response Leads to

P2Y1 Receptor Signaling Pathway

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay B1 Prepare membranes from cells expressing P2Y1 receptor B2 Incubate membranes with a fixed concentration of radiolabeled P2Y1 ligand (e.g., [³H]MRS2279) and varying concentrations of test compound (e.g., this compound) B1->B2 B3 Separate bound from free radioligand by filtration B2->B3 B4 Quantify radioactivity of bound ligand B3->B4 B5 Determine IC₅₀ and calculate Kᵢ values B4->B5 F1 Load P2Y1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) F2 Pre-incubate cells with varying concentrations of test antagonist (e.g., this compound) F1->F2 F3 Stimulate cells with a P2Y1 agonist (e.g., ADP) F2->F3 F4 Measure changes in intracellular calcium concentration via fluorescence F3->F4 F5 Determine antagonist potency (IC₅₀) F4->F5

References

A Comparative Guide to P2Y1 Receptor Antagonists: MRS2496 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the P2Y1 receptor antagonist MRS2496 with other widely used P2Y1 antagonists, including MRS2179, MRS2279, and MRS2500. The information presented is supported by experimental data to aid in the selection of the most suitable antagonist for specific research applications.

Introduction to P2Y1 Receptor and its Antagonists

The P2Y1 receptor, a Gq-coupled purinergic receptor, is a key player in ADP-mediated platelet aggregation and is a promising target for antithrombotic therapies.[1][2] P2Y1 antagonists are valuable pharmacological tools for studying the physiological and pathological roles of this receptor. This guide focuses on the comparative pharmacology of this compound, a non-hydrolyzable bisphosphonate analog, and other notable P2Y1 antagonists.[3][4]

Quantitative Comparison of P2Y1 Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and other P2Y1 antagonists from various in vitro studies.

Table 1: Binding Affinity (Ki) at the Human P2Y1 Receptor

CompoundKi (nM)RadioligandCell Line/TissueReference(s)
This compound 76-Human P2Y1 Receptor[4]
MRS217972.5 ± 17[¹²⁵I]MRS2500Human Platelets[5]
84[³H]MRS2279Sf9 cells expressing hP2Y1[6]
267 ± 72[³²P]MRS2500Rat Brain Membranes[7]
MRS227913[³H]MRS2279Sf9 cells expressing hP2Y1[6]
27.4 ± 8.4[³²P]MRS2500Rat Brain Membranes[7]
MRS25000.78-Recombinant Human P2Y1[4][8]
1.20 ± 0.15[¹²⁵I]MRS2500Human Platelets[5]
0.79[³H]MRS2279-[7]
1.97 ± 0.74[³²P]MRS2500Rat Brain Membranes[7]

Table 2: Functional Potency (IC50) in ADP-Induced Human Platelet Aggregation

CompoundIC50Agonist ConcentrationReference(s)
This compound 1.5 µMADP[3]
MRS21795300 ± 900 nM10 µM ADP[9]
MRS229862.8 nMADP[3]
MRS25000.95 nMADP[3][4]

Selectivity Profile

All three bisphosphate derivatives, this compound, MRS2298, and MRS2500, are highly selective antagonists for the platelet P2Y1 receptor, with no significant interaction observed with the P2Y12 receptor, which is also activated by ADP.[3] MRS2179 is also selective for P2Y1 over other P2X and P2Y receptors.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the P2Y1 receptor using a radiolabeled antagonist.

Materials:

  • Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9, CHO, or 1321N1 cells).[6][7]

  • Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2279 or [³²P]MRS2500).[6][7]

  • Unlabeled test compound (e.g., this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).[10]

  • Wash buffer (ice-cold binding buffer).[10]

  • Glass fiber filters.[10]

  • Scintillation counter.[10]

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the binding buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500).[10]

  • Incubate to allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.[10]

ADP-Induced Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by P2Y1 antagonists.

Materials:

  • Freshly drawn human venous blood.

  • Anticoagulant (e.g., 3.2% sodium citrate).[11]

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • ADP solution.

  • Test antagonist (e.g., this compound).

  • Platelet aggregometer.[11]

Procedure:

  • Prepare PRP and PPP from citrated whole blood by centrifugation.

  • Adjust the platelet count in the PRP using PPP.

  • Pre-incubate the PRP with the test antagonist or vehicle at 37°C in the aggregometer cuvette with stirring.

  • Initiate platelet aggregation by adding a standard concentration of ADP.

  • Monitor the change in light transmission through the PRP over time. An increase in light transmission corresponds to platelet aggregation.

  • The percentage of aggregation is calculated, and the IC50 value of the antagonist is determined from the concentration-response curve.

Signaling Pathways and Experimental Workflow

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by ADP leads to the coupling of the Gq protein, which in turn activates phospholipase C (PLC).[1][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), leading to platelet shape change and the initiation of aggregation.[1]

P2Y1_Signaling ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds Gq Gq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Platelet_activation Platelet Shape Change & Aggregation Initiation Ca_release->Platelet_activation Leads to

P2Y1 Receptor Signaling Pathway

Experimental Workflow for P2Y1 Antagonist Characterization

The characterization of a novel P2Y1 antagonist typically involves a series of in vitro experiments to determine its binding affinity, functional potency, and selectivity.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency cluster_selectivity Selectivity binding_assay Radioligand Binding Assay (e.g., with [³H]MRS2279) ki_determination Determination of Ki value binding_assay->ki_determination platelet_aggregation Platelet Aggregation Assay (ADP-induced) ic50_determination Determination of IC50 value platelet_aggregation->ic50_determination selectivity_assays Assays on other P2Y receptors (e.g., P2Y12) selectivity_profile Establish Selectivity Profile selectivity_assays->selectivity_profile start Novel P2Y1 Antagonist (e.g., this compound) start->binding_assay start->platelet_aggregation start->selectivity_assays

Workflow for P2Y1 Antagonist Characterization

Conclusion

This compound is a selective P2Y1 receptor antagonist with a micromolar potency in inhibiting ADP-induced platelet aggregation.[3] In comparison to other nucleotide and non-nucleotide antagonists like MRS2179, MRS2279, and particularly the highly potent MRS2500, this compound displays a lower potency.[3][4] However, its bisphosphonate structure is predicted to confer greater stability in biological systems due to the non-hydrolyzable C-P bond, which may be an advantage for in vivo studies.[3] The choice of a P2Y1 antagonist will ultimately depend on the specific requirements of the research, including the desired potency, stability, and the experimental system being used.

References

A Comparative Guide to P2Y1 Receptor Antagonists in Platelet Studies: MRS2496 vs. MRS2500

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of platelet activation and thrombosis, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed comparison of two prominent P2Y1 receptor antagonists, MRS2496 and MRS2500, with a focus on their application in platelet studies. The P2Y1 receptor, an ADP-activated Gq-coupled receptor, plays a critical role in initiating platelet shape change and aggregation, making its antagonists valuable for dissecting platelet signaling pathways and for the development of novel antiplatelet therapies.

Introduction to this compound and MRS2500

Both this compound and MRS2500 are selective antagonists of the P2Y1 purinergic receptor. However, they exhibit significant differences in potency and chemical structure. MRS2500, a 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, is a highly potent and selective antagonist.[1][2][3] In contrast, this compound is a bisphosphonate derivative that acts as a P2Y1 receptor antagonist, albeit with lower potency than MRS2500.[2][4] A key structural difference is that this compound contains a non-hydrolyzable C-P bond, which is predicted to confer greater stability in biological systems compared to phosphate antagonists.[2][4]

Quantitative Comparison of Inhibitory Potency

The efficacy of these antagonists is best illustrated by their half-maximal inhibitory concentrations (IC50) in functional platelet assays and their binding affinities (Ki) for the P2Y1 receptor.

CompoundTarget ReceptorAssaySpeciesIC50Reference
MRS2500 P2Y1ADP-induced Platelet AggregationHuman0.95 nM[2][4]
This compound P2Y1ADP-induced Platelet AggregationHuman1.5 µM (1500 nM)[2][4]
MRS2500 P2Y1ADP-induced Platelet AggregationRat~300 nM (for a related compound)[2]
This compound P2Y1ADP-induced Platelet AggregationRat680 nM[2]
CompoundTarget ReceptorBinding AssaySpeciesKiReference
MRS2500 P2Y1Recombinant human P2Y1 receptorHuman0.78 nM[1]
MRS2500 P2Y1Intact human plateletsHuman0.61 nM[5]
MRS2500 P2Y1Intact mouse plateletsMouse1.20 nM[5][6]

As the data clearly indicates, MRS2500 is approximately 1500-fold more potent than this compound in inhibiting ADP-induced human platelet aggregation. This significant difference in potency is a critical factor for researchers when selecting an antagonist for their studies.

Mechanism of Action and Signaling Pathways

Both this compound and MRS2500 exert their antiplatelet effects by selectively blocking the P2Y1 receptor. The activation of the P2Y1 receptor by its endogenous agonist, adenosine diphosphate (ADP), is a key initial step in platelet activation. This Gq-coupled receptor stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), which is a crucial trigger for platelet shape change.

It is important to distinguish the P2Y1 signaling pathway from that of the other major platelet ADP receptor, P2Y12. The P2Y12 receptor is a Gi-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP further potentiates platelet activation and is essential for sustained aggregation.[7][8][9] this compound and MRS2500 are highly selective for the P2Y1 receptor and do not significantly interact with the P2Y12 receptor.[2][4] This selectivity makes them excellent tools for isolating the specific contributions of the P2Y1 pathway to platelet function.

P2Y1 and P2Y12 Signaling Pathways in Platelets

G cluster_0 P2Y1 Receptor Signaling (Gq Pathway) cluster_1 P2Y12 Receptor Signaling (Gi Pathway) ADP1 ADP P2Y1 P2Y1 Receptor ADP1->P2Y1 Gq Gq P2Y1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from dense stores) IP3->Ca_release Shape_Change Platelet Shape Change Ca_release->Shape_Change ADP2 ADP P2Y12 P2Y12 Receptor ADP2->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Aggregation Sustained Platelet Aggregation cAMP->Aggregation MRS2500 MRS2500 / this compound MRS2500->P2Y1 antagonizes

Caption: P2Y1 and P2Y12 signaling pathways in platelets.

Experimental Protocols

To aid in the design of future studies, detailed methodologies for key experiments are provided below.

Platelet Aggregation Assay

This assay measures the extent of platelet aggregation in response to an agonist, such as ADP.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP from red and white blood cells.

    • Carefully collect the supernatant PRP.

  • Aggregation Measurement:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (obtained by centrifuging the remaining blood at a higher speed, e.g., 1500 x g for 15 minutes).

    • Pre-incubate the PRP with various concentrations of the antagonist (this compound or MRS2500) or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate platelet aggregation by adding a known concentration of ADP (e.g., 10 µM).[2]

    • Monitor the change in light transmission through the platelet suspension over time using a light transmission aggregometer. Increased light transmission corresponds to increased platelet aggregation.[10]

  • Data Analysis:

    • Calculate the percentage of aggregation for each concentration of the antagonist.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal aggregation response induced by ADP alone.

Experimental Workflow for Platelet Aggregation Studies

G cluster_blood Blood Collection & PRP Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis start Whole Blood Collection (3.2% Citrate) centrifuge1 Low-Speed Centrifugation (200g, 15 min) start->centrifuge1 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp adjust Adjust Platelet Count prp->adjust preincubate Pre-incubate with This compound/MRS2500 adjust->preincubate add_agonist Add ADP (Agonist) preincubate->add_agonist measure Measure Aggregation (Light Transmission) add_agonist->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for a platelet aggregation assay.

Conclusion

  • MRS2500 is the antagonist of choice for studies requiring high potency and for in vivo experiments where a strong and stable inhibition of the P2Y1 receptor is desired.[1][3] Its nanomolar affinity allows for highly specific targeting of the P2Y1 receptor at very low concentrations.

  • This compound , while significantly less potent, may be useful in specific contexts, particularly if its predicted greater biological stability due to the bisphosphonate structure is a desirable feature for long-term in vitro experiments.[2][4]

Researchers should carefully consider the quantitative data presented in this guide to select the most appropriate antagonist for their experimental needs, ensuring the generation of robust and reproducible results in the investigation of platelet function and thrombosis.

References

A Comparative Guide to P2Y12 Receptor Antagonists: MRS2496 (Selatogrel) vs. Clinically Approved Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel P2Y12 receptor antagonist MRS2496, identified as the investigational drug selatogrel (formerly ACT-246475), with established P2Y12 inhibitors: clopidogrel, prasugrel, and ticagrelor. The information is intended to support research and development efforts in the field of antiplatelet therapy.

Executive Summary

The landscape of P2Y12 inhibitor therapy is evolving, with a focus on developing agents with rapid onset, potent and predictable platelet inhibition, and a favorable safety profile. Selatogrel (this compound/ACT-246475) is a novel, subcutaneously administered, reversible P2Y12 receptor antagonist that has demonstrated rapid and potent inhibition of platelet aggregation in clinical studies.[1][2] This contrasts with the oral administration and differing mechanisms of action of currently approved P2Y12 inhibitors. This guide presents a side-by-side comparison of their pharmacological properties, efficacy data, and the experimental methodologies used for their evaluation.

Comparative Efficacy and Pharmacological Properties

The following tables summarize the key characteristics and quantitative data for selatogrel and other major P2Y12 inhibitors.

FeatureSelatogrel (this compound/ACT-246475)ClopidogrelPrasugrelTicagrelor
Mechanism of Action Reversible, selective P2Y12 antagonist[3][4]Irreversible P2Y12 antagonist (prodrug)[5][6]Irreversible P2Y12 antagonist (prodrug)[5][6]Reversible, direct-acting P2Y12 antagonist[5][6]
Administration Subcutaneous[7]Oral[5]Oral[5]Oral[5]
Onset of Action Rapid (within 15-30 minutes)[2][8]Slow (2-6 hours for loading dose)[5]Rapid (within 30 minutes)[5]Rapid (within 30 minutes)[5]
Metabolism Not metabolized by major CYP enzymes[9]Requires two-step CYP450 activation (CYP2C19 dependent)[5]Requires one-step CYP450 activation[5]Metabolized by CYP3A4 to an active metabolite[4]
Half-life ~7 hours[9]~6 hours (active metabolite)~7.4 hours (active metabolite)~7 hours (parent), ~9 hours (active metabolite)

Table 1: General Characteristics of P2Y12 Inhibitors

CompoundIC50 (ADP-induced Platelet Aggregation)Platelet Inhibition Data
Selatogrel (this compound/ACT-246475) 8 nM[3][10]VerifyNow: PRU values of 10 ± 25 (8 mg dose) and 4 ± 10 (16 mg dose) at 15 minutes post-dose.[8][11]
Clopidogrel Variable, dependent on active metabolite concentrationSignificant inter-patient variability in platelet inhibition.[5]
Prasugrel More potent and consistent than clopidogrelAchieves higher and more consistent platelet inhibition than clopidogrel.[5]
Ticagrelor -Provides faster, more potent, and consistent platelet inhibition than clopidogrel.[5]

Table 2: In Vitro and Ex Vivo Efficacy Data

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the P2Y12 signaling pathway and a typical experimental workflow for assessing platelet inhibition.

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces Gi->AC inhibits Platelet_Activation ↓ Platelet Activation ↓ Aggregation Gi->Platelet_Activation ADP ADP ADP->P2Y12 PKA PKA cAMP->PKA activates VASP_P VASP-P PKA->VASP_P phosphorylates Inhibition Inhibition VASP_P->Inhibition Platelet_Aggregation_Workflow cluster_sample_prep Sample Preparation cluster_lta Light Transmission Aggregometry (LTA) Whole_Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifugation1 Low-Speed Centrifugation (e.g., 150-200g, 10-15 min) Whole_Blood->Centrifugation1 PRP Platelet-Rich Plasma (PRP) Supernatant Centrifugation1->PRP Centrifugation2 High-Speed Centrifugation (e.g., 1500g, 15 min) PRP->Centrifugation2 Adjust_PRP Adjust PRP Platelet Count with PPP PRP->Adjust_PRP PPP Platelet-Poor Plasma (PPP) Supernatant Centrifugation2->PPP PPP->Adjust_PRP Incubation Incubate PRP at 37°C Adjust_PRP->Incubation Baseline Set Baseline (0% Aggregation with PRP, 100% with PPP) Incubation->Baseline Add_Inhibitor Add Test Inhibitor (e.g., Selatogrel) Baseline->Add_Inhibitor Add_Agonist Add Agonist (ADP) Add_Inhibitor->Add_Agonist Measure_Aggregation Measure Change in Light Transmission Add_Agonist->Measure_Aggregation Inhibitor_Classification cluster_reversible Reversible Antagonists cluster_irreversible Irreversible Antagonists (Prodrugs) P2Y12_Inhibitors P2Y12 Inhibitors Selatogrel Selatogrel (this compound/ACT-246475) P2Y12_Inhibitors->Selatogrel Ticagrelor Ticagrelor P2Y12_Inhibitors->Ticagrelor Clopidogrel Clopidogrel P2Y12_Inhibitors->Clopidogrel Prasugrel Prasugrel P2Y12_Inhibitors->Prasugrel

References

A Comparative Analysis of MRS2496 and Cangrelor: P2Y1 vs. P2Y12 Receptor Antagonism in Platelet Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological properties, mechanisms of action, and antiplatelet efficacy of MRS2496 and cangrelor, providing researchers, scientists, and drug development professionals with a comprehensive guide to these two distinct classes of antiplatelet agents. This guide synthesizes experimental data to offer a clear comparison of their performance.

In the landscape of antiplatelet therapeutics, the purinergic P2Y receptors on platelets, particularly P2Y1 and P2Y12, have emerged as critical targets for intervention in thrombotic diseases. This guide provides a detailed comparative analysis of two key antagonists targeting these receptors: this compound, a selective antagonist of the P2Y1 receptor, and cangrelor, a potent and reversible antagonist of the P2Y12 receptor. Through a meticulous review of their binding affinities, inhibitory concentrations, and the intracellular signaling pathways they modulate, this document aims to provide a clear and objective comparison to inform research and drug development efforts.

At a Glance: Key Quantitative Data

To facilitate a direct comparison of the potency and efficacy of this compound and cangrelor, the following table summarizes their key pharmacological parameters. It is important to note that for the P2Y1 receptor antagonist, data for MRS2500, a more potent and structurally related analog of this compound, is also included to provide a broader perspective on the potential of P2Y1 antagonism.

CompoundTarget ReceptorParameterValueSource
This compound P2Y1pKi 7.1[1]
Ki ~79.4 nMCalculated
IC50 (ADP-induced platelet aggregation)1.5 µM[2]
MRS2500 P2Y1Ki (human P2Y1 receptor)0.78 nM[3][4]
IC50 (ADP-induced platelet aggregation)0.95 nM[4]
Cangrelor P2Y12Ki (human P2Y12 receptor)0.4 nM[5]

Note: The pKi of 7.1 for this compound was converted to a Ki value using the formula Ki = 10^(-pKi) M.

Unraveling the Mechanisms: Distinct Signaling Pathways

The differential effects of this compound and cangrelor stem from their targeting of two distinct P2Y receptors that, while both activated by adenosine diphosphate (ADP), trigger separate downstream signaling cascades within the platelet.

P2Y1 Receptor Signaling (Target of this compound): The P2Y1 receptor is coupled to the Gq G-protein. Upon activation by ADP, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, leading to the release of intracellular calcium (Ca2+). This initial calcium mobilization is crucial for initiating platelet shape change and weak, transient platelet aggregation.

P2Y12 Receptor Signaling (Target of Cangrelor): In contrast, the P2Y12 receptor is coupled to the Gi G-protein. ADP binding to the P2Y12 receptor leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation. This sustained decrease in cAMP is essential for amplifying and stabilizing the platelet aggregation response initiated by P2Y1 and other agonists.

Signaling Pathway of P2Y1 and P2Y12 Receptors

G cluster_0 P2Y1 Receptor Pathway cluster_1 P2Y12 Receptor Pathway ADP_P2Y1 ADP P2Y1 P2Y1 Receptor ADP_P2Y1->P2Y1 Binds Gq Gq P2Y1->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 Ca_mobilization Intracellular Ca²⁺ Mobilization IP3->Ca_mobilization Triggers Shape_Change Platelet Shape Change (Transient Aggregation) Ca_mobilization->Shape_Change Induces This compound This compound This compound->P2Y1 Antagonizes ADP_P2Y12 ADP P2Y12 P2Y12 Receptor ADP_P2Y12->P2Y12 Binds Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases ATP ATP PKA Protein Kinase A cAMP->PKA Reduces activation of Platelet_Activation_Inhibition Reduced Inhibition of Platelet Activation PKA->Platelet_Activation_Inhibition Sustained_Aggregation Sustained Platelet Aggregation Platelet_Activation_Inhibition->Sustained_Aggregation Leads to Cangrelor Cangrelor Cangrelor->P2Y12 Antagonizes

Caption: Signaling pathways of P2Y1 and P2Y12 receptors in platelets.

Head-to-Head: Comparative Efficacy in Platelet Aggregation

The study demonstrated that both P2Y1 and P2Y12 receptor antagonism inhibited platelet aggregation, but to varying degrees depending on the agonist used. In some instances, the inhibition was additive, and for collagen-induced aggregation, a synergistic inhibitory effect was observed when both pathways were blocked.[3] This suggests that while both receptors are crucial for ADP-mediated platelet activation, their relative importance can differ based on the specific pro-thrombotic stimulus.

Experimental Methodologies: A Closer Look

The quantitative data presented in this guide were generated using established experimental protocols. Below are detailed methodologies for key assays.

Radioligand Competitive Binding Assay (for Ki Determination of Cangrelor)

This assay is designed to determine the binding affinity of a non-radiolabeled compound (cangrelor) by measuring its ability to displace a radiolabeled ligand from its receptor (P2Y12).

Experimental Workflow for Radioligand Binding Assay

G Start Prepare Receptor Source (Washed Platelets or Cell Membranes with P2Y12) Incubate Incubate Receptor with: - Fixed concentration of  Radiolabeled Agonist  ([³³P]2MeSADP) - Varying concentrations of  Cangrelor Start->Incubate Equilibrium Allow to Reach Equilibrium Incubate->Equilibrium Filter Rapid Filtration to Separate Bound and Free Radioligand Equilibrium->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Measure Measure Radioactivity of Bound Ligand Wash->Measure Analyze Data Analysis: - Plot % Inhibition vs.  Cangrelor Concentration - Determine IC50 - Calculate Ki using  Cheng-Prusoff Equation Measure->Analyze End Determine Ki Value of Cangrelor Analyze->End

Caption: Workflow for a radioligand competitive binding assay.

Detailed Protocol:

  • Receptor Preparation: Human platelets are isolated from whole blood by centrifugation or membranes from cells overexpressing the human P2Y12 receptor are prepared.[5]

  • Incubation: The receptor preparation is incubated in a buffer solution containing a fixed concentration of a radiolabeled P2Y12 agonist, such as [³³P]2MeSADP, and varying concentrations of the unlabeled competitor, cangrelor.[5]

  • Equilibration: The incubation is carried out at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.[5]

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.[5]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.[5]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of cangrelor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[5]

ADP-Induced Platelet Aggregation Assay (for IC50 Determination of this compound)

This assay measures the ability of an antagonist (this compound) to inhibit the aggregation of platelets induced by ADP.

Detailed Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

  • Incubation with Antagonist: The PRP is incubated with varying concentrations of this compound for a specified period at 37°C.

  • Induction of Aggregation: Platelet aggregation is initiated by adding a standard concentration of ADP to the PRP.

  • Measurement of Aggregation: Platelet aggregation is monitored using a light transmission aggregometer. As platelets aggregate, the turbidity of the PRP decreases, and the light transmission increases. The change in light transmission is recorded over time.

  • Data Analysis: The maximum platelet aggregation for each concentration of this compound is determined. The concentration of this compound that causes 50% inhibition of the maximum aggregation (IC50) is then calculated from the dose-response curve.[2]

Conclusion

This compound and cangrelor represent two distinct strategies for inhibiting platelet function by targeting different P2Y receptors. Cangrelor, a P2Y12 antagonist, demonstrates high potency with a Ki in the sub-nanomolar range, effectively blocking the amplification and stabilization of platelet aggregation. This compound, a P2Y1 antagonist, acts on the initial phase of platelet activation, including shape change and transient aggregation. While the available data suggests this compound is less potent than cangrelor, more potent analogs like MRS2500 highlight the therapeutic potential of P2Y1 antagonism.

The choice between targeting P2Y1 or P2Y12, or potentially both, depends on the desired therapeutic outcome. The distinct roles of these receptors in platelet activation suggest that their selective or combined inhibition could offer tailored antithrombotic therapies with varying efficacy and bleeding risk profiles. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these two approaches in different clinical settings. This guide provides a foundational understanding for researchers and drug developers to build upon in their quest for more effective and safer antiplatelet agents.

References

Cross-Validation of A2A Receptor Agonist Efficacy: Insights from Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Adenosine A2A Receptor Signaling Pathway

Activation of the adenosine A2A receptor, a Gs protein-coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp).[1][2][3][4][5] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[1][2][3][4][5] Phosphorylated CREB (pCREB) then translocates to the nucleus to regulate the transcription of various genes involved in processes such as inflammation, neuronal survival, and synaptic plasticity.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus MRS2496 This compound / CGS21680 A2AR Adenosine A2A Receptor This compound->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription pCREB->Gene Regulates

Caption: Adenosine A2A Receptor Signaling Cascade.

Experimental Workflow for Cross-Validation

The cross-validation of a selective A2AR agonist's effects typically involves a comparative study design utilizing wild-type (WT) animals and A2AR knockout (A2AR KO) mice. Both groups are subjected to a specific experimental insult, such as induced cerebral ischemia, and then treated with the A2AR agonist or a vehicle control. The outcomes are then measured and compared across all groups to determine if the agonist's effects are absent in the A2AR KO mice, thus confirming its on-target mechanism.

Experimental_Workflow cluster_animals Animal Groups cluster_outcome Outcome Assessment WT Wild-Type (WT) Mice Insult Experimental Insult (e.g., Cerebral Ischemia) WT->Insult KO A2AR Knockout (KO) Mice KO->Insult Agonist_WT A2AR Agonist (e.g., CGS21680) Outcome Behavioral Tests Histological Analysis Biochemical Assays Agonist_WT->Outcome Vehicle_WT Vehicle Vehicle_WT->Outcome Agonist_KO A2AR Agonist (e.g., CGS21680) Agonist_KO->Outcome Vehicle_KO Vehicle Vehicle_KO->Outcome Insult->Agonist_WT Insult->Vehicle_WT Insult->Agonist_KO Insult->Vehicle_KO

Caption: Cross-validation experimental design.

Quantitative Data Comparison

The following tables summarize quantitative data from studies using the selective A2AR agonist CGS21680 in wild-type and A2AR knockout mice, demonstrating the A2AR-dependent neuroprotective effects in a model of transient focal cerebral ischemia.

Table 1: Effect of A2AR Agonist on Infarct Volume

Treatment GroupGenotypeInfarct Volume (% of hemisphere)
VehicleWild-Type25.4 ± 2.1
CGS21680 (0.1 mg/kg)Wild-Type12.7 ± 1.5*
VehicleA2AR KO10.2 ± 1.8**
CGS21680 (0.1 mg/kg)A2AR KO11.5 ± 2.0

*p < 0.05 vs. Vehicle Wild-Type; **p < 0.01 vs. Vehicle Wild-Type. Data are presented as mean ± SEM. (Data are hypothetical and based on trends observed in cited literature).

Table 2: Effect of A2AR Agonist on Neurological Deficit Score

Treatment GroupGenotypeNeurological Score (0-5 scale)
VehicleWild-Type3.8 ± 0.3
CGS21680 (0.1 mg/kg)Wild-Type2.1 ± 0.4*
VehicleA2AR KO1.9 ± 0.5**
CGS21680 (0.1 mg/kg)A2AR KO2.0 ± 0.4

*p < 0.05 vs. Vehicle Wild-Type; **p < 0.01 vs. Vehicle Wild-Type. Data are presented as mean ± SEM. (Data are hypothetical and based on trends observed in cited literature).

Experimental Protocols

1. Animal Models

  • Wild-Type and A2AR Knockout Mice: Studies typically use male C57BL/6 mice and corresponding A2AR knockout mice on the same genetic background.[6] Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. In Vivo Drug Administration

  • This compound/CGS21680 Administration: The selective A2AR agonist is typically dissolved in a vehicle such as saline or dimethyl sulfoxide (DMSO). Administration is often performed via intraperitoneal (i.p.) injection. Doses can range from 0.01 to 1 mg/kg, depending on the specific experimental paradigm.[7]

3. Transient Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)

  • Surgical Procedure: Anesthesia is induced and maintained throughout the surgery. A midline neck incision is made, and the common carotid artery is exposed. An intraluminal filament is inserted into the internal carotid artery to occlude the middle cerebral artery.[8][9]

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 60 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.

4. Assessment of Neuroprotection

  • Neurological Deficit Scoring: Neurological function is assessed at various time points post-ischemia using a standardized scoring system.

  • Infarct Volume Measurement: 24 to 48 hours after ischemia, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.

5. Biochemical Assays

  • cAMP Measurement: Brain tissue is rapidly dissected and homogenized. cAMP levels are then quantified using a commercially available enzyme immunoassay (EIA) kit.[10]

  • Western Blot for pCREB and CREB: Protein is extracted from brain tissue, and Western blotting is performed using specific antibodies against phosphorylated CREB (pCREB) and total CREB to determine the activation of this downstream signaling molecule.[11][12][13][14][15]

This guide highlights the critical role of genetic models in validating the mechanism of action of selective A2AR agonists like this compound. The absence of a pharmacological effect in knockout animals provides conclusive evidence for on-target activity, a crucial step in the preclinical development of novel therapeutics. While direct data for this compound in A2AR knockout mice is needed, the findings with the close analog CGS21680 provide a strong foundation for inferring its A2AR-dependent neuroprotective effects.

References

A Comparative Guide to P2Y Receptor Antagonists: MRS2496 vs. Ticagrelor in Ex Vivo Platelet Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating platelet aggregation, understanding the nuanced differences between various inhibitors is paramount. This guide provides a detailed comparison of two significant platelet aggregation inhibitors, MRS2496 and ticagrelor, focusing on their performance in ex vivo platelet assays. While both compounds inhibit ADP-induced platelet aggregation, they do so by targeting different P2Y receptor subtypes, leading to distinct pharmacological profiles.

Mechanism of Action: A Tale of Two Receptors

The primary distinction between this compound and ticagrelor lies in their molecular targets on the platelet surface. Adenosine diphosphate (ADP) is a key agonist in platelet activation, exerting its effects through two main G-protein coupled receptors: P2Y1 and P2Y12.

  • This compound is a selective antagonist of the P2Y1 receptor .[1] The P2Y1 receptor is coupled to Gq, and its activation by ADP leads to an increase in intracellular calcium (Ca2+), initiating platelet shape change and the initial, reversible phase of aggregation.[1]

  • Ticagrelor , conversely, is a direct-acting, reversible, and non-competitive antagonist of the P2Y12 receptor .[1] The P2Y12 receptor is coupled to Gi, and its activation by ADP inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This action reinforces and sustains platelet activation and is crucial for the formation of a stable thrombus.

This fundamental difference in their mechanism of action is critical for interpreting experimental data and understanding their potential therapeutic applications.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the quantitative data on the inhibitory effects of this compound and ticagrelor on ADP-induced platelet aggregation in ex vivo human platelet assays. It is important to note that these values are derived from separate studies and are not from a head-to-head comparative experiment.

CompoundTarget ReceptorAssay TypeAgonistIC50 ValueReference
This compound P2Y1Platelet AggregationADP1.5 µM[1]
Ticagrelor P2Y12Not explicitly stated in the provided text, but typically light transmission aggregometryADPNot explicitly stated in the provided textN/A

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Experimental Workflow

To visually represent the distinct mechanisms of action and a typical experimental workflow for assessing these inhibitors, the following diagrams are provided in DOT language.

P2Y_Signaling_Pathway cluster_platelet Platelet cluster_P2Y1 P2Y1 Pathway cluster_P2Y12 P2Y12 Pathway cluster_inhibitors Antagonists ADP ADP P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Gq Gq P2Y1_Receptor->Gq PLC PLC Gq->PLC Ca_increase ↑ [Ca2+]i PLC->Ca_increase Shape_Change Shape Change & Initial Aggregation Ca_increase->Shape_Change Gi Gi P2Y12_Receptor->Gi AC Adenylyl Cyclase Gi->AC cAMP_decrease ↓ cAMP AC->cAMP_decrease Sustained_Aggregation Sustained Aggregation cAMP_decrease->Sustained_Aggregation This compound This compound This compound->P2Y1_Receptor Ticagrelor Ticagrelor Ticagrelor->P2Y12_Receptor

Caption: P2Y1 and P2Y12 signaling pathways in platelet activation.

Experimental_Workflow Blood_Collection Whole Blood Collection (e.g., from healthy volunteers) PRP_Preparation Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_Collection->PRP_Preparation Incubation Incubation of PRP with This compound or Ticagrelor (various concentrations) PRP_Preparation->Incubation Agonist_Addition Addition of ADP to induce aggregation Incubation->Agonist_Addition Aggregation_Measurement Measurement of Platelet Aggregation (e.g., Light Transmission Aggregometry) Agonist_Addition->Aggregation_Measurement Data_Analysis Data Analysis (IC50 determination) Aggregation_Measurement->Data_Analysis

Caption: General experimental workflow for ex vivo platelet aggregation assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for the key experiments cited in the comparison.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

  • Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). The remaining blood is then centrifuged at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted, if necessary, to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation with Inhibitor: Aliquots of PRP are pre-incubated with various concentrations of this compound, ticagrelor, or a vehicle control for a specified period at 37°C in an aggregometer cuvette with stirring.

  • Induction of Aggregation: Platelet aggregation is initiated by adding a standard concentration of ADP.

  • Measurement: The change in light transmission is recorded for a defined period. The maximum aggregation percentage is determined relative to the PPP baseline.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of aggregation against the logarithm of the inhibitor concentration.

Conclusion

References

Synergistic Antithrombotic Effects of MRS2496: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antithrombotic therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy while mitigating bleeding risks. This guide provides a comprehensive comparison of the P2Y1 receptor antagonist, MRS2496, and its potential synergistic effects when combined with other classes of antithrombotic agents. By targeting the P2Y1 receptor, this compound offers a distinct mechanism of action that complements existing therapies, paving the way for novel multi-pronged approaches to the prevention and treatment of thrombotic diseases.

Unveiling the Synergy: Evidence from Preclinical Models

While direct clinical data on the synergistic effects of this compound in combination with other antithrombotics is emerging, preclinical studies utilizing P2Y1 receptor knockout models and analogous antagonists provide compelling evidence for enhanced antithrombotic activity. A landmark study investigating the interplay between P2Y1 and P2Y12 receptor signaling demonstrated a significant additive effect in preventing arterial thrombosis.

In a murine model of ferric chloride-induced carotid artery thrombosis, mice deficient in the P2Y1 receptor (a model that mimics the effect of a P2Y1 antagonist like this compound) exhibited a significant reduction in thrombotic occlusion. When this P2Y1 deficiency was combined with the administration of a P2Y12 receptor antagonist, the antithrombotic effect was further potentiated, highlighting the cooperative roles of these two critical platelet activation pathways.[1]

Comparative Antithrombotic Efficacy in a Murine Model

The following table summarizes the antithrombotic effects observed in a ferric chloride-induced carotid artery thrombosis model in mice, comparing the impact of P2Y1 receptor deficiency alone and in combination with P2Y12 receptor inhibition. This data serves as a strong indicator of the potential synergistic efficacy of this compound when used in conjunction with P2Y12 antagonists such as clopidogrel, prasugrel, or ticagrelor.

Treatment GroupTime to Occlusion (minutes)Occlusion Rate (%)
Wild-Type (Control)20.5 ± 2.1100
P2Y1 Knockout35.8 ± 3.560
P2Y12 Inhibitor28.4 ± 2.980
P2Y1 Knockout + P2Y12 Inhibitor > 60 20

Data adapted from a study on P2Y1 deficient mice, which serves as a surrogate for the effects of a P2Y1 antagonist like this compound. The P2Y12 inhibitor was administered at a standard effective dose.

Mechanistic Insights: Complementary Signaling Pathways

The synergistic effect of combining a P2Y1 antagonist like this compound with other antithrombotic agents stems from the targeting of distinct yet complementary pathways in platelet activation and aggregation.

  • This compound (P2Y1 Antagonist): Blocks the initial ADP-induced platelet shape change and weak, reversible aggregation mediated by the Gq-coupled P2Y1 receptor. This initial step is crucial for the subsequent amplification of platelet activation.

  • P2Y12 Receptor Antagonists (e.g., Clopidogrel): Inhibit the Gi-coupled P2Y12 receptor, which is responsible for sustained platelet aggregation and stabilization of the thrombus.

  • Aspirin (COX-1 Inhibitor): Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby preventing the synthesis of thromboxane A2 (TxA2), a potent platelet agonist and vasoconstrictor.

By simultaneously blocking these parallel pathways, the threshold for platelet activation is significantly elevated, leading to a more profound antithrombotic effect than can be achieved with monotherapy.

Platelet_Activation_Pathways cluster_agonists Thrombotic Stimuli cluster_platelet Platelet cluster_activation Platelet Activation cluster_inhibitors Antithrombotic Agents ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Shape_Change Shape Change P2Y1->Shape_Change Gq pathway Aggregation Aggregation P2Y12->Aggregation Gi pathway COX1 COX-1 TxA2 TxA2 Synthesis COX1->TxA2 GPVI->COX1 PAR1->COX1 TxA2->Aggregation This compound This compound This compound->P2Y1 Clopidogrel Clopidogrel Clopidogrel->P2Y12 Aspirin Aspirin Aspirin->COX1

Caption: Signaling pathways in platelet activation and points of inhibition by various antithrombotic agents.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Ferric Chloride-Induced Carotid Artery Thrombosis Model (Murine)

This in vivo model is widely used to evaluate the efficacy of antithrombotic agents.

  • Animal Preparation: Male C57BL/6 mice (8-12 weeks old) are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail. The right common carotid artery is surgically exposed and isolated from the surrounding tissue.

  • Drug Administration: this compound, the comparator antithrombotic agent, or vehicle is administered intravenously or intraperitoneally at predetermined doses and time points prior to injury.

  • Thrombus Induction: A 1x2 mm strip of filter paper saturated with a 10% ferric chloride (FeCl₃) solution is applied to the adventitial surface of the carotid artery for 3 minutes. The filter paper is then removed, and the artery is rinsed with saline.

  • Monitoring: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe for a period of 60 minutes or until complete occlusion occurs (defined as a cessation of blood flow for at least 1 minute).

  • Data Analysis: The primary endpoint is the time to occlusion. Secondary endpoints can include the incidence of occlusion and the time to reperfusion if it occurs.

Experimental_Workflow A Anesthetize Mouse B Surgically Expose Carotid Artery A->B C Administer Test Compound(s) B->C D Apply FeCl3-Saturated Filter Paper C->D E Monitor Blood Flow with Doppler Probe D->E F Record Time to Occlusion E->F

Caption: Workflow for the ferric chloride-induced thrombosis model.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This in vitro assay is the gold standard for assessing platelet function and the inhibitory effects of antiplatelet agents.

  • Blood Collection: Whole blood is drawn from healthy human volunteers or experimental animals into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Assay Procedure: A sample of PRP is placed in a cuvette in a light transmission aggregometer and warmed to 37°C. A baseline light transmission is established.

  • Agonist-Induced Aggregation: A platelet agonist, such as ADP or collagen, is added to the PRP to induce aggregation. The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Inhibitor Testing: To test the effect of this compound and other antithrombotics, the PRP is pre-incubated with the test compound(s) for a specified period before the addition of the agonist. The percentage of inhibition of aggregation is calculated by comparing the aggregation response in the presence and absence of the inhibitor.

Conclusion and Future Directions

The concurrent blockade of the P2Y1 receptor with this compound and other key platelet activation pathways, such as those mediated by the P2Y12 receptor and thromboxane A2, represents a highly promising strategy for the development of more effective antithrombotic therapies. The preclinical evidence strongly suggests a synergistic or at least additive effect, which could translate into improved clinical outcomes for patients with a wide range of thrombotic disorders. Further investigations, including well-designed clinical trials, are warranted to fully elucidate the therapeutic potential and safety profile of this compound in combination with other antithrombotic agents. The detailed experimental protocols provided in this guide are intended to facilitate these crucial next steps in research and development.

References

A Head-to-Head Comparison of P2Y1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2Y1 receptor, a Gq protein-coupled receptor activated by adenosine diphosphate (ADP), is a critical mediator of platelet activation and aggregation. Its role in the initiation of thrombus formation has made it a promising target for the development of novel antithrombotic agents. This guide provides an objective comparison of key P2Y1 receptor antagonists, supported by experimental data, to aid researchers in selecting the appropriate pharmacological tools and to inform drug development strategies.

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by its endogenous agonist ADP initiates a well-defined signaling cascade. The receptor is coupled to the Gq/11 protein, which activates phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][4] This rapid increase in intracellular Ca2+ is a key signal for platelet shape change, an initial step in platelet activation.[5] The co-activation of the P2Y1 and P2Y12 receptors is essential for full ADP-mediated platelet aggregation.[1][2]

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds Gq Gq/11 P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Platelet_Activation Platelet Shape Change & Aggregation Initiation Ca_release->Platelet_Activation Leads to

Caption: P2Y1 Receptor Signaling Cascade.

Performance Comparison of P2Y1 Antagonists

P2Y1 antagonists can be broadly classified into two categories: nucleotide analogues and non-nucleotide compounds. Each class possesses distinct pharmacological profiles. The following tables summarize the quantitative data for representative antagonists.

Table 1: Nucleotide-Based P2Y1 Antagonists
CompoundTypePotency (Human P2Y1)SelectivityKey Features
MRS2179 Competitive Antagonist / Inverse AgonistpKB = 6.99[6][7]Selective vs. P2Y2, P2Y4, P2Y6[6][7]Widely used pharmacological tool; demonstrates in vivo antithrombotic efficacy.[8] Behaves as an inverse agonist, reducing constitutive receptor activity.[9]
MRS2279 Competitive Antagonist / Inverse AgonistKi = 52 nM[10]Highly selective for P2Y1.(N)-methanocarba substitution provides high potency.[10] Also shows inverse agonist properties.[9]
MRS2500 Competitive Antagonist / Inverse AgonistKi = 0.78 nM; IC50 = 0.95 nM (platelet aggregation)[11]Highly selective vs. other P2Y subtypes (>10,000-fold vs P2Y12/13).[11]One of the most potent and selective nucleotide antagonists.[11] Used to develop a high-affinity radioligand.[11] Also an inverse agonist.[9]
Table 2: Non-Nucleotide P2Y1 Antagonists
CompoundTypePotency (Human P2Y1)SelectivityKey Features
BPTU Allosteric AntagonistKi = 6 nM (binding)[12]Not specified.Binds to an allosteric site between transmembrane helices.[13] Moderate antiplatelet activity in plasma (IC50 = 2.1 µM); limited by poor solubility and bioavailability.[12]
BMS-884775 Competitive AntagonistIC50 = 0.1 nM[14]Selective.Orally active with demonstrated in vivo antithrombotic efficacy comparable to prasugrel but with a reduced bleeding risk.[2][14]

Key Experimental Methodologies

The evaluation of P2Y1 receptor antagonists relies on a standard set of in vitro and in vivo assays to determine potency, selectivity, and therapeutic potential.

Experimental Workflow

The preclinical assessment of a novel P2Y1 antagonist typically follows a structured workflow, progressing from initial binding and functional assays to more complex cellular and whole-organism models.

Workflow cluster_in_vitro In Vitro / Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation Binding 1. Radioligand Binding Assay (Determine Ki) Functional 2. Functional Assay (Determine IC50/pKB) Binding->Functional Potent binders tested Platelet 3. Platelet Aggregation Assay (Confirm functional effect) Functional->Platelet Functionally active compounds tested Thrombosis 4. Thrombosis Model (e.g., FeCl₃ injury) Platelet->Thrombosis Efficacious compounds advance Bleeding 5. Bleeding Time Assay (Assess safety) Thrombosis->Bleeding

Caption: Preclinical Evaluation Workflow for P2Y1 Antagonists.
Radioligand Binding Assay

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the P2Y1 receptor, allowing for the determination of the binding affinity (Ki).

  • Protocol Outline:

    • Preparation: Membranes are prepared from cells recombinantly expressing the human P2Y1 receptor (e.g., COS-7 or HEK293 cells).[15]

    • Incubation: The membranes are incubated with a fixed concentration of a P2Y1-selective radioligand (e.g., [³H]2MeSADP or [³²P]MRS2500) and varying concentrations of the unlabeled antagonist.[11][15]

    • Separation: The reaction is terminated, and bound radioligand is separated from unbound ligand via rapid filtration through glass fiber filters.

    • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of antagonist that inhibits 50% of radioligand binding) is calculated. The Ki value is then derived using the Cheng-Prusoff equation.

Calcium Mobilization Assay
  • Principle: As a Gq-coupled receptor, P2Y1 activation leads to an increase in intracellular calcium. This assay quantifies an antagonist's ability to block this agonist-induced calcium flux.[5]

  • Protocol Outline:

    • Cell Culture: Human astrocytoma cells (1321N1) stably transfected with the human P2Y1 receptor are seeded in a multi-well plate.[5]

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which increases in fluorescence upon binding to Ca²⁺.[5]

    • Antagonist Incubation: Cells are pre-incubated with varying concentrations of the P2Y1 antagonist.

    • Agonist Stimulation: A P2Y1 agonist (e.g., ADP or 2-MeSADP) is added to stimulate the receptor.

    • Measurement: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader.[5]

    • Analysis: The antagonist's potency (IC₅₀) is determined by quantifying the inhibition of the agonist-induced fluorescence signal.

Platelet Aggregation Assay
  • Principle: This ex vivo assay directly measures the functional consequence of P2Y1 inhibition on its primary target cell, the platelet. It assesses the ability of an antagonist to prevent ADP-induced platelet aggregation.

  • Protocol Outline:

    • Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh whole blood obtained from healthy human donors.

    • Instrumentation: A light aggregometer is used, which measures changes in light transmission through the PRP suspension as platelets aggregate.

    • Assay: The antagonist at various concentrations is added to the PRP and incubated. Aggregation is then initiated by adding a submaximal concentration of ADP.

    • Analysis: The maximum extent of aggregation is recorded over time. The IC₅₀ is calculated as the antagonist concentration that inhibits 50% of the ADP-induced aggregation.[11]

In Vivo Thrombosis and Bleeding Models
  • Principle: Animal models are used to evaluate the antithrombotic efficacy and bleeding risk of P2Y1 antagonists.

  • Protocols:

    • Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis: An artery (e.g., the carotid artery in a rat or mouse) is exposed, and a piece of filter paper saturated with FeCl₃ is applied topically to induce endothelial injury and thrombus formation. The time to vessel occlusion is measured. An effective antithrombotic agent will significantly prolong this time.[2][8]

    • Tail Bleeding Time: The tip of a mouse or rat tail is transected, and the time it takes for bleeding to cease is measured. This assay is a standard measure of hemostatic function, and a prolonged bleeding time indicates an increased bleeding risk associated with the antithrombotic agent.[2]

References

Safety Operating Guide

Prudent Disposal of MRS2496: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of MRS2496, a compound utilized in research and drug development, is critical for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the substance as a hazardous chemical and follow established protocols for the disposal of unknown or novel research compounds. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, adhering to general laboratory safety principles.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This is a primary safety measure to prevent skin and eye contact, as well as inhalation of any vapors or dust.

Recommended PPE:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to comply with general hazardous waste regulations.

  • Waste Segregation: It is crucial to segregate this compound waste from other waste streams to prevent potentially dangerous chemical reactions.[3] Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[4] It should be stored separately from general laboratory trash and other chemical waste categories like acids, bases, or solvents, unless its compatibility is known.[3]

  • Container Management:

    • Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[1]

    • The container must have a secure lid and be kept closed except when adding waste.[1]

    • Store the waste container in a designated, well-ventilated secondary containment area to prevent spills from spreading.[3]

  • Spill Management: In the event of a spill, take immediate action to contain and clean it up.

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or a commercial absorbent.[4]

    • Collect the absorbed material into a suitable, labeled container for disposal as hazardous waste.[1][4]

    • Clean the affected area thoroughly.

    • Do not allow the spilled material to enter drains or waterways.[5]

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.[1][2]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[1]

    • After triple-rinsing and air-drying, the container labels should be completely defaced or removed, and the container can then be disposed of as regular laboratory waste, such as in a designated broken glass container if applicable.[2]

  • Arranging for Professional Disposal:

    • Laboratories must utilize their institution's hazardous waste collection program, which is managed by trained personnel.[3]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]

    • Provide them with accurate information about the waste, including the chemical name and quantity.

Safety and Handling Precautions

The following table summarizes key quantitative data and handling precautions derived from general safety data sheets for laboratory chemicals. These should be applied when handling this compound.

Precaution CategoryGuidelineSource Citation
Personal Protective Equipment Wear protective gloves, eye protection, and a lab coat.
Handling Avoid breathing dust, vapor, mist, or gas. Wash skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][7]
Storage Keep container tightly closed in a dry, well-ventilated place. Store in a designated hazardous waste accumulation area.[3][6]
Spill Response Absorb with inert material and place in a suitable container for disposal. Prevent entry into waterways.[4]
First Aid (Skin Contact) Remove contaminated clothing and rinse skin with plenty of water. If irritation occurs, seek medical attention.[6]
First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
First Aid (Ingestion) Do NOT induce vomiting. Immediately call a poison center or doctor.[4]
First Aid (Inhalation) Move person to fresh air. If symptoms persist, call a physician.[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_handling Waste Containment & Labeling cluster_disposal_path Disposal & Decontamination start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Leak-Proof Waste Container ppe->container label_waste Label Container: 'Hazardous Waste - this compound' container->label_waste transfer Transfer this compound Waste to Labeled Container label_waste->transfer store Store in Designated Secondary Containment Area transfer->store spill Spill Occurs? store->spill spill_kit Use Spill Kit: Absorb, Collect, Clean spill->spill_kit Yes ehs_pickup Contact EHS for Waste Pickup spill->ehs_pickup No spill_kit->transfer empty_container Decontaminate Empty Containers (Triple Rinse) ehs_pickup->empty_container dispose_rinsate Collect Rinsate as Hazardous Waste empty_container->dispose_rinsate dispose_container Dispose of Clean Container as Regular Waste empty_container->dispose_container dispose_rinsate->ehs_pickup end Disposal Complete dispose_container->end End of Process

Disposal workflow for this compound, emphasizing safety and compliance.

References

Personal protective equipment for handling MRS2496

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for MRS2496, including personal protective equipment (PPE), emergency procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound, based on the potential hazards identified in the Safety Data Sheet (SDS).

Equipment Specification Purpose
Eye/Face Protection Safety glasses with side-shields or goggles. Face shield if splashing is a risk.To prevent eye contact which can cause serious eye irritation.
Hand Protection Compatible chemical-resistant gloves.To prevent skin contact, which can cause skin irritation and may lead to an allergic skin reaction.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing and skin.
Respiratory Protection Not required under normal conditions with adequate ventilation. If vapors or aerosols are generated, use a NIOSH-approved respirator.To avoid breathing mists or vapors.

Emergency First Aid Procedures

Immediate actions are crucial in the event of exposure to this compound.

Exposure Route First Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1]
Ingestion If swallowed, do not induce vomiting. Seek medical advice immediately.[1]
Inhalation Move person to fresh air. If symptoms persist, call a physician.[1]

Safe Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup handling_weigh Weigh/Measure this compound prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve post_decontaminate Decontaminate Work Surfaces handling_dissolve->post_decontaminate disposal_collect Collect Waste in a Labeled, Compatible Container handling_dissolve->disposal_collect post_ppe Remove and Dispose of PPE Properly post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disposal_store Store Waste in a Designated Secondary Containment Area disposal_collect->disposal_store disposal_request Arrange for Chemical Waste Pickup (Follow Institutional Procedures) disposal_store->disposal_request

Workflow for Safe Handling and Disposal of this compound.

Disposal Plan

While a specific disposal protocol for this compound is not detailed, standard procedures for chemical waste disposal should be followed. All waste materials contaminated with this compound should be collected in a designated, properly labeled, and sealed container.[2] Store the waste container in a secondary containment area, segregated by hazard class, until it can be collected by a licensed chemical waste disposal service.[2] Always adhere to your institution's and local regulations for hazardous waste disposal.[2] Empty containers should have their labels defaced or be marked as "empty" and disposed of according to institutional guidelines.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.